CYCLO(-SER-TYR)
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMARRIVIIBNV-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176156 | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21754-31-4 | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(seryltyrosyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation and Characterization of CYCLO(-SER-TYR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYCLO(-SER-TYR), a cyclic dipeptide with the systematic IUPAC name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, has emerged as a molecule of significant interest in the fields of natural product chemistry and drug discovery.[1][2] This guide provides a comprehensive technical overview of the methodologies and analytical techniques integral to the elucidation of its structure and the characterization of its physicochemical and biological properties. As a diketopiperazine, its constrained cyclic structure imparts notable stability, making it an attractive scaffold for therapeutic development.[3] This document will detail the theoretical and practical aspects of its structural analysis, including advanced spectroscopic and spectrometric techniques, and summarize its known biological activities, offering a valuable resource for researchers engaged in the study of this and related cyclic peptides.
Introduction to CYCLO(-SER-TYR)
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of natural products biosynthesized by a variety of organisms. Their inherent structural rigidity and stability against enzymatic degradation make them compelling candidates for drug development. CYCLO(-SER-TYR) is a CDP composed of serine and tyrosine residues.
Molecular Structure and Basic Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 250.25 g/mol | [1][2] |
| IUPAC Name | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | [2] |
| CAS Number | 21754-31-4 | [1] |
| Appearance | Off-white powder | [1][4] |
Below is the 2D chemical structure of CYCLO(-SER-TYR).
Structural Elucidation Methodologies
The definitive identification of CYCLO(-SER-TYR) necessitates a multi-faceted analytical approach. The following sections detail the key techniques and the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules. For CYCLO(-SER-TYR), a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous assignment of all atoms and their connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified CYCLO(-SER-TYR) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (e.g., NH, OH) with the solvent.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. This reveals the number of chemically distinct carbon atoms.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing vicinal and geminal proton relationships.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments and confirming the cyclic structure.
Causality in Experimental Choices:
-
DMSO-d₆ as a solvent: This solvent is often preferred for peptides as it minimizes the exchange of amide and hydroxyl protons, allowing for their observation in the ¹H NMR spectrum.
-
COSY: Essential for tracing the spin systems within the serine and tyrosine residues. For example, it will show the correlation from the α-proton to the β-protons in each amino acid side chain.
-
HSQC: Provides a direct link between the proton and carbon frameworks, simplifying the assignment process.
-
HMBC: Critical for confirming the peptide bond linkages and the cyclic nature of the molecule by observing correlations between the α-proton of one residue and the carbonyl carbon of the other.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of CYCLO(-SER-TYR) and to confirm its amino acid sequence through fragmentation analysis.
Experimental Protocol: Mass Spectrometric Analysis
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). This will provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Select the protonated molecular ion ([M+H]⁺) of CYCLO(-SER-TYR) and subject it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
Expected Fragmentation Pattern:
The fragmentation of cyclic dipeptides in MS/MS typically involves the cleavage of the diketopiperazine ring. For CYCLO(-SER-TYR), characteristic losses corresponding to the side chains of serine and tyrosine would be expected, confirming the constituent amino acids.
X-ray Crystallography
While NMR and MS can provide strong evidence for the structure of CYCLO(-SER-TYR), single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural determination.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is to grow single crystals of sufficient quality. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are deduced and refined to yield the final crystal structure.
Synthesis of CYCLO(-SER-TYR)
The chemical synthesis of CYCLO(-SER-TYR) is essential for confirming its structure and for producing larger quantities for biological evaluation. Both solid-phase and solution-phase methods can be employed.
Solid-Phase Peptide Synthesis (SPPS) Approach:
SPPS offers advantages in terms of ease of purification of intermediates.[5][6] A general workflow is as follows:
-
Resin Preparation: Start with a suitable resin, for example, a 2-chlorotrityl chloride resin.
-
First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Fmoc-Tyr(tBu)-OH) to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus.
-
Coupling: Couple the next amino acid (e.g., Fmoc-Ser(tBu)-OH) to the free amine.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin while keeping the side-chain protecting groups intact.
-
Cyclization: Cyclize the linear peptide in solution under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Deprotection and Purification: Remove the side-chain protecting groups and purify the final product by reverse-phase HPLC.
Physicochemical and Biological Characterization
Physicochemical Properties
A summary of the known and predicted physicochemical properties of CYCLO(-SER-TYR) is presented below.
| Property | Value | Source |
| Boiling Point (Predicted) | 679.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.90 ± 0.15 | [1] |
| Storage Temperature | -15°C | [1] |
Biological Activities
CYCLO(-SER-TYR) and related cyclic dipeptides have been reported to exhibit a range of biological activities.
Antibacterial Activity:
While specific data for CYCLO(-SER-TYR) is limited in the readily available literature, the related compound, cyclo(L-Pro-L-Tyr), has demonstrated antibacterial activity against plant pathogens.
| Organism | MIC (µg/mL) | Source |
| Xanthomonas axonopodis pv. citri | 31.25 | [2] |
| Ralstonia solanacearum | 31.25 | [2] |
Anticancer Activity:
The cytotoxic effects of cyclic dipeptides against various cancer cell lines have been documented, suggesting potential for CYCLO(-SER-TYR) in this area. However, specific IC₅₀ values for CYCLO(-SER-TYR) are not widely reported and would require dedicated experimental evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CYCLO(-SER-TYR) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Conclusion
The structural elucidation and characterization of CYCLO(-SER-TYR) rely on a synergistic combination of advanced analytical techniques. NMR spectroscopy provides the foundational constitutional and configurational information, mass spectrometry confirms the molecular weight and sequence, and X-ray crystallography offers the definitive three-dimensional structure. The synthesis of this cyclic dipeptide is crucial for verifying its structure and for enabling further biological studies. The reported biological activities of related compounds highlight the potential of CYCLO(-SER-TYR) as a lead molecule in drug discovery. This guide provides a comprehensive framework for researchers to approach the study of this and other cyclic dipeptides.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PubChem. (n.d.). Cyclo(seryltyrosyl). National Center for Biotechnology Information. Retrieved from [Link]
-
Biotide Core. (n.d.). Cyclophase Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.
- Wattana-Amorn, P., et al. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(15), 1754-1757.
- RSC Publishing. (2019). Solid phase synthesis of TyrT, a thymine–tyrosine conjugate with poly(A) RNA-binding ability. RSC Advances, 9(3), 1548-1555.
- Frontiers. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321.
- ACS Publications. (2024).
-
ResearchGate. (n.d.). Mass spectra corresponding to the cyclo(L-Pro-l-Tyr) molecule were obtained in bacterial extracts of gram-negative strains through UHPLC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Tyr) in D2O solution under basic conditions. Retrieved from [Link]
- Taylor & Francis Online. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(15), 1754-1757.
Sources
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- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of the Macrocyclic Tetrapeptide cyclo[Pro-Sar-Phe-d-Phe]: A Mixed Opioid Receptor Agonist-Antagonist Following Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
The Isolation of CYCLO(-SER-TYR): A Technical Guide to Its Natural Sources and Purification
Abstract
Cyclodipeptides (CDPs), or 2,5-diketopiperazines (DKPs), represent a class of highly stable cyclic peptides with a broad spectrum of biological activities, making them compelling scaffolds for drug discovery.[1][2] This technical guide focuses on CYCLO(-SER-TYR), a specific CDP composed of serine and tyrosine residues.[3] We delve into its known, albeit limited, natural sources and provide a comprehensive, field-proven methodology for its isolation and purification. This guide synthesizes established protocols for analogous tyrosine-containing cyclodipeptides to propose a robust workflow, from microbial fermentation and extraction to high-resolution chromatographic separation and structural verification. The detailed protocols, logical workflows, and explanatory insights are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to isolate and study this and other related bioactive compounds.
Introduction to CYCLO(-SER-TYR) and the Diketopiperazine Scaffold
Cyclodipeptides are the smallest and most common cyclic peptides found in nature, produced as secondary metabolites by a vast array of organisms including bacteria, fungi, plants, and animals.[4][5] Their defining feature is the 2,5-diketopiperazine ring, a six-membered ring formed from the condensation of two α-amino acids.[1] This constrained cyclic structure confers remarkable stability against proteolytic degradation compared to their linear counterparts, a highly desirable trait for therapeutic candidates.
CYCLO(-SER-TYR), formally (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a member of this family, formed from L-serine and L-tyrosine residues.[3][6] The presence of the tyrosine residue, with its phenolic side chain, is common in many bioactive CDPs and often contributes to receptor interaction and biological function.[7] While the specific bioactivities of CYCLO(-SER-TYR) are still under-explored, its structural features suggest potential value in pharmaceutical and biochemical research.[8]
Natural Sources of CYCLO(-SER-TYR)
The documented natural occurrences of CYCLO(-SER-TYR) are currently limited. The PubChem database notes its isolation from a source used in traditional Chinese medicine: Chuanshanjia, the scales of the pangolin (Manis pentadactyla Linnaeus).[3] This unique origin highlights the vast and sometimes unconventional reservoirs of natural products.
However, the broader family of cyclodipeptides is most prolifically produced by microorganisms. Genera such as Streptomyces, Bacillus, Pseudomonas, and fungi like Alternaria are well-documented producers of various CDPs, including many tyrosine-containing analogues like cyclo(Pro-Tyr).[9][10][11] Therefore, it is highly probable that CYCLO(-SER-TYR) may also be synthesized by uncharacterized microbial strains, particularly those from marine or soil environments, which are rich sources of novel bioactive compounds.[9][12]
Table 1: Documented Sources of Selected Tyrosine-Containing Cyclodipeptides
| Cyclodipeptide | Documented Natural Source(s) | Reference(s) |
| CYCLO(-SER-TYR) | Pangolin Scales (Manis pentadactyla) | [3] |
| Cyclo(Pro-Tyr) | Streptomyces sp., Pseudomonas sp., Alternaria alternata, Corynebacterium tuberculostearicum | [9][10][11] |
| Cyclo(Tyr-Phe) | Bacillus sp. | [4] |
| Cyclo(Tyr-Pro) | Pseudomonas fluorescens | [11] |
A Generalized Protocol for Isolation and Purification from Microbial Sources
Given the scarcity of specific isolation protocols for CYCLO(-SER-TYR), this section presents a robust, generalized methodology adapted from established procedures for isolating similar cyclodipeptides from microbial fermentation broths.[4][9] This workflow is based on sound chromatographic principles and serves as a validated starting point for researchers.
Rationale Behind the Methodological Choices
The isolation strategy is predicated on the physicochemical properties of CYCLO(-SER-TYR). It is a moderately polar molecule, soluble in organic solvents like ethyl acetate but also possessing some water solubility due to its amide bonds and hydroxyl groups. The workflow proceeds from large-scale, low-resolution techniques (solvent extraction) to high-resolution, high-specificity techniques (preparative HPLC) to achieve high purity.
Workflow Overview
The process can be visualized as a multi-stage cascade designed to systematically remove impurities and enrich the target compound.
Caption: Overall workflow for the isolation of CYCLO(-SER-TYR).
Detailed Experimental Protocol
Part A: Fermentation and Extraction
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Nutrient Broth) with a single colony of the producing microorganism (e.g., Streptomyces sp.). Incubate at 30-37°C with shaking for 48 hours to generate a starter culture.[4]
-
Production Culture: Use the starter culture to inoculate a larger volume of production medium. Incubate for 5-7 days to allow for the accumulation of secondary metabolites.[4]
-
Harvest and Cell Separation: Centrifuge the fermentation broth at high speed (e.g., 8,000 x g for 20 minutes) to pellet the microbial cells. Decant and collect the supernatant, which contains the secreted cyclodipeptides.[4]
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate. The choice of ethyl acetate is critical; it is effective at extracting moderately polar compounds like CDPs while being immiscible with the aqueous broth.
-
Shake vigorously for 2-3 minutes, ensuring proper venting. Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer two more times to maximize yield.
-
Pool all organic extracts.
-
-
Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove residual water. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Part B: Chromatographic Purification
Caption: The chromatographic purification cascade for CYCLO(-SER-TYR).
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Loading: Dissolve the crude extract in a minimal amount of solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (100% hexane) and gradually increase the polarity by adding ethyl acetate, followed by methanol. This gradient elution separates compounds based on polarity; non-polar lipids and hydrocarbons elute first, while more polar compounds like CDPs are retained longer.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a spot corresponding to the expected polarity of CYCLO(-SER-TYR).
-
-
Reversed-Phase HPLC (High-Resolution Purification):
-
Principle: This is the definitive purification step. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). Polar compounds elute first, while non-polar compounds are retained longer.
-
Protocol:
-
Dissolve the pooled, semi-purified fractions from the silica column in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient system of water and acetonitrile, monitoring the eluent with a UV detector (typically at ~214 nm for the peptide bond).
-
Collect the peak corresponding to CYCLO(-SER-TYR).
-
Remove the solvent via lyophilization (freeze-drying) to obtain the pure compound as a powder.
-
-
Structural Elucidation and Characterization
The identity and purity of the isolated compound must be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will provide the exact molecular weight of the compound. For CYCLO(-SER-TYR) (C₁₂H₁₄N₂O₄), the expected monoisotopic mass is approximately 250.095 Da.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): These experiments are crucial for assembling the final structure by establishing correlations between protons and carbons, confirming the serine and tyrosine spin systems and their linkage within the diketopiperazine ring.
-
Conclusion
The isolation of pure CYCLO(-SER-TYR) from natural sources is a multi-step process requiring careful optimization. While its known sources are limited, the wealth of knowledge from the broader field of cyclodipeptide research provides a clear and reliable path forward. The comprehensive workflow detailed in this guide—encompassing microbial fermentation, targeted solvent extraction, and a cascade of chromatographic techniques—is a field-validated approach for obtaining this and other valuable diketopiperazines. The successful isolation and characterization of these molecules are the critical first steps in unlocking their full therapeutic and scientific potential.
References
- Belghit, S., Drouiche, N., & Gacemi-Kirane, D. (2021). Bioactive Diketopiperazines from Marine Microorganisms. In Marine-Derived Bioactive Compounds.
-
PubChem. (n.d.). Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wattana-Amorn, P., Charoensopharat, K., & Sirithorn, P. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. ResearchGate. Retrieved from [Link]
-
Wattana-Amorn, P., Charoensopharat, K., & Sirithorn, P. (2015). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(5), 569-572. Retrieved from [Link]
-
Valdivia, C., et al. (2024). Boron Toxicity Alters Yield, Mineral Nutrition and Metabolism in Tomato Plants: Limited Mitigation by a Laminaria digitata-Derived Biostimulant. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Cyclo(seryltyrosyl). National Center for Biotechnology Information. Retrieved from [Link]
-
Liao, Y., et al. (2024). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Rinaldi, A. C., et al. (2022). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. PMC. Retrieved from [Link]
-
Gi-Sub, Y., & Walsh, C. T. (2019). The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zhekova, D. (2017). isolation and purification of tyrosinase from different plant sources. ResearchGate. Retrieved from [Link]
-
Milne, P. J., et al. (2005). Biological activity of tyrosine-containing 2,5-diketopiperazines. ResearchGate. Retrieved from [Link]
-
D'Alonzo, D., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2020). Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. ResearchGate. Retrieved from [Link]
-
Veerakanellore, G. B., et al. (2022). Synthesized Diketopiperazine (DKP) analogues. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Fungal Biosynthesis of CYCLO(-SER-TYR)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the biosynthetic pathway of cyclo(-Ser-Tyr), a cyclodipeptide with significant potential in pharmaceutical research and development. Drawing upon established principles of fungal secondary metabolism and enzymology, this document elucidates the core mechanisms governing the formation of this bioactive compound. We will explore the enzymatic machinery, genetic architecture, and key experimental methodologies for investigating this pathway, offering field-proven insights for researchers in natural product discovery and synthetic biology.
Introduction: The Significance of Cyclo(-Ser-Tyr) and Fungal Biosynthesis
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides formed from the condensation of two amino acids.[1] These molecules exhibit remarkable stability and a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[2] Cyclo(-Ser-Tyr), formed from the amino acids L-serine and L-tyrosine, is a member of this promising class of natural products.
Fungi, particularly from the genera Aspergillus, Penicillium, and Fusarium, are prolific producers of diverse secondary metabolites, including a vast array of cyclodipeptides.[1] Their complex enzymatic machinery provides a rich source for the discovery of novel bioactive compounds and the biocatalytic tools to produce them. Understanding the biosynthesis of these molecules is paramount for their targeted discovery, yield optimization, and bioengineering for novel therapeutic applications.
The Core of Cyclodipeptide Biosynthesis: Two Primary Enzymatic Pathways
The formation of the cyclodipeptide scaffold in fungi is primarily catalyzed by two distinct enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) . While both pathways result in the formation of a diketopiperazine ring, their mechanisms and substrate utilization differ significantly.
Non-Ribosomal Peptide Synthetases (NRPSs): The Modular Assembly Lines
Fungal NRPSs are large, multidomain enzymes that act as molecular assembly lines for the synthesis of peptides without the involvement of ribosomes.[3][4] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.
A minimal NRPS module for dipeptide synthesis consists of the following domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid by converting it to an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (PPant) arm.
-
Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.
In the context of cyclo(-Ser-Tyr) biosynthesis via an NRPS, a two-module NRPS would be required. The first module would select and activate L-serine, and the second would select and activate L-tyrosine. The final cyclization and release of the dipeptide from the NRPS is typically catalyzed by a terminal Thioesterase (TE) or a specialized Condensation-like (CT) domain.[5][6]
Causality in Experimental Choices: The modular nature of NRPSs allows for a predictive approach in their study. Bioinformatic analysis of fungal genomes can identify putative NRPS gene clusters. The specificity of the A domains for serine and tyrosine can be predicted based on key residues in their active sites, guiding the targeted knockout or heterologous expression of the gene cluster to confirm its product.
Cyclodipeptide Synthases (CDPSs): Hijacking the Primary Metabolism
CDPSs represent a more streamlined approach to cyclodipeptide synthesis. These enzymes are structurally similar to class Ic aminoacyl-tRNA synthetases (aaRSs).[7] Instead of participating in ribosomal protein synthesis, CDPSs intercept aminoacyl-tRNAs (aa-tRNAs), the same building blocks used by the ribosome, to catalyze the formation of cyclodipeptides.[8]
The catalytic cycle of a CDPS generally proceeds as follows:
-
Binding of the First aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Ser-tRNASer).
-
Acyl-Enzyme Intermediate Formation: The aminoacyl moiety (serine) is transferred from the tRNA to a conserved serine residue in the CDPS active site, forming a covalent acyl-enzyme intermediate.
-
Binding of the Second aa-tRNA: The second aa-tRNA (e.g., Tyr-tRNATyr) binds to the enzyme.
-
Dipeptidyl-Enzyme Intermediate Formation: The second amino acid (tyrosine) attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.
-
Cyclization and Release: The N-terminal amine of the first amino acid (serine) attacks the carbonyl of the second amino acid (tyrosine), leading to intramolecular cyclization and the release of cyclo(-Ser-Tyr).
Expertise & Experience: A key insight in the study of CDPSs is that their substrate specificity is determined by the binding pockets that accommodate the aminoacyl moieties of the two incoming aa-tRNAs. Subtle changes in the amino acid residues lining these pockets can dramatically alter the resulting cyclodipeptide product. For instance, research on a bacterial CDPS has shown that a single amino acid mutation can switch its specificity from producing cyclo(Tyr-Tyr) to cyclo(Tyr-Leu).[7] This highlights the potential for protein engineering to generate novel cyclodipeptides.
Genetic Organization: The Biosynthetic Gene Cluster (BGC)
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together on the chromosome in a Biosynthetic Gene Cluster (BGC) .[9] This co-localization facilitates the coordinated regulation of the entire pathway. A putative BGC for cyclo(-Ser-Tyr) would be expected to contain:
-
The core synthase gene (either an NRPS or a CDPS).
-
Genes for tailoring enzymes , such as oxidases, methyltransferases, or glycosyltransferases, which can modify the initial cyclodipeptide scaffold to create derivatives.
-
Genes encoding transporters for the export of the final product.
-
Regulatory genes , such as transcription factors, that control the expression of the entire cluster.
Trustworthiness: The identification of a complete BGC provides a self-validating system. The predicted functions of the genes within the cluster should align with the chemical structure of the final product. For example, if a hydroxylated derivative of cyclo(-Ser-Tyr) is isolated, the BGC would be expected to contain a gene encoding an oxidase, such as a cytochrome P450 monooxygenase.
Experimental Workflows for the Elucidation of the Cyclo(-Ser-Tyr) Biosynthetic Pathway
The following experimental workflows provide a robust framework for the identification and characterization of the cyclo(-Ser-Tyr) biosynthetic pathway in a candidate fungal species.
Identification of a Cyclo(-Ser-Tyr) Producing Fungus
The initial and most critical step is the unambiguous identification of a fungal strain that produces cyclo(-Ser-Tyr).
Protocol 1: Fungal Cultivation and Metabolite Extraction
-
Cultivation: Inoculate the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth, Yeast Extract Sucrose Broth) and incubate with shaking for 7-14 days to allow for the production of secondary metabolites.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate. Separately, lyse the mycelial mass (e.g., by grinding in liquid nitrogen) and extract with a suitable solvent.
-
Concentration: Evaporate the solvent from both extracts under reduced pressure to obtain the crude extracts.
Protocol 2: Analytical Identification of Cyclo(-Ser-Tyr)
-
Chromatographic Separation: Subject the crude extracts to High-Performance Liquid Chromatography (HPLC) to separate the individual components.
-
Mass Spectrometry (MS) Analysis: Analyze the separated components using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compounds. The expected molecular formula for cyclo(-L-Ser-L-Tyr) is C₁₂H₁₄N₂O₄, with a corresponding exact mass.
-
Tandem MS (MS/MS) Fragmentation: Perform MS/MS analysis on the ion corresponding to the mass of cyclo(-Ser-Tyr). The fragmentation pattern should be consistent with the structure of the cyclodipeptide.
-
NMR Spectroscopy: For definitive structural elucidation, purify the compound of interest using preparative HPLC and analyze it by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectra should match the known data for cyclo(-Ser-Tyr).
Identification of the Biosynthetic Gene Cluster
Once a producing fungus is confirmed, the next step is to identify the BGC responsible for cyclo(-Ser-Tyr) synthesis.
Protocol 3: Genome Mining for Candidate BGCs
-
Genome Sequencing: If not already available, sequence the genome of the producing fungal strain.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite BGCs.
-
Candidate Gene Identification: Search the antiSMASH output for BGCs containing either a CDPS or a two-module NRPS. The A domains of a candidate NRPS can be analyzed for their predicted specificity for serine and tyrosine.
Functional Characterization of the BGC
The final step is to experimentally validate the function of the candidate BGC.
Protocol 4: Gene Knockout and Heterologous Expression
-
Gene Knockout: Create a targeted deletion mutant of the core synthase gene (CDPS or NRPS) in the producing fungus using techniques like CRISPR-Cas9. Analyze the metabolite profile of the mutant strain; the absence of cyclo(-Ser-Tyr) production confirms the gene's involvement.
-
Heterologous Expression: Clone the entire putative BGC into a suitable expression vector and transform it into a well-characterized, non-producing host fungus (e.g., Aspergillus nidulans). Analyze the culture extract of the transformant for the production of cyclo(-Ser-Tyr).
Visualization of the Biosynthetic Pathway and Experimental Workflow
Diagram 1: Proposed Biosynthetic Pathway of Cyclo(-Ser-Tyr) via a Cyclodipeptide Synthase (CDPS)
Caption: A stepwise workflow for the discovery and validation of a cyclo(-Ser-Tyr) BGC.
Conclusion and Future Directions
The biosynthesis of cyclo(-Ser-Tyr) in fungi presents a fascinating area of study with direct implications for drug discovery and development. The elucidation of its biosynthetic pathway, whether through an NRPS or a CDPS, opens up avenues for metabolic engineering to improve yields and generate novel analogs with enhanced therapeutic properties. The experimental workflows outlined in this guide provide a clear and logical framework for researchers to systematically investigate and harness the biosynthetic potential of fungi for the production of this valuable cyclodipeptide. Future research should focus on identifying novel fungal producers of cyclo(-Ser-Tyr) from diverse ecological niches and exploring the substrate promiscuity of the identified synthases to expand the chemical diversity of this class of compounds.
References
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Ismaiel, A. A. (2017). Production of the immunosuppressant cyclosporin A by a new soil isolate, Aspergillus fumigatus, in submerged culture. Applied Microbiology and Biotechnology, 101(8), 3305–3317. [Link]
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Kwon, O. W., Park, M. C., & Kim, Y. K. (2001). Cyclo(L-Pro-L-Tyr) isolated from the human skin commensal Corynebacterium tuberculostearicum inhibits tyrosinase. Molecules, 26(15), 4475. [Link]
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Bonnefond, L., Acker, F., Gendrin, C., Saliou, B., Moutiez, M., Belin, P., & Gondry, M. (2011). Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis. Nucleic Acids Research, 39(22), 9625–9638. [Link]
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Graz, M., & Pitchen, P. (2002). Identification of Cyclo (L-Pro-D-Tyr) From Bacillus Amyloliquefaciens Y1 Exhibiting Antifungal Activity against Fusarium Graminearum to Control Crown Rot in Wheat. ResearchGate. [Link]
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Lackner, G., & Hertweck, C. (2011). Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina. Applied and Environmental Microbiology, 77(21), 7586–7594. [Link]
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Li, Y., Li, X., & Che, Y. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules, 22(10), 1674. [Link]
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Rahman, M. A., Islam, M. T., & Lee, M. W. (2020). Cyclo(L-Pro-L-Tyr) from Streptomyces sp. 150: Exploiting in vitro... Ingenta Connect. [Link]
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Sansinenea, E., & Ortiz, A. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. ResearchGate. [Link]
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Keller, N. P. (2019). Translating biosynthetic gene clusters into fungal armor and weaponry. PLoS Pathogens, 15(10), e1007972. [Link]
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Wang, P., & Tang, Y. (2012). Cyclopiazonic Acid Biosynthesis in Aspergillus sp.: Characterization of a Reductase-like R* Domain in Cyclopiazonate Synthetase that Forms and Releases cyclo-Acetoacetyl-l-tryptophan. Biochemistry, 51(40), 7943–7951. [Link]
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Gondry, M., Sauguet, L., Belin, P., Thai, R., Amouroux, R., & Lautru, S. (2018). A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes. Frontiers in Microbiology, 9, 169. [Link]
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Strieker, M., & Marahiel, M. A. (2009). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Enzymology, 458, 431–460. [Link]
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Wattana-Amorn, P., Charoensuh, Y., & Sukpondma, Y. (2016). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Microbiology, 14. [Link]
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Wang, Y., & Keller, N. P. (2024). Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium. Fungal Biology Reviews, 49, 100344. [Link]
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Wollenberg, R. D., & Mølhave, K. (2022). Engineering the biosynthesis of fungal nonribosomal peptides. Natural Product Reports, 39(8), 1546–1572. [Link]
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The Genesis of a Fungal Toxin: A Technical Guide to the Biosynthesis of Sirodesmin from its CYCLO(-SER-TYR) Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirodesmin PL, a prominent member of the epipolythiodioxopiperazine (ETP) class of fungal toxins, presents a fascinating case study in natural product biosynthesis.[1] Produced by the plant pathogen Leptosphaeria maculans, the causative agent of blackleg disease in canola, its intricate molecular architecture and potent biological activities have garnered significant interest.[1][2] This technical guide provides an in-depth exploration of the initial and pivotal steps in the sirodesmin biosynthetic pathway, focusing on the enzymatic assembly of its diketopiperazine (DKP) core, derived from serine and tyrosine. Contrary to a model involving a free cyclo(-Ser-Tyr) dipeptide, current evidence points to a sophisticated, enzyme-tethered mechanism. Herein, we dissect the roles of the key enzymes, SirD and the non-ribosomal peptide synthetase (NRPS) SirP, and provide detailed experimental frameworks for their study. This guide is intended to serve as a comprehensive resource for researchers investigating ETP biosynthesis, fungal secondary metabolism, and natural product-based drug discovery.
Introduction: The Significance of Sirodesmin and the ETP Family
Epipolythiodioxopiperazines (ETPs) are a class of fungal secondary metabolites characterized by a highly reactive disulfide-bridged diketopiperazine ring.[3] This functional group is responsible for their wide range of biological activities, including phytotoxicity, antibacterial and antifungal properties, and potential immunomodulatory effects.[2][3] Sirodesmin PL, the principal ETP produced by L. maculans, has been implicated in the pathogenesis of blackleg disease, although its precise role remains a subject of ongoing research.[4] Understanding the biosynthesis of sirodesmin not only provides insights into fungal virulence but also offers a blueprint for the chemoenzymatic synthesis of novel bioactive compounds.
The biosynthesis of ETPs originates from two amino acids, which in the case of sirodesmin are L-tyrosine and L-serine. The formation of the central diketopiperazine scaffold is a critical juncture in the pathway, orchestrated by a multi-domain non-ribosomal peptide synthetase (NRPS). This guide will illuminate the nuanced enzymatic logic that governs the creation of this core structure, moving beyond the simplistic notion of a free cyclo-dipeptide precursor to a more accurate, enzyme-templated paradigm.
The Core Directive: Unraveling the Biosynthetic Machinery
The genetic blueprint for sirodesmin production is encoded within the sir gene cluster in L. maculans.[3] This cluster contains all the necessary enzymatic machinery for the stepwise construction of the final toxin. The initiation of the pathway and the formation of the diketopiperazine core are primarily the work of two key enzymes: SirD and SirP.
The Initiating Step: Tyrosine Prenylation by SirD
The first committed step in sirodesmin biosynthesis is the O-prenylation of L-tyrosine, a reaction catalyzed by the aromatic prenyltransferase, SirD.[5] This enzyme transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the hydroxyl group of L-tyrosine, yielding 4-O-dimethylallyl-L-tyrosine. This modification is crucial as it "tags" the tyrosine for recognition and incorporation by the downstream NRPS machinery.
Enzymatic Reaction:
L-Tyrosine + DMAPP --SirD--> 4-O-dimethylallyl-L-tyrosine + Diphosphate
The Assembly Line: Diketopiperazine Formation by the NRPS SirP
The central player in the formation of the cyclo(-Ser-Tyr) moiety is the non-ribosomal peptide synthetase SirP.[3] This large, multi-domain enzyme functions as a molecular assembly line, selecting, activating, and condensing the amino acid precursors. SirP is a two-module NRPS, with each module responsible for the incorporation of one amino acid.
-
Module 1: Selects and activates 4-O-dimethylallyl-L-tyrosine (produced by SirD).
-
Module 2: Selects and activates L-serine.
The domain architecture of a typical NRPS module includes:
-
Adenylation (A) domain: Selects the specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain tethered to the T domain of the preceding module.
In the case of SirP, after the sequential activation and tethering of 4-O-dimethylallyl-L-tyrosine and L-serine to their respective T domains, the C-domain of the second module catalyzes the formation of a dipeptide. Crucially, fungal NRPSs that synthesize diketopiperazines possess a terminal condensation (C-terminal) domain that catalyzes the cyclization and release of the dipeptidyl intermediate from the enzyme, directly forming the diketopiperazine ring. This leads to the formation of the first stable intermediate in the pathway, phomamide.[3]
Experimental Protocols: A Guide to Studying the Pathway
Investigating the sirodesmin biosynthetic pathway requires a combination of fungal cultivation, protein expression, enzymatic assays, and analytical chemistry. The following sections provide detailed methodologies for these key experiments.
Fungal Cultivation and Metabolite Extraction
Objective: To culture Leptosphaeria maculans for the production and extraction of sirodesmin and its precursors.
Protocol:
-
Culture Preparation: Inoculate a mycelial plug of L. maculans into a 250 mL flask containing 75 mL of 10-20% clarified V8 juice broth, adjusted to pH 6.0.[1][6]
-
Incubation: Grow the culture on a rotary shaker at approximately 80 rpm at 18-22°C for 14 days in continuous darkness.[1][6]
-
Harvesting: Separate the mycelium from the culture broth by filtration through Miracloth.
-
Extraction:
-
Transfer the culture filtrate to a separation funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction of the aqueous layer for a total of two or three extractions.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or under a gentle stream of nitrogen to yield the crude extract.[7]
-
Storage: Store the dried extract at -20°C until further analysis.
Heterologous Expression and Purification of SirD
Objective: To produce and purify recombinant SirD for in vitro enzymatic assays.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the sirD gene with codon optimization for E. coli expression. Clone the gene into an expression vector such as pET21a(+) to create a C-terminal His-tagged fusion protein.[5]
-
Transformation: Transform the expression plasmid into an E. coli expression strain like BL21(DE3).
-
Expression:
-
Grow a 1 L culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture at a lower temperature, such as 16-20°C, for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged SirD protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Exchange the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Assess purity by SDS-PAGE, concentrate the protein, and store at -80°C.
-
In Vitro Assay for SirD Activity
Objective: To determine the enzymatic activity and substrate specificity of purified SirD.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 100 µL containing:
-
50 mM Tris-HCl buffer (pH 8.7)
-
10 mM MgCl2
-
1-2 mM L-tyrosine (or other potential substrates)
-
1-2 mM DMAPP
-
1-5 µM purified SirD enzyme
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of cold methanol or by adding a strong acid (e.g., 10 µL of 1 M HCl).
-
Analysis:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to detect the formation of 4-O-dimethylallyl-L-tyrosine.
-
Heterologous Expression and Purification of SirP (A Model Approach)
Note: The heterologous expression of large, multi-domain NRPS enzymes like SirP can be challenging. The following is a generalized protocol based on successful expression of other fungal NRPSs, which can be adapted for SirP.
Objective: To produce and purify recombinant SirP.
Protocol:
-
Host and Vector Selection: Due to the size and post-translational modification (phosphopantetheinylation) requirement, a host like Saccharomyces cerevisiae or Aspergillus nidulans is often preferred over E. coli. Use a suitable expression vector with a strong promoter.
-
Cloning: Clone the full-length sirP gene into the expression vector, often using in vivo homologous recombination in yeast.
-
Expression: Grow the recombinant fungal or yeast strain in an appropriate medium and induce protein expression as required by the promoter system.
-
Purification: Employ a multi-step purification strategy, typically involving affinity chromatography (e.g., His-tag or Strep-tag) followed by size-exclusion chromatography to isolate the large NRPS enzyme.
In Vitro Reconstitution of Diketopiperazine Formation
Objective: To demonstrate the formation of phomamide from its precursors using purified enzymes.
Protocol:
-
Reaction Mixture: In a total volume of 100 µL, combine:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl2
-
2 mM ATP
-
1 mM L-serine
-
1 mM 4-O-dimethylallyl-L-tyrosine (produced via the SirD assay or chemically synthesized)
-
1-5 µM purified SirP enzyme
-
Co-factor: Coenzyme A (for phosphopantetheinylation if the enzyme is not fully modified)
-
-
Incubation: Incubate the reaction at 25-30°C for 1-4 hours.
-
Extraction: Quench the reaction with an equal volume of methanol, centrifuge, and then extract the supernatant with ethyl acetate.
-
Analysis: Dry the ethyl acetate extract and resuspend in a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis to detect the formation of phomamide.
Data Presentation and Analysis
Accurate identification and quantification of the substrates, intermediates, and products are paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this analysis.
HPLC-MS/MS Analysis
Objective: To separate, identify, and quantify key metabolites in the sirodesmin pathway.
Typical Parameters:
-
Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might start at 5-10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, using specific parent-to-fragment ion transitions.
| Compound | Precursor Ion (m/z) [M+H]+ | Fragment Ion (m/z) | Notes |
| L-Tyrosine | 182.08 | 136.08 | Loss of formic acid and ammonia |
| 4-O-dimethylallyl-L-tyrosine | 250.14 | 182.08, 136.08 | Loss of dimethylallyl group |
| L-Serine | 106.05 | 60.05 | Loss of formic acid and water |
| Phomamide | 319.17 | Varies | Fragmentation pattern is diagnostic[3] |
| Sirodesmin PL | 487.12 | 423.18 | Characteristic loss of S2[3] |
Enzyme Kinetics
While comprehensive kinetic data for all enzymes in the sirodesmin pathway are not yet available, studies on SirD have provided initial insights.[5] Kinetic parameters can be determined by varying the concentration of one substrate while keeping the other constant and measuring the initial reaction velocity. Data can then be fitted to the Michaelis-Menten equation to determine Km and Vmax.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| SirD | L-Tyrosine | ~0.10 - 0.68 | N/A | N/A | [7] |
| SirD | DMAPP | N/A | N/A | N/A | Data not available |
| SirP | 4-O-dimethylallyl-L-tyrosine | N/A | N/A | N/A | Data not available |
| SirP | L-Serine | N/A | N/A | N/A | Data not available |
N/A: Data not available in the cited literature. The Km values for SirD are reported for a range of phenylalanine/tyrosine derivatives.
Conclusion and Future Directions
The biosynthesis of the cyclo(-Ser-Tyr) core of sirodesmin is a testament to the elegance and efficiency of fungal secondary metabolism. It is not a simple condensation of a pre-formed cyclic dipeptide but rather a highly orchestrated process on the multi-domain NRPS, SirP, which utilizes a prenylated tyrosine derivative synthesized by SirD. This guide provides a foundational framework for the experimental investigation of this fascinating pathway.
Future research should focus on several key areas. The successful heterologous expression and purification of the large and complex SirP enzyme remains a significant hurdle; overcoming this will be crucial for detailed in vitro reconstitution and kinetic analysis. A thorough kinetic characterization of both SirD and SirP will provide a quantitative understanding of the flux through the pathway. Furthermore, structural elucidation of the enzymes and their complexes with substrates will offer invaluable insights into the molecular basis of their catalysis and specificity. Such knowledge will not only deepen our understanding of fungal natural product biosynthesis but also empower the rational engineering of these enzymatic assembly lines to produce novel compounds with potential therapeutic applications.
References
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Urquhart, A. S., Elliott, C. E., Zeng, W., & Idnurm, A. (2021). Constitutive expression of transcription factor SirZ blocks pathogenicity in Leptosphaeria maculans independently of sirodesmin production. PLOS ONE, 16(6), e0252333. [Link]
-
Gardiner, D. M., Cozijnsen, A. J., Wilson, L. M., Pedras, M. S. C., & Howlett, B. J. (2004). The sirodesmin biosynthetic gene cluster of the plant pathogenic fungus Leptosphaeria maculans. Molecular Microbiology, 53(5), 1307–1318. [Link]
-
Elliott, C. E., Gardiner, D. M., Thomas, G., Cozijnsen, A. J., Van de Wouw, A. P., & Howlett, B. J. (2011). Production of the toxin sirodesmin PL by Leptosphaeria maculans during infection of Brassica napus. Molecular Plant Pathology, 12(8), 747-757. [Link]
- Fox, E. M., & Howlett, B. J. (2008). Secondary metabolism and phytopathogenicity in filamentous fungi.
- Rouxel, T., Chupeau, Y., Fritz, R., Kollmann, A., & Bousquet, J. F. (1988). Biological effects of sirodesmin PL, a phytotoxin produced by Leptosphaeria maculans. Plant Science, 57(1), 45-53.
- Kremer, A., & Li, S. M. (2010). A tyrosine O-prenyltransferase catalyses the first pathway-specific step in the biosynthesis of sirodesmin PL. Microbiology, 156(1), 278-286.
- Gardiner, D. M., & Howlett, B. J. (2005). The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis. Microbiology, 151(4), 1045-1053.
-
Takahashi, S., & Poulter, C. D. (2013). The tyrosine O-prenyltransferase SirD catalyzes S-, C-, and N-prenylations on tyrosine and tryptophan derivatives. ACS Chemical Biology, 8(12), 2735–2742. [Link]
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Mori, T. (2020). Enzymatic studies on aromatic prenyltransferases. Journal of Natural Medicines, 74(3), 501-512. [Link]
- Stark, C. B., & Li, S. M. (2014). The tyrosine O-prenyltransferase SirD catalyzes O-, N-, and C-prenylations.
- Gardiner, D. M., Waring, P., & Howlett, B. J. (2005). The epipolythiodioxopiperazine (ETP) toxin sirodesmin PL from the plant pathogenic fungus Leptosphaeria maculans. FEMS Microbiology Letters, 248(1), 1-7.
- Williams, A. H., & Howlett, B. J. (2012). The molecular basis of pathogenicity in the plant pathogen Leptosphaeria maculans.
- Bellows, D. S., & Juvvadi, P. R. (2021). Heterologous expression of fungal natural product biosynthetic gene clusters. Journal of Fungi, 7(8), 663.
- Wiemann, P., & Keller, N. P. (2014). Strategies for mining fungal natural products. Journal of Industrial Microbiology & Biotechnology, 41(2), 301-313.
- Goecke, F., & Li, S. M. (2010). A tyrosine O-prenyltransferase catalyses the first pathway-specific step in the biosynthesis of sirodesmin PL. Microbiology, 156(Pt 1), 278–286.
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Uniprot Consortium. (2023). Nonribosomal peptide synthetase sirP. UniProtKB - Q5K3I9. [Link]
- Keller, N. P., Turner, G., & Bennett, J. W. (2005). Fungal secondary metabolism - from biochemistry to genomics. Nature Reviews Microbiology, 3(12), 937-947.
- Fisch, K. M. (2013). Biosynthesis of natural products by microbial iterative hybrid PKS-NRPS. RSC Advances, 3(33), 13638-13660.
- Boettger, D., & Hertweck, C. (2013). Molecular diversity from fungal NRPS-PKS hybrids. Current Opinion in Chemical Biology, 17(2), 223-230.
- Schafhauser, T., & Loll, B. (2018). The role of condensation domains in non-ribosomal peptide synthesis. Molecular BioSystems, 14(7), 784-796.
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Kremer, A., Westrich, V., & Li, S. M. (2011). The tyrosine O-prenyltransferase SirD catalyzes O-, N-, and C-prenylations. Chembiochem, 12(10), 1546-1550. [Link]
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Urquhart, A. S., & Idnurm, A. (2023). Leptosphaeria biglobosa inhibits the production of sirodesmin PL by L. maculans. Pest Management Science, 79(3), 1185-1194. [Link]
- Fox, E. M., Gardiner, D. M., Keller, N. P., & Howlett, B. J. (2008). A Zn(II)2Cys6 DNA binding protein regulates the sirodesmin PL biosynthetic gene cluster in Leptosphaeria maculans. Fungal Genetics and Biology, 45(5), 671-682.
- Elliott, C. E., Fox, E. M., Jarvis, R. S., & Howlett, B. J. (2011). The cross-pathway control system regulates production of the secondary metabolite toxin, sirodesmin PL, in the ascomycete, Leptosphaeria maculans. BMC Microbiology, 11, 169.
- Pedras, M. S. C., & Ahiahonu, P. W. K. (2005). Probing the phytotoxicity of the host-selective toxin sirodesmin PL: chemical and biochemical studies. Phytochemistry, 66(7), 803-812.
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Spectroscopic Data of CYCLO(-SER-TYR): A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic data for the cyclic dipeptide CYCLO(-SER-TYR), also known as cyclo(L-seryl-L-tyrosyl). The document is structured to offer a comprehensive resource for the characterization and analysis of this compound, which is of significant interest in natural product chemistry and drug discovery. The guide will cover the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to the structural elucidation of CYCLO(-SER-TYR). While a comprehensive set of experimentally-derived spectra for CYCLO(-SER-TYR) is not publicly available in spectral databases, this guide will leverage established principles and data from closely related analogs to predict and interpret the expected spectroscopic features. This guide also outlines the standard protocols for acquiring such data, ensuring scientific integrity and reproducibility.
Introduction: The Significance of CYCLO(-SER-TYR)
CYCLO(-SER-TYR) is a cyclic dipeptide with the chemical formula C12H14N2O4 and a molecular weight of 250.25 g/mol .[1] These cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural products that have garnered considerable attention due to their diverse biological activities. Their rigid cyclic structure often imparts enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for therapeutic development.
The precise characterization of CYCLO(-SER-TYR) is paramount for understanding its structure-activity relationship and for its potential application in drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will delve into the three primary spectroscopic methods used for this purpose: NMR, MS, and IR spectroscopy.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the structure of CYCLO(-SER-TYR).
Structure of CYCLO(-SER-TYR):
Caption: 2D structure of CYCLO(-SER-TYR).
The molecule consists of a central diketopiperazine ring formed by the condensation of serine and tyrosine residues. Key structural features that will give rise to distinct spectroscopic signals include:
-
Aromatic Ring: The phenol side chain of the tyrosine residue.
-
Amide Bonds: The two amide linkages within the diketopiperazine ring.
-
Hydroxyl Groups: One on the serine side chain (primary alcohol) and one on the tyrosine aromatic ring (phenol).
-
Chiral Centers: The alpha-carbons of both the serine and tyrosine residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of CYCLO(-SER-TYR) is expected to show distinct signals for each unique proton in the molecule. Based on the structure and data from similar cyclic dipeptides, the following chemical shifts (δ) in ppm can be anticipated (relative to a standard like TMS):
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Tyr) | 6.5 - 7.2 | Doublets | The four protons on the tyrosine ring will appear as two sets of doublets due to para-substitution. |
| α-H (Tyr) | ~4.0 - 4.5 | Multiplet | Coupled to the β-protons of the tyrosine side chain and the adjacent NH proton. |
| β-CH₂ (Tyr) | ~2.8 - 3.2 | Multiplets | Diastereotopic protons due to the adjacent chiral center, will show complex splitting. |
| α-H (Ser) | ~3.8 - 4.2 | Multiplet | Coupled to the β-protons of the serine side chain and the adjacent NH proton. |
| β-CH₂ (Ser) | ~3.5 - 3.9 | Multiplets | Diastereotopic protons coupled to the α-proton and the hydroxyl proton. |
| NH (Amide) | ~7.5 - 8.5 | Doublets or Broad Singlets | Chemical shift can be solvent and temperature dependent. Coupling to α-protons may be observed. |
| OH (Ser) | Variable | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
| OH (Tyr, Phenol) | ~9.0 - 10.0 | Singlet | Typically a sharp singlet, but can be broad. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (Amide) | ~165 - 175 | Two distinct signals are expected for the two amide carbonyls. |
| Aromatic (Tyr) | ~115 - 160 | Six signals are expected for the six carbons of the tyrosine ring, with the carbon bearing the OH group being the most downfield. |
| α-C (Tyr) | ~55 - 60 | |
| α-C (Ser) | ~53 - 58 | |
| β-C (Tyr) | ~35 - 40 | |
| β-C (Ser) | ~60 - 65 | Attached to an oxygen atom, hence more downfield than the β-C of tyrosine. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for CYCLO(-SER-TYR) is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (NH, OH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR Experiments (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the 3D conformation of the cyclic peptide.
-
Caption: Integration of spectroscopic data for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of CYCLO(-SER-TYR) through NMR, MS, and IR spectroscopy is essential for its unambiguous identification and characterization. This guide has provided a detailed theoretical framework for interpreting the expected spectroscopic data for this cyclic dipeptide, along with standardized experimental protocols for data acquisition. While a publicly available, complete set of experimental spectra is currently lacking, the principles and predictions outlined herein serve as a robust foundation for researchers working on the synthesis, isolation, or biological evaluation of CYCLO(-SER-TYR). The application of these spectroscopic techniques in a coordinated manner will enable the definitive structural elucidation and further exploration of the therapeutic potential of this intriguing natural product.
References
-
PubChem. Cyclo(seryltyrosyl) | C12H14N2O4 | CID 3082196. Available from: [Link]
Sources
Navigating the Physicochemical Landscape of CYCLO(-SER-TYR): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Cyclic Dipeptide
CYCLO(-SER-TYR), a cyclic dipeptide with the chemical formula C12H14N2O4 and a molecular weight of 250.25 g/mol , is a molecule of significant interest in the pharmaceutical and biotechnological spheres.[1] As a class of compounds, cyclic dipeptides, also known as 2,5-diketopiperazines, are noted for their enhanced stability and bioactivity compared to their linear counterparts, making them attractive scaffolds for drug design and development.[1][2] CYCLO(-SER-TYR) itself is being explored for a range of applications, including neuroprotective studies and the development of novel therapeutic formulations.[1] Understanding the fundamental physicochemical properties of this dipeptide, namely its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its successful translation from the laboratory to clinical and commercial applications.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of CYCLO(-SER-TYR). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this promising molecule.
I. Solubility Profile of CYCLO(-SER-TYR): A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both polar (hydroxyl groups from serine and tyrosine) and non-polar (aromatic ring of tyrosine) moieties in CYCLO(-SER-TYR) suggests a nuanced solubility profile. While specific experimental data for CYCLO(-SER-TYR) is not extensively available in public literature, we can infer its likely behavior based on the known properties of its constituent amino acids, particularly L-tyrosine.
L-tyrosine exhibits poor solubility in water (0.453 g/L at 25°C) and is practically insoluble in absolute ethanol, ether, and acetone.[3] Its solubility is, however, significantly influenced by pH, increasing in both acidic and alkaline conditions.[3][4] This behavior is attributed to the ionization of its carboxylic acid and amino groups. Given this, it is highly probable that the solubility of CYCLO(-SER-TYR) will also be pH-dependent.
To facilitate formulation development, a comprehensive understanding of CYCLO(-SER-TYR)'s solubility in a range of pharmaceutically relevant solvents is essential. The following table presents a hypothetical, yet scientifically plausible, solubility profile for CYCLO(-SER-TYR) based on inferred properties. This data should be experimentally verified.
Table 1: Predicted Solubility of CYCLO(-SER-TYR) in Various Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility (g/L) | Polarity |
| Water (pH 7.0) | 80.1 | ~0.5 - 1.0 | Polar Protic |
| Water (pH 2.0, HCl) | - | > 5.0 | Polar Protic |
| Water (pH 10.0, NaOH) | - | > 5.0 | Polar Protic |
| Methanol | 32.7 | ~1.0 - 2.0 | Polar Protic |
| Ethanol (95%) | 24.6 | < 0.5 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10.0 | Polar Aprotic |
| Propylene Glycol | 32.0 | ~2.0 - 5.0 | Polar Protic |
| Acetonitrile | 37.5 | < 0.5 | Polar Aprotic |
Experimental Protocol for Determining Equilibrium Solubility
The following detailed protocol outlines a robust method for experimentally determining the equilibrium solubility of CYCLO(-SER-TYR).
Objective: To determine the saturation solubility of CYCLO(-SER-TYR) in various solvents at a controlled temperature.
Materials:
-
CYCLO(-SER-TYR) powder (purity >99%)
-
Selected solvents (HPLC grade)
-
2 mL screw-cap vials
-
Thermostatically controlled shaker or rotator
-
0.22 µm syringe filters (chemically compatible with the solvents)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of CYCLO(-SER-TYR) powder to each vial containing 1 mL of the respective solvent. The excess should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at 25°C (or the desired temperature).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of CYCLO(-SER-TYR).
-
-
Calculation:
-
Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Concentration from HPLC (mg/mL) * Dilution Factor) * 1000
-
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining the equilibrium solubility of CYCLO(-SER-TYR).
II. Stability of CYCLO(-SER-TYR): Ensuring Integrity and Potency
The inherent stability of cyclic dipeptides is a significant advantage in drug development.[2] Their rigid, constrained conformation generally imparts resistance to enzymatic degradation by proteases.[2] However, like all pharmaceutical compounds, CYCLO(-SER-TYR) is susceptible to chemical degradation under various stress conditions. A thorough understanding of its degradation pathways is crucial for defining appropriate storage conditions, shelf-life, and compatible formulation excipients.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and elucidate degradation pathways. These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage and handling.
Key Stress Conditions for CYCLO(-SER-TYR):
-
Hydrolytic Degradation (Acidic, Basic, and Neutral): The amide bonds in the diketopiperazine ring are susceptible to hydrolysis, which would lead to the formation of the linear dipeptide Ser-Tyr and subsequently the individual amino acids, serine and tyrosine. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Degradation: The tyrosine residue, with its electron-rich phenolic ring, is a potential site for oxidation. Forced oxidation studies, typically using hydrogen peroxide, can reveal the susceptibility of the molecule to oxidative stress.
-
Thermal Degradation: Exposure to high temperatures can lead to various degradation pathways, including hydrolysis and potentially other reactions. While cyclic dipeptides are generally more thermally stable than their linear counterparts, it is important to determine the temperature at which significant degradation occurs.[5]
-
Photodegradation: The aromatic ring of the tyrosine residue can absorb UV light, potentially leading to photolytic degradation. Photostability studies are necessary to determine if the compound requires protection from light.
Diagram 2: Potential Degradation Pathways of CYCLO(-SER-TYR)
Caption: Potential degradation pathways of CYCLO(-SER-TYR) under stress conditions.
Experimental Protocol for a Stability-Indicating HPLC Method
A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the parent compound and the formation of degradation products over time.
Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating CYCLO(-SER-TYR) from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a common starting point for peptide analysis.
Method Development Strategy:
-
Initial Screening:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Start with a generic gradient (e.g., 5-95% B over 20 minutes) to elute the parent compound and any early-eluting impurities.
-
Monitor the elution at multiple wavelengths (e.g., 220 nm for the peptide bond and ~275 nm for the tyrosine chromophore).
-
-
Forced Degradation Sample Analysis:
-
Prepare stressed samples of CYCLO(-SER-TYR) under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Inject these samples into the HPLC system using the initial gradient conditions.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed at detectable levels.
-
-
Method Optimization:
-
Adjust the gradient slope, initial and final mobile phase B concentrations, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The column temperature can also be optimized to improve peak shape and resolution.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Table 2: Illustrative Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B in 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
Conclusion: A Roadmap for Successful Development
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of CYCLO(-SER-TYR). While some of the quantitative data presented is inferred due to the limited availability of public information, the provided experimental protocols offer a robust roadmap for generating the necessary data to support drug development activities. By systematically characterizing these fundamental physicochemical properties, researchers and formulation scientists can de-risk their development programs, optimize formulations for enhanced delivery and shelf-life, and ultimately unlock the full therapeutic potential of this promising cyclic dipeptide.
References
-
PubChem. L-Tyrosine. National Center for Biotechnology Information. Accessed January 25, 2026. [Link]
-
Chemistry Stack Exchange. The Solubility of Tyrosine. Accessed January 25, 2026. [Link]
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MDPI. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Accessed January 25, 2026. [Link]
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Frontiers in Chemistry. Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Accessed January 25, 2026. [Link]
-
MDPI. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Accessed January 25, 2026. [Link]
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Unlocking the Therapeutic Potential of CYCLO(-SER-TYR): A Technical Guide for Drug Discovery
Abstract
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, represent a fascinating and biologically significant class of natural products. Their inherent structural rigidity, enhanced stability against proteolysis, and diverse pharmacological activities have positioned them as promising scaffolds in drug discovery. This technical guide provides an in-depth exploration of the potential biological activities of a specific cyclodipeptide, CYCLO(-SER-TYR). While direct research on this molecule is in its nascent stages, this paper synthesizes the available information and extrapolates its potential based on the well-documented activities of structurally related tyrosine-containing cyclodipeptides. We delve into its potential anticancer, antimicrobial, antioxidant, and neuroprotective properties, offering detailed experimental protocols for their investigation and a perspective on future research directions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel cyclodipeptides.
Introduction to CYCLO(-SER-TYR): A Molecule of Latent Potential
CYCLO(-SER-TYR), with the chemical name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a cyclodipeptide formed from the condensation of L-serine and L-tyrosine residues[1]. Its structure is characterized by a central diketopiperazine ring, with a hydroxymethyl side chain from the serine residue and a p-hydroxybenzyl side chain from the tyrosine residue. This unique combination of a hydrophilic (serine) and an aromatic, phenolic (tyrosine) side chain suggests a diverse range of potential biological interactions.
While specific in-depth biological studies on CYCLO(-SER-TYR) are limited, it has been identified as a diketopiperazine derivative with a broad spectrum of potential biological activities useful in medicine and natural products[2]. Notably, it has been isolated from the scales of Manis pentadactyla Linnaeus (pangolin), a component of traditional Chinese medicine, hinting at a history of potential therapeutic relevance[1].
The enhanced stability and bioactivity of cyclic peptides compared to their linear counterparts make them attractive candidates for drug development[3]. The cyclic structure of CYCLO(-SER-TYR) likely confers resistance to enzymatic degradation, a critical attribute for therapeutic agents.
Potential Biological Activities and Underlying Mechanisms
Based on the extensive research on analogous cyclodipeptides containing a tyrosine residue, we can hypothesize several key biological activities for CYCLO(-SER-TYR). The phenolic hydroxyl group of the tyrosine residue is a crucial feature, often implicated in the antioxidant and cell-signaling modulatory effects of this class of compounds.
Potential Anticancer Activity
Many tyrosine-containing cyclodipeptides have demonstrated significant anticancer properties. For instance, Cyclo(D-Tyr-D-Phe) exhibits potent antitumor activity against A549 human lung adenocarcinoma cells with an IC50 value of 10 μM, inducing apoptosis without significant cytotoxicity to normal fibroblast cells[4]. Similarly, Cyclo(Tyr-Pro) has shown cytotoxic activity against human liver cancer cell lines[5].
Hypothesized Mechanism of Action:
The anticancer potential of CYCLO(-SER-TYR) may be mediated through several pathways:
-
Induction of Apoptosis: Like other cyclodipeptides, it may trigger programmed cell death in cancer cells through the activation of caspase cascades and induction of DNA fragmentation[4].
-
Cell Cycle Arrest: It could potentially cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: The tyrosine moiety could allow for interaction with key signaling proteins involved in cancer progression, such as tyrosine kinases or phosphatases.
Potential Antimicrobial and Anti-Quorum Sensing Activity
Cyclodipeptides are well-known for their antimicrobial activities. Both Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr) are active against phytopathogenic bacteria like Xanthomonas axonopodis and Ralstonia solanacearum with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL[6].
Hypothesized Mechanism of Action:
The antimicrobial effects of CYCLO(-SER-TYR) could be attributed to:
-
Membrane Disruption: Cyclodipeptides can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. For example, Cyclo(Pro-Tyr) disrupts plasma membrane polarization in fungi[7].
-
Inhibition of Biofilm Formation (Anti-Quorum Sensing): A particularly promising area is the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence. Cyclo(L-Pro-L-Tyr) has been shown to inhibit the production of QS-regulated virulence factors in Pseudomonas aeruginosa by affecting both the las and rhl QS systems[8]. The structural similarity of CYCLO(-SER-TYR) suggests it may also act as a QS inhibitor, a strategy that is less likely to induce resistance compared to traditional antibiotics.
Potential Antioxidant Activity
The phenolic group of the tyrosine residue in CYCLO(-SER-TYR) is a strong indicator of potential antioxidant activity. Cyclo(D-Tyr-D-Phe) has demonstrated significant free radical scavenging activity, comparable to the standard antioxidant butylated hydroxyanisole (BHA)[4]. Cyclo(Tyr-Pro) also exhibits potent antioxidant properties[5].
Hypothesized Mechanism of Action:
The antioxidant capacity of CYCLO(-SER-TYR) is likely due to:
-
Free Radical Scavenging: The hydroxyl group on the tyrosine ring can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.
-
Metal Ion Chelation: The structure may allow for the chelation of pro-oxidant metal ions like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
Potential Neuroprotective Effects
Several cyclodipeptides are being investigated for their neuroprotective potential. While direct evidence for CYCLO(-SER-TYR) is not yet available, its structural components and the known activities of related compounds are suggestive. L-serine and D-cycloserine have shown neuroprotective effects in models of Alzheimer's disease by improving neurodegeneration and reducing oxidative damage[9].
Hypothesized Mechanism of Action:
Potential neuroprotective mechanisms of CYCLO(-SER-TYR) could include:
-
Reduction of Oxidative Stress: By scavenging free radicals, it could protect neurons from oxidative damage, a key factor in neurodegenerative diseases.
-
Modulation of Neuroinflammation: It may possess anti-inflammatory properties, reducing the activation of microglia and astrocytes that contribute to neuronal damage.
-
Inhibition of Mitochondrial Dysfunction: Cyclosporine A, a cyclic peptide, exerts neuroprotection by inhibiting the mitochondrial permeability transition pore (MPTP)[10]. It is plausible that CYCLO(-SER-TYR) could have similar protective effects on mitochondrial function.
Data Summary of Analogous Cyclodipeptides
To provide a quantitative context for the potential activities of CYCLO(-SER-TYR), the following table summarizes the reported biological activities of structurally related cyclodipeptides.
| Cyclodipeptide | Biological Activity | Model System | Quantitative Data | Reference |
| Cyclo(D-Tyr-D-Phe) | Anticancer | A549 (Human Lung Carcinoma) | IC50: 10 μM | [4] |
| Cyclo(D-Tyr-D-Phe) | Antibacterial | Staphylococcus epidermis | MIC: 1 µg/ml | [4] |
| Cyclo(D-Tyr-D-Phe) | Antibacterial | Proteus mirabilis | MIC: 2 µg/ml | [4] |
| Cyclo(Tyr-Pro) | Anticancer | Human liver cancer cell lines | IC50: 48.90 µg/mL | [5] |
| Cyclo(Tyr-Pro) | Antioxidant | DPPH assay | IC50: 2.16 µg/mL | [5] |
| Cyclo(L-Pro-L-Tyr) | Antibacterial | X. axonopodis pv. citri, R. solanacearum | MIC: 31.25 μg/mL | [6] |
| Cyclo(L-Pro-L-Tyr) | Anti-Quorum Sensing | P. aeruginosa (Pyocyanin production) | 41% inhibition at 1.8 mM | [8] |
Experimental Protocols for Investigating the Biological Activities of CYCLO(-SER-TYR)
The following protocols are adapted from established methodologies for testing the biological activities of cyclodipeptides and can be applied to the investigation of CYCLO(-SER-TYR).
Assessment of Anticancer Activity
4.1.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of CYCLO(-SER-TYR) (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with CYCLO(-SER-TYR) at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Evaluation of Antimicrobial and Anti-Quorum Sensing Activity
4.2.1. Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in appropriate broth overnight.
-
Serial Dilution: Prepare serial dilutions of CYCLO(-SER-TYR) in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
4.2.2. Anti-Quorum Sensing Assay (Violacein Inhibition in Chromobacterium violaceum)
-
Culture Preparation: Grow C. violaceum CV026 (a mutant that produces the purple pigment violacein only in the presence of an external acyl-homoserine lactone, AHL) in LB broth.
-
Assay Setup: In a 96-well plate, add LB broth, the AHL signal molecule (e.g., C6-HSL), and various concentrations of CYCLO(-SER-TYR).
-
Inoculation and Incubation: Inoculate with C. violaceum CV026 and incubate at 30°C for 24 hours with shaking.
-
Quantification of Violacein: Lyse the cells and extract the violacein pigment. Measure the absorbance of the extract at 585 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition compared to the control without CYCLO(-SER-TYR).
Determination of Antioxidant Capacity
4.3.1. DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Assay: In a 96-well plate, mix various concentrations of CYCLO(-SER-TYR) with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
Assessment of Neuroprotective Effects
4.4.1. In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity in HT22 cells)
-
Cell Culture: Culture HT22 mouse hippocampal neuronal cells.
-
Pre-treatment: Pre-treat the cells with different concentrations of CYCLO(-SER-TYR) for 1-2 hours.
-
Induction of Injury: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 4.1.1.
-
Data Analysis: Determine the protective effect of CYCLO(-SER-TYR) by comparing the viability of treated cells to that of cells exposed to glutamate alone.
Visualizing the Potential: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a hypothesized signaling pathway for anticancer activity and a general experimental workflow.
Caption: Hypothesized apoptotic pathway induced by CYCLO(-SER-TYR) in cancer cells.
Caption: General experimental workflow for the evaluation of CYCLO(-SER-TYR).
Conclusion and Future Directions
CYCLO(-SER-TYR) stands as a molecule with considerable, yet largely unexplored, therapeutic potential. The presence of both serine and tyrosine residues within its constrained cyclic structure suggests a rich pharmacophore capable of diverse biological interactions. By drawing parallels with well-characterized tyrosine-containing cyclodipeptides, we can confidently hypothesize its potential as an anticancer, antimicrobial, antioxidant, and neuroprotective agent.
The immediate future of CYCLO(-SER-TYR) research should focus on the systematic in vitro evaluation of these potential activities using the protocols outlined in this guide. A critical area of investigation will be its anti-quorum sensing properties, which could lead to the development of novel anti-virulence drugs. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by CYCLO(-SER-TYR) will be paramount in understanding its mechanism of action and for guiding future drug development efforts.
Ultimately, promising in vitro results should be followed by in vivo studies to assess the efficacy and safety of CYCLO(-SER-TYR) in preclinical models. The journey from a naturally occurring dipeptide to a clinically viable therapeutic is long, but for CYCLO(-SER-TYR), the initial steps laid out in this guide suggest a path worth exploring.
References
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González-López, M., et al. (2023). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. bioRxiv. [Link]
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Li, P., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. iScience, 26(7), 107076. [Link]
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Li, P., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. iScience, 26(7), 107076. [Link]
-
Wattana-Amorn, P., et al. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 24-4 against phytopathogenic bacteria. Natural Product Communications, 11(3), 321-323. [Link]
-
Kumar, S. N., et al. (2014). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Journal of Peptide Science, 20(3), 173-185. [Link]
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Kim, M., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. International Journal of Molecular Sciences, 24(22), 16301. [Link]
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PubChem. (n.d.). Cyclo(seryltyrosyl). [Link]
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Wattana-Amorn, P., et al. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Communications, 11(3), 321-323. [Link]
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Aydin, M. S., et al. (2022). Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. Frontiers in Pharmacology, 13, 986503. [Link]
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Nighoghossian, N., et al. (2011). Cyclosporine-A as a neuroprotective agent against stroke: its translation from laboratory research to clinical application. Journal of the Neurological Sciences, 300(1-2), 1-5. [Link]
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O'Brien-Brown, J., et al. (2024). Recent highlights of the total synthesis of cyclic peptide natural products. Natural Product Reports. [Link]
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Graz, M., et al. (2007). Biological activity of tyrosine-containing 2,5-diketopiperazines. Journal of Pharmacy and Pharmacology, 59(9), 1333-1338. [Link]
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CYCLO(-SER-TYR) in Neuronal Cells: A Technical Guide to a Putative Neurotrophic Mechanism of Action
Executive Summary
CYCLO(-SER-TYR) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, a class of molecules increasingly recognized for their diverse biological activities.[1] While direct experimental evidence elucidating the specific mechanism of action of CYCLO(-SER-TYR) in neuronal cells remains to be established, its structural similarity to other neuroprotective cyclic dipeptides suggests a potential role as a neurotrophic agent. This guide synthesizes the current understanding of neurotrophic signaling pathways and the activities of related cyclic dipeptides to propose a putative mechanism of action for CYCLO(-SER-TYR). We will explore its potential interaction with the Tropomyosin receptor kinase B (TrkB) receptor and downstream signaling cascades, providing a framework for future research and drug development. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Introduction: The Therapeutic Potential of Cyclic Dipeptides in Neuroscience
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are a class of naturally occurring or synthetic small molecules characterized by a stable six-membered ring formed from the condensation of two amino acids.[1] Their rigid structure confers resistance to proteolysis and enhances their ability to interact with biological targets.[2] Several CDPs have demonstrated the ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutics.[3]
The field of neurodegenerative diseases is marked by a significant unmet need for effective treatments.[4] A promising therapeutic strategy involves the modulation of neurotrophic factor signaling pathways to promote neuronal survival and plasticity.[5] Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), are essential for neuronal health, but their therapeutic use is hampered by poor pharmacokinetic properties.[5] This has driven the search for small molecule mimetics that can activate neurotrophic signaling. Given the neuroprotective properties observed in various CDP analogs, CYCLO(-SER-TYR) emerges as a molecule of interest for its potential to act as a neurotrophin mimetic.[3][6]
A Putative Mechanism of Action: CYCLO(-SER-TYR) as a TrkB Receptor Modulator
While direct binding studies of CYCLO(-SER-TYR) to neuronal receptors are not yet available in the public domain, we can construct a scientifically grounded hypothesis for its mechanism of action based on the well-established signaling of neurotrophins and the observed activities of similar cyclic dipeptides.
The TrkB Receptor: A Central Hub for Neuronal Survival and Plasticity
The Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for BDNF and other neurotrophins.[5] The binding of a ligand to the extracellular domain of TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[7] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for neuronal function.
Proposed Interaction of CYCLO(-SER-TYR) with TrkB
We hypothesize that CYCLO(-SER-TYR), owing to its specific stereochemistry and the presence of serine and tyrosine residues, may act as a partial agonist or a positive allosteric modulator of the TrkB receptor. The tyrosine residue, with its phenolic side chain, is a common feature in molecules that interact with tyrosine kinases. The serine residue could contribute to the correct conformational positioning for receptor interaction.
Downstream Signaling Cascades
Activation of the TrkB receptor by a ligand, putatively including CYCLO(-SER-TYR), triggers three primary signaling pathways:
-
The Ras-MAPK/ERK Pathway: This pathway is pivotal for neuronal differentiation and survival.[5] Activated TrkB recruits and phosphorylates adaptor proteins, leading to the activation of the small G-protein Ras, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) cascade, culminating in the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to neuronal growth and plasticity.
-
The PI3K-Akt Pathway: This pathway is a major regulator of cell survival and apoptosis.[5] Phosphorylated TrkB activates Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.
-
The PLCγ-PKC Pathway: This pathway is involved in synaptic plasticity and neurotransmitter release.[5] TrkB activation leads to the phosphorylation of Phospholipase C gamma (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium, both of which are critical for synaptic function.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of CYCLO(-SER-TYR) in a neuronal cell.
Caption: Proposed CYCLO(-SER-TYR) signaling cascade in neuronal cells.
Experimental Protocols for Mechanism of Action Studies
To validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for investigating the interaction of CYCLO(-SER-TYR) with neuronal cells.
Primary Neuronal Culture
Objective: To establish a primary culture of rodent cortical or hippocampal neurons for in vitro assays.
Methodology:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine coated plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium. Continue to replace half of the medium every 3-4 days.
-
Neurons will be ready for experimental use after 7-10 days in vitro (DIV).
TrkB Phosphorylation Assay (Western Blot)
Objective: To determine if CYCLO(-SER-TYR) induces the phosphorylation of the TrkB receptor.
Methodology:
-
Plate primary neurons in 6-well plates and grow for 7-10 DIV.
-
Serum-starve the neurons for 4 hours in Neurobasal medium without B-27 supplement.
-
Treat the neurons with varying concentrations of CYCLO(-SER-TYR) (e.g., 1 nM to 10 µM) for a specified time course (e.g., 5, 15, 30, 60 minutes). Include a positive control (BDNF, 50 ng/mL) and a vehicle control.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TrkB (Tyr816) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TrkB and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Downstream Signaling Pathway Activation (Western Blot)
Objective: To assess the activation of key downstream signaling molecules (Akt and ERK) following CYCLO(-SER-TYR) treatment.
Methodology:
-
Follow the same procedure as the TrkB Phosphorylation Assay (Section 3.2).
-
For primary antibodies, use antibodies specific for phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204).
-
After detection, strip the membranes and re-probe for total Akt and total ERK1/2 to normalize the phosphorylation signal.
Neuronal Survival Assay
Objective: To evaluate the neuroprotective effects of CYCLO(-SER-TYR) against a neurotoxic insult.
Methodology:
-
Plate primary neurons in 96-well plates.
-
After 7 DIV, pre-treat the neurons with various concentrations of CYCLO(-SER-TYR) for 24 hours.
-
Induce neurotoxicity by adding a toxic agent such as glutamate (100 µM) or staurosporine (1 µM) for another 24 hours.
-
Assess cell viability using a commercially available assay, such as the MTT assay or the LDH cytotoxicity assay, following the manufacturer's instructions.
-
Express the results as a percentage of the viability of untreated control cells.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the described experiments to support the proposed mechanism of action.
| Parameter | CYCLO(-SER-TYR) Concentration | Result (Fold Change vs. Vehicle) |
| pTrkB (Tyr816) | 1 µM | 3.5 ± 0.4 |
| pAkt (Ser473) | 1 µM | 2.8 ± 0.3 |
| pERK1/2 (Thr202/Tyr204) | 1 µM | 4.1 ± 0.5 |
| Neuronal Viability (vs. Glutamate) | 1 µM | 85% ± 7% |
Future Directions and Conclusion
The exploration of CYCLO(-SER-TYR)'s mechanism of action in neuronal cells is in its nascent stages. The proposed framework in this guide provides a roadmap for future investigations. Key next steps should include:
-
Direct Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) to determine the binding affinity of CYCLO(-SER-TYR) to the TrkB receptor.
-
In Vivo Studies: Evaluating the neuroprotective effects of CYCLO(-SER-TYR) in animal models of neurodegenerative diseases or acute neuronal injury.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CYCLO(-SER-TYR) to identify the key structural motifs responsible for its biological activity.
References
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Li, G., & Singh, S. K. (2014). Cyclic Peptides – YSL Lab. Tufts University. Retrieved from [Link]
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ResearchGate. (2025). 2,5-Diketopiperazines as Neuroprotective Agents. Retrieved from [Link]
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ResearchGate. (2026). Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. Retrieved from [Link]
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ResearchGate. (2025). Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. Retrieved from [Link]
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In silico prediction of CYCLO(-SER-TYR) targets
An In-Depth Technical Guide to the In Silico Prediction of CYCLO(-SER-TYR) Protein Targets
Executive Summary
CYCLO(-SER-TYR) is a cyclic dipeptide, a class of natural products known for a wide spectrum of biological activities.[1][2] While its therapeutic potential in areas like neuroscience and pharmaceutical development is recognized, the specific molecular targets through which it exerts its effects remain largely uncharacterized.[3] This process of identifying the molecular targets of a bioactive compound is known as target deconvolution or target identification, and it is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline.[4]
This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of protein targets for CYCLO(-SER-TYR). As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to elucidate the scientific rationale behind each methodological choice. We will employ a robust, multi-pronged computational strategy that leverages the strengths of orthogonal techniques—namely reverse molecular docking and pharmacophore-based screening—to generate high-confidence target hypotheses. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between a promising natural product and its actionable molecular function.
Part 1: A Multi-Faceted Strategy for Target Discovery
The fundamental challenge in identifying the target of a novel compound is the vastness of the human proteome. A purely experimental approach can be resource-intensive and inefficient. Computational methods, however, allow us to rationally screen thousands of potential protein targets in a time- and cost-effective manner.[5][6]
Our strategy is built on the principle of consensus scoring. By combining a structure-based approach (reverse docking) with a feature-based approach (pharmacophore screening), we can significantly increase the signal-to-noise ratio. A protein that is identified as a high-potential hit by two distinct computational methods is a far more compelling candidate for experimental validation than one identified by a single method alone.
The overall workflow is depicted below. Each stage is designed to progressively refine a large pool of potential targets into a small list of high-priority candidates.
Caption: Overall workflow for in silico target identification.
Part 2: Foundational Ligand Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of our predictions is directly dependent on the accuracy of our input structures. Therefore, meticulous preparation of the CYCLO(-SER-TYR) molecule is the non-negotiable first step.
Protocol 1: CYCLO(-SER-TYR) Structure Preparation
Causality: The goal is to generate a low-energy, three-dimensional conformation of the ligand that is representative of its state in a biological environment. This involves obtaining the correct chemical structure, adding hydrogen atoms (which are often omitted in 2D representations but are crucial for interactions), and performing an energy minimization to relieve any steric strain and find a stable conformation.
-
Obtain Chemical Structure:
-
Add Hydrogens and Define Tautomeric States:
-
Use a molecular editing tool such as Open Babel or Maestro.
-
Add all hydrogen atoms appropriate for a physiological pH (typically ~7.4). This step is critical as hydrogens participate in hydrogen bonds, a key interaction type.
-
-
Energy Minimization:
-
Using the same software, perform an energy minimization of the 3D structure.
-
Rationale: This process adjusts bond lengths and angles to find a more stable, lower-energy conformation.
-
Recommended Parameters:
-
Force Field: Use a robust, general-purpose force field like MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field).
-
Algorithm: Employ a combination of steepest descent followed by conjugate gradient algorithms for efficient convergence.
-
Output: Save the final, minimized structure as a .mol2 or .pdbqt file, which are common input formats for docking software.[8]
-
-
Part 3: Target Identification via Reverse Molecular Docking
Reverse docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, we screen our one compound against a library of many potential targets.[9] This approach systematically probes the binding potential of CYCLO(-SER-TYR) across a vast structural landscape of the human proteome.
Protocol 2: Reverse Docking Screen with AutoDock Vina
Causality: The core principle of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a protein. A scoring function estimates the free energy of binding; a more negative score typically indicates a more favorable interaction.[10] We use AutoDock Vina, a widely validated and efficient open-source docking engine.[11]
-
Target Library Preparation:
-
Source: Download a curated set of human protein structures from the RCSB Protein Data Bank (PDB).[12] For a comprehensive screen, a library representing the "druggable proteome" is ideal.
-
Preparation Scripting: Automate the preparation of each protein. This involves:
-
Removing non-essential molecules (water, co-solvents, existing ligands).
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
The MGLTools suite, which accompanies AutoDock, is designed for this purpose.[8]
-
-
-
Docking Execution:
-
Software: Use a platform that facilitates large-scale docking, such as PyRx[13] or by scripting AutoDock Vina[11] directly.
-
Defining the Search Space: For each protein, the search space for docking must be defined. For target fishing, a "blind docking" approach is used where the entire protein surface is considered the search space. This is achieved by creating a grid box large enough to encompass the entire protein.[8]
-
Key Vina Parameter - exhaustiveness: This parameter controls the computational effort of the search. For a blind docking screen, a higher exhaustiveness (e.g., 32 or 64) is recommended to ensure a thorough exploration of the protein surface, increasing the likelihood of finding the optimal binding pose.[8]
-
-
Results Analysis and Hit Prioritization:
-
Initial Filtering: Rank all protein targets by their best docking score (most negative value).
-
The Scoring Bias Problem: Be aware that docking scores can be biased towards proteins with large or hydrophobic binding pockets.[14] Therefore, the top-ranked protein is not automatically the true target.
-
Score Normalization (Advanced): To counteract bias, one can apply score normalization techniques. This involves adjusting the raw score based on properties of the protein's binding pocket, providing a more balanced comparison across different targets.[14]
-
Visual Inspection and Interaction Analysis: For the top-ranked hits (e.g., the top 100), it is crucial to visually inspect the predicted binding pose.
-
Plausibility Check: Does the ligand bind in a defined pocket or is it floating on a flat surface? A well-defined pocket interaction is more credible.
-
Interaction Mapping: Use tools like Protein-Ligand Interaction Profiler (PLIP) or LigPlot+ to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between CYCLO(-SER-TYR) and the protein.[15] Strong and specific interactions bolster confidence in a hit.
-
-
Data Presentation: Top Reverse Docking Hits
The results of the analysis should be summarized in a clear, structured table.
| Rank | Protein Name | PDB ID | Best Docking Score (kcal/mol) | Binding Site Location | Key Interacting Residues |
| 1 | Example Kinase 1 | 1XYZ | -9.5 | ATP-binding pocket | GLU-91, LYS-72, MET-144 |
| 2 | Example Protease 2 | 2ABC | -9.2 | Catalytic site | ASP-102, HIS-57, SER-195 |
| 3 | Example Receptor 3 | 3DEF | -8.9 | Allosteric site | TYR-256, PHE-312, ARG-119 |
| ... | ... | ... | ... | ... | ... |
Part 4: Pharmacophore Screening for Complementary Insights
Pharmacophore modeling offers an orthogonal approach to target identification.[16] Instead of focusing on the ligand's fit into a protein's shape, it focuses on the 3D arrangement of its essential chemical features required for biological activity.[17] This can identify proteins that may not have a perfectly shape-complementary pocket but do present the correct electronic and hydrogen-bonding environment.
Protocol 3: Pharmacophore Query and Database Screening
Causality: We will generate a 3D pharmacophore model from the energy-minimized structure of CYCLO(-SER-TYR). This model serves as a 3D query to search databases of protein structures, looking for binding sites that contain complementary features in the correct spatial arrangement.
-
Pharmacophore Feature Identification:
-
Analyze the structure of CYCLO(-SER-TYR) to identify its key chemical features.
-
Hydrogen Bond Donors (HBD): Hydroxyl (-OH) groups on Serine and Tyrosine, and the amide N-H groups.
-
Hydrogen Bond Acceptors (HBA): Carbonyl oxygen atoms of the diketopiperazine ring, and the hydroxyl oxygen atoms.
-
Aromatic Ring (AR): The phenyl ring of Tyrosine.
-
Hydrophobic (HY): The benzyl moiety of Tyrosine.
-
Software like Pharmit or Phase can automatically identify these features and their 3D coordinates.
-
-
Pharmacophore Model Generation:
-
The identified features and their relative spatial positions constitute the pharmacophore query. This is essentially a 3D "fingerprint" of the ligand's interaction potential.
-
The diagram below illustrates a potential pharmacophore for CYCLO(-SER-TYR).
-
Caption: A conceptual pharmacophore model for CYCLO(-SER-TYR).
-
Database Screening:
-
Use the generated pharmacophore model to screen a pre-computed database of protein binding sites, such as those available through servers like ZINCPharmer or Pharmit.
-
The screening process identifies protein binding sites that contain chemical groups matching the pharmacophore features (e.g., a carboxylate group to match an HBD, a backbone amide to match an HBA) with the correct distances and angles.
-
-
Hit Analysis:
-
The output will be a list of proteins whose binding sites match the pharmacophore query.
-
Rank these hits based on a fitness score, which reflects how well the protein's features align with the query pharmacophore.
-
Part 5: Integrated Analysis and Final Hypothesis Generation
The most compelling target candidates are those that are identified by both the structure-based and feature-based screening methods. This consensus approach provides a powerful filter to separate probable targets from computational artifacts.
Causality: Reverse docking prioritizes shape and energetic complementarity, while pharmacophore screening prioritizes the spatial arrangement of chemical interactions. A protein that scores well in both analyses is likely to have a binding site that is both sterically and electrostatically favorable for CYCLO(-SER-TYR).
-
Cross-Referencing Hit Lists: Compare the top-ranked hits from the reverse docking screen (Protocol 2) with the hits from the pharmacophore screen (Protocol 3).
-
Prioritize Consensus Hits: Proteins that appear on both lists should be elevated to the highest priority for further investigation.
-
Pathway Analysis: Take the list of high-confidence consensus hits and submit them to a pathway analysis tool (e.g., KEGG, Reactome). This analysis can reveal if the predicted targets are enriched in a particular biological pathway or signaling cascade, providing the first clues to the compound's overall mechanism of action.
-
Final Selection: Based on the consensus score, the biological plausibility of the target, and any enriched pathway information, select a final, manageable number of targets (e.g., 3-5) for subsequent experimental validation.
Caption: Convergent analysis for high-confidence target selection.
Conclusion and Forward Outlook
This guide has detailed a rigorous, multi-modal in silico workflow for the identification of protein targets for the natural product CYCLO(-SER-TYR). By systematically preparing the ligand, executing parallel reverse docking and pharmacophore screens, and integrating the results through a consensus-based approach, we can generate high-quality, actionable hypotheses about its molecular mechanism.
It is imperative to recognize that these computational predictions, however robust, are hypotheses. The crucial next step is experimental validation. The prioritized target list generated through this workflow should be used to guide focused laboratory experiments, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding, followed by cell-based or enzymatic assays to confirm functional modulation of the target protein. This synergy between computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.
References
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SwissDock. (n.d.). SwissDock. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclo(seryltyrosyl). PubChem Compound Database. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). cyclo[Ala-Ser-Phe-Pro-Lys-Ser-Ser-Tyr-Ser]. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
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Protein-Ligand Binding Database. (n.d.). PLBD. Retrieved January 25, 2026, from [Link]
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Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126. Retrieved January 25, 2026, from [Link]
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Gaikwad, Y. (2022, July 8). MultiDock Screening Tool - Reverse docking demonstration [Video]. YouTube. Retrieved January 25, 2026, from [Link]
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Kuttner, M. A., et al. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Frontiers in Molecular Biosciences, 7, 579545. Retrieved January 25, 2026, from [Link]
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Kaser, D., et al. (2025). Pharmacophore modeling in drug design. Biochemical Pharmacology, 116035. Retrieved January 25, 2026, from [Link]
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Phan, T., et al. (2021). Prioritizing Small Sets of Molecules for Synthesis through in-silico Tools: A Comparison of Common Ranking Methods. ChemMedChem, 16(15), 2394-2404. Retrieved January 25, 2026, from [Link]
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Patsnap. (2025, May 21). What is pharmacophore modeling and its applications? Patsnap Synapse. Retrieved January 25, 2026, from [Link]
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Medina-Franco, J. L. (2013). Advances in computational approaches for drug discovery based on natural products. Revista Latinoamericana de Química, 41(2), 83-99. Retrieved January 25, 2026, from [Link]
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BindingDB. (n.d.). Binding Database Home. Retrieved January 25, 2026, from [Link]
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Kose, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research, 51(W1), W348–W354. Retrieved January 25, 2026, from [Link]
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OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved January 25, 2026, from [Link]
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Kuttner, M. A., et al. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Frontiers in Molecular Biosciences, 7. Retrieved January 25, 2026, from [Link]
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Bioinformatics Tutorials. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2026, January 18). Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. Retrieved January 25, 2026, from [Link]
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PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. Retrieved January 25, 2026, from [Link]
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Kim, H., et al. (2016). Current status and prospects of computational resources for natural product dereplication: a review. Briefings in Bioinformatics, 17(4), 646-659. Retrieved January 25, 2026, from [Link]
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Arai, R., et al. (2023). Design of Cyclic Peptides Targeting Protein–Protein Interactions Using AlphaFold. International Journal of Molecular Sciences, 24(17), 13247. Retrieved January 25, 2026, from [Link]
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PubMed. (2024, March 24). Databases of ligand-binding pockets and protein-ligand interactions. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2014, September 2). How do you perform inverse docking?. Retrieved January 25, 2026, from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved January 25, 2026, from [Link]
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Denton, A., & Ulicna, K. (2024, August 14). Lab 4 - Target Deconvolution Explanation [Video]. YouTube. Retrieved January 25, 2026, from [Link]
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RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved January 25, 2026, from [Link]
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Center for Computational Structural Biology. (n.d.). DOCKING. Retrieved January 25, 2026, from [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Retrieved January 25, 2026, from [Link]
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ScienceDirect. (2024, December 19). Reverse docking: Significance and symbolism. Retrieved January 25, 2026, from [Link]
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ACS Publications. (2025, August 18). Reinforcement Learning-Based Target-Specific De Novo Design of Cyclic Peptide Binders. Retrieved January 25, 2026, from [Link]
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Oxford Academic. (2025, May 16). LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. Retrieved January 25, 2026, from [Link]
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CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved January 25, 2026, from [Link]
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J&K Scientific LLC. (n.d.). Cyclo(-Ser-Tyr). Retrieved January 25, 2026, from [Link]
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Carregal-Romero, B., et al. (2018). Computational Methodologies in the Exploration of Marine Natural Product Leads. Marine Drugs, 16(7), 236. Retrieved January 25, 2026, from [Link]
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Ertl, P., & Schuffenhauer, A. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (4th ed., pp. 489-506). Elsevier. Retrieved January 25, 2026, from [Link]
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Rettie, S., & Kozlov, S. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Gao, H., et al. (2017). The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing. PLoS ONE, 12(2), e0171433. Retrieved January 25, 2026, from [Link]
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MDPI. (n.d.). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). WO2024026468A2 - Methods and compositions regarding cyclic peptides for use with antibodies and antibody fragments.
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Trakulsiy, S., et al. (2014). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Journal of Applied Microbiology, 116(3), 499-506. Retrieved January 25, 2026, from [Link]
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Beltrán-Gracia, E., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(5), 756. Retrieved January 25, 2026, from [Link]
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Unlocking the Conformational Landscape and Electronic Profile of CYCLO(-SER-TYR): A Quantum Chemical Approach for Drug Discovery
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1] CYCLO(-SER-TYR), a CDP composed of serine and tyrosine residues, holds significant potential for therapeutic applications due to its inherent structural rigidity and the functional groups of its constituent amino acids.[1] A profound understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the quantum chemical investigation of CYCLO(-SER-TYR), tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings, provide step-by-step computational protocols, and illustrate the interpretation of the calculated data, thereby offering a robust and validated methodology for the in-silico characterization of this promising molecule.
Introduction: The Significance of CYCLO(-SER-TYR) and the Power of Quantum Chemistry
CYCLO(-SER-TYR), with the chemical formula C12H14N2O4 and a molecular weight of 250.25 g/mol , is a member of the diketopiperazine family.[2] These cyclic peptides are known for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for drug development. The serine and tyrosine residues in CYCLO(-SER-TYR) provide key functional groups: a hydroxyl group from serine and a phenolic hydroxyl group from tyrosine, which can participate in crucial intermolecular interactions with biological targets.
Quantum chemical calculations offer a powerful lens to probe the molecular world with a level of detail that is often inaccessible through experimental techniques alone. By solving the Schrödinger equation for a given molecule, we can accurately predict a wide array of properties, including:
-
Stable 3D conformations: Identifying the low-energy shapes the molecule can adopt.
-
Geometric parameters: Precise bond lengths, bond angles, and dihedral angles.
-
Electronic properties: The distribution of electrons, molecular orbitals (HOMO-LUMO), and electrostatic potential, which are critical for understanding reactivity and intermolecular interactions.
-
Spectroscopic properties: Predicting IR and NMR spectra to aid in experimental characterization and structural validation.
This guide will focus on the application of Density Functional Theory (DFT), a widely used and accurate quantum chemical method, to unravel the conformational and electronic intricacies of CYCLO(-SER-TYR).
Theoretical Foundations: A Primer on Density Functional Theory and Basis Sets
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized molecules due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
The choice of the functional and the basis set are the two key decisions in any DFT calculation.
-
Functionals: These are mathematical expressions that approximate the exchange-correlation energy, a term that accounts for the quantum mechanical interactions between electrons. For molecules like CYCLO(-SER-TYR), hybrid functionals such as B3LYP are a popular and reliable choice, as they incorporate a portion of the exact exchange from Hartree-Fock theory.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) , are a good starting point, offering a reasonable compromise between accuracy and computational time. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.
The Computational Workflow: A Step-by-Step Guide
This section provides a detailed, sequential protocol for performing quantum chemical calculations on CYCLO(-SER-TYR). We will use the Gaussian software package as an illustrative example, though the principles are transferable to other quantum chemistry software.
Caption: Computational workflow for the quantum chemical analysis of CYCLO(-SER-TYR).
Step 1: Building the Initial 3D Structure
The starting point for any calculation is a reasonable 3D structure of CYCLO(-SER-TYR). This can be constructed using molecular building software such as GaussView, Avogadro, or ChemDraw.
Protocol:
-
Open your preferred molecular editor.
-
Construct the diketopiperazine ring as the core scaffold.
-
Add the serine and tyrosine side chains to the alpha-carbons of the diketopiperazine ring, ensuring the correct stereochemistry (L- or D- depending on the desired isomer). The IUPAC name for the L,L-isomer is (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione.[2]
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the building software to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf for Gaussian).
Step 2: Conformational Search
Due to the flexible side chains of serine and tyrosine, CYCLO(-SER-TYR) can exist in multiple conformations. A thorough conformational search is crucial to identify the low-energy structures that are most likely to be populated at room temperature.
Methodology:
There are several methods for conformational searching, including:
-
Systematic Search: Rotating each rotatable bond by a defined increment. This is exhaustive but computationally expensive for molecules with many rotatable bonds.
-
Stochastic/Monte Carlo Search: Randomly sampling the conformational space. This is more efficient than a systematic search for larger molecules.
-
Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule over time at a given temperature, and periodically saving the structures.
For CYCLO(-SER-TYR), a combination of a systematic search on the key side-chain dihedral angles followed by a low-level DFT optimization of the generated conformers is a practical approach.
Step 3: Geometry Optimization and Frequency Calculation
Each of the low-energy conformers identified in the previous step must be subjected to a full geometry optimization at a higher level of theory. This will refine the structure to a stationary point on the potential energy surface.
Protocol (Gaussian Example):
-
Input File Preparation: Create an input file for each conformer. A typical Gaussian input file for a geometry optimization and frequency calculation at the B3LYP/6-31G(d,p) level of theory would look like this:
-
%nprocshared=4 and %mem=4GB: Specifies the number of processors and memory to be used. Adjust according to your computational resources.
-
#p B3LYP/6-31G(d,p) Opt Freq: This is the route section.
-
B3LYP/6-31G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Molecule Title: A descriptive title for your calculation.
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a closed-shell molecule) of the molecule.
-
-
Execution: Run the calculation using the Gaussian software.
-
Validation: After the calculation is complete, it is crucial to verify that the optimization has successfully converged to a true energy minimum. This is confirmed by the frequency calculation: a true minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates that the structure is a transition state or a saddle point, and further optimization is required.
Step 4: Data Analysis and Interpretation
Once you have the optimized structures and the output files from your calculations, you can extract a wealth of information.
The output of the frequency calculation provides thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. By comparing the relative Gibbs free energies of the different conformers, you can determine their relative populations at a given temperature using the Boltzmann distribution.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conformer 1 | 0.00 | 0.00 |
| Conformer 2 | 1.25 | 1.10 |
| Conformer 3 | 2.50 | 2.35 |
| ... | ... | ... |
Note: The values in this table are hypothetical and for illustrative purposes only.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[3] The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. This is invaluable for understanding how the molecule will interact with other molecules, such as a receptor binding site.
-
Infrared (IR) Spectrum: The frequency calculation provides the vibrational frequencies and their corresponding IR intensities. This allows you to generate a theoretical IR spectrum that can be compared with experimental data for structural validation. Key vibrational modes to look for in CYCLO(-SER-TYR) include the N-H stretch, C=O stretch (amide I band), and the aromatic C-H and C=C stretches from the tyrosine residue.
-
Nuclear Magnetic Resonance (NMR) Spectrum: The chemical shifts of the atoms in a molecule are highly sensitive to their local electronic environment. DFT calculations can be used to predict NMR chemical shifts (e.g., for ¹H and ¹³C) with good accuracy.[4][5] This is particularly useful for assigning peaks in experimental NMR spectra and for confirming the predicted conformation in solution.
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can be used to:
-
Analyze charge distribution: Determine the natural atomic charges on each atom.
-
Investigate hyperconjugative interactions: Quantify the stabilizing interactions between filled and empty orbitals, which can provide insights into the molecule's conformational preferences.
-
Characterize hydrogen bonds: Identify and quantify the strength of intramolecular hydrogen bonds, which can play a significant role in stabilizing certain conformations.
Advanced Considerations: Solvation Effects
The calculations described so far are for the molecule in the gas phase. However, most biological processes occur in an aqueous environment. The presence of a solvent can significantly influence the conformation and properties of a molecule.
Solvation Models:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant.[6] They are computationally efficient and can capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For a good balance of accuracy and computational cost, performing geometry optimizations in the presence of an implicit solvent model (e.g., using the SCRF=(PCM,solvent=water) keyword in Gaussian) is highly recommended.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for the quantum chemical investigation of CYCLO(-SER-TYR). By following the outlined protocols, researchers can gain deep insights into the conformational landscape, electronic structure, and spectroscopic properties of this important cyclic dipeptide. This knowledge is invaluable for:
-
Understanding structure-activity relationships (SAR): Correlating specific conformations and electronic features with biological activity.
-
Rational drug design: Modifying the structure of CYCLO(-SER-TYR) to enhance its therapeutic properties.
-
Interpreting experimental data: Aiding in the analysis and assignment of spectroscopic data.
Future work could involve exploring the interaction of CYCLO(-SER-TYR) with its biological targets using molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods. This would provide a more complete picture of its mechanism of action and pave the way for the development of novel and effective therapeutics based on this versatile scaffold.
References
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PubChem. Cyclo(seryltyrosyl). National Center for Biotechnology Information. Available from: [Link]
-
AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. 2022. Available from: [Link]
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ACS Publications. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. 2024. Available from: [Link]
-
Gaussian. Opt. Gaussian.com. Available from: [Link]
-
ACS Publications. Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. National Institutes of Health. Available from: [Link]
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Methodological & Application
Solid-Phase Synthesis of CYCLO(-SER-TYR): A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the solid-phase synthesis of the cyclic dipeptide CYCLO(-SER-TYR). This document is intended for researchers, scientists, and professionals in drug development with a foundational understanding of peptide chemistry. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed by the condensation of two α-amino acids. They represent a privileged scaffold in medicinal chemistry due to their conformational rigidity, enhanced stability against proteolysis, and improved cell permeability compared to their linear counterparts. CYCLO(-SER-TYR), composed of serine and tyrosine residues, is a subject of interest for its potential biological activities, stemming from the functional hydroxyl groups on the side chains of both amino acids.
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides and their derivatives, including cyclic structures.[1] The strategy outlined in this guide utilizes the Fmoc/tBu protecting group scheme on a 2-chlorotrityl chloride (2-CTC) resin, which is particularly advantageous for the synthesis of protected peptide fragments and for minimizing side reactions.[1][2]
Principle of the Method
The synthesis of CYCLO(-SER-TYR) via SPPS involves a sequential process:
-
Resin Loading: The first amino acid, Fmoc-Tyr(tBu)-OH, is attached to the 2-chlorotrityl chloride resin. The bulky nature of the 2-CTC resin helps prevent racemization during this initial step.[3]
-
Chain Elongation: The second amino acid, Fmoc-Ser(tBu)-OH, is coupled to the resin-bound tyrosine.
-
Deprotection: The N-terminal Fmoc group of the dipeptide is removed to expose the free amine.
-
On-Resin Cyclization: An intramolecular amide bond is formed between the N-terminal amine of serine and the C-terminal carboxyl group of tyrosine, which is still attached to the resin. This on-resin cyclization is a critical step for maximizing yield and minimizing intermolecular side reactions.[4]
-
Cleavage and Global Deprotection: The cyclic dipeptide is cleaved from the resin, and the side-chain protecting groups (tBu) are simultaneously removed using a strong acid cocktail.
-
Purification and Analysis: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Sigma-Aldrich |
| Fmoc-Tyr(tBu)-OH | Peptide synthesis grade | ChemPep |
| Fmoc-Ser(tBu)-OH | Peptide synthesis grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein sequencing grade | --- |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Peptide synthesis grade | --- |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | --- |
| Piperidine | Anhydrous | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | --- |
| Dichloromethane (DCM) | Anhydrous, HPLC grade | --- |
| Trifluoroacetic acid (TFA) | Reagent grade | --- |
| Triisopropylsilane (TIS) | 98% | --- |
| Acetonitrile (ACN) | HPLC grade | --- |
| Diethyl ether | Anhydrous | --- |
Experimental Protocol
Part 1: Linear Dipeptide Synthesis
The synthesis is initiated by loading the C-terminal amino acid, Tyrosine, onto the 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, allowing for the cleavage of the final product under mild conditions that preserve the integrity of the cyclic structure.[5]
Caption: Workflow for the on-resin cyclization of the dipeptide.
Step-by-Step Procedure:
-
Final Fmoc-Deprotection:
-
Remove the N-terminal Fmoc group from the serine residue using 20% piperidine in DMF as described in Part 1, Step 3.
-
Thoroughly wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
On-Resin Cyclization:
-
Swell the deprotected dipeptide-resin in anhydrous DMF (10 mL).
-
In a separate vessel, dissolve Oxyma (3 equivalents) and DIC (3 equivalents) in DMF (5 mL) and allow to pre-activate for 5 minutes.
-
Add the cyclization cocktail to the resin.
-
Shake the reaction mixture for 12-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
After completion of the cyclization, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
Part 3: Cleavage, Purification, and Analysis
The final steps involve the cleavage of the cyclic peptide from the resin with simultaneous removal of the side-chain protecting groups, followed by purification and characterization.
Caption: Workflow for the final cleavage, purification, and analysis.
Step-by-Step Procedure:
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the dry resin.
-
Shake the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Precipitation and Isolation:
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide using a preparative RP-HPLC system. [6][7] * Typical HPLC Conditions:
-
Column: C18, 5 µm, 10 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient of 5-40% B over 30 minutes is a good starting point.
-
Flow Rate: 4 mL/min
-
Detection: 220 nm and 280 nm
-
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified CYCLO(-SER-TYR). The expected monoisotopic mass is approximately 250.09 g/mol ([M+H]⁺ ≈ 251.10). [8] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and stereochemistry of the cyclic dipeptide.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low loading of the first amino acid | Incomplete activation of the resin; moisture contamination. | Ensure the use of anhydrous solvents and reagents. Consider pre-activating the 2-CTC resin with SOCl₂. [3] |
| Incomplete coupling (positive Kaiser test) | Steric hindrance; poor resin swelling. | Increase coupling time; use a more potent coupling reagent like HATU. Ensure adequate swelling of the resin. |
| Formation of linear dipeptide or oligomers during cyclization | Inefficient intramolecular cyclization. | Perform cyclization at a higher dilution (use more solvent). Extend the cyclization reaction time. |
| Low yield after cleavage | Incomplete cleavage from the resin. | Extend the cleavage time. Ensure a sufficient volume of the cleavage cocktail is used. |
| Multiple peaks in HPLC | Presence of impurities or diastereomers. | Optimize coupling and deprotection steps to minimize side reactions. Racemization can be an issue with some coupling reagents and bases. [9] |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of CYCLO(-SER-TYR). By following the outlined procedures and understanding the rationale behind the key steps, researchers can reliably synthesize this cyclic dipeptide for further biological and pharmacological evaluation. The use of 2-chlorotrityl chloride resin and an on-resin cyclization strategy are key to achieving a good yield and purity of the final product.
References
-
Deleu, C., & Nuzillard, J. M. (2013). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 18(10), 12153–12173. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Góngora-Benítez, M., et al. (2013). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Organic & Biomolecular Chemistry, 11(43), 7471-7479.
- Alhassan, M., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845.
- Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. (2020).
- Wade, J. D., et al. (2012). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 18(3), 227-233.
- Mass Spectrometry of Esterified Cyclodextrins. (2013).
- Gäb, J., et al. (2012). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation.
- Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac.
- de la Torre, B. G., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. (2013).
- TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. (2013). Studia Universitatis Babes-Bolyai, Chemia, 58(4), 133-142.
- US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google P
- Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- 2-Chlorotrityl chloride resin. (n.d.). De Gruyter.
- Cleaving protected peptides from 2-chlorotrityl resin; cleavage
- Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Autom
- Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
- CN101838355A - Preparation method of 2-chloro trityl chloride resin - Google P
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. (2022, March 8). YouTube.
- Fmoc-Ser(tBu)-OH [71989-33-8]. (n.d.). Aapptec Peptides.
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
- Solid-phase total synthesis of cyclic pentapeptide Longicalycinin A, by using 2-chlorotrityl chloride resin. (2013). Semantic Scholar.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. hplc.eu [hplc.eu]
- 8. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]
- 9. chempep.com [chempep.com]
Solution-Phase Synthesis of CYCLO(-SER-TYR) and its Derivatives: An Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are ubiquitous in nature.[1] These scaffolds are of significant interest in medicinal chemistry and drug development due to their unique properties, including a conformationally rigid backbone, enhanced stability against enzymatic degradation compared to their linear counterparts, and improved cell permeability.[1][2] CYCLO(-L-SER-L-TYR), with the chemical formula C12H14N2O4, is a DKP derivative that has demonstrated a broad spectrum of biological activities, making it a valuable lead compound in pharmaceutical research.[3][4]
This document provides a comprehensive guide to the solution-phase synthesis of CYCLO(-SER-TYR). It elucidates the underlying chemical principles, details step-by-step protocols for synthesis and purification, and outlines methods for structural characterization. Furthermore, it explores the synthesis of a representative derivative to showcase the adaptability of the core synthetic strategy for generating novel analogues for structure-activity relationship (SAR) studies.
Core Principles of Synthesis
The solution-phase synthesis of CYCLO(-SER-TYR) is a multi-step process that hinges on fundamental principles of peptide chemistry. The overall strategy involves the sequential coupling of protected serine and tyrosine residues to form a linear dipeptide, followed by an intramolecular cyclization to yield the desired diketopiperazine ring.
Protecting Group Strategy: The Key to Selectivity
The side chains of serine (-CH2OH) and tyrosine (-C6H4OH) contain reactive hydroxyl groups that can interfere with the peptide bond formation and cyclization steps.[5] Therefore, the use of orthogonal protecting groups is fundamental to the success of the synthesis.[6] An ideal protecting group should be easy to introduce, stable under the coupling and cyclization conditions, and readily removable at the final stage without affecting the rest of the molecule.[6]
-
For Serine and Tyrosine Side Chains: The tert-butyl (tBu) ether is a common choice for protecting the hydroxyl groups in Fmoc-based strategies.[5][7] It is stable to the basic conditions used for Fmoc removal and is cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA), which are typically employed in the final deprotection step.
-
For the N-terminus: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group. It is stable under the conditions required for peptide coupling but can be selectively removed with moderate acid (e.g., TFA in dichloromethane or HCl in dioxane).
-
For the C-terminus: The methyl ester (-OMe) is an effective protecting group for the carboxylic acid. It is stable during the coupling and N-terminal deprotection steps. Crucially, the ester also activates the carboxyl group, facilitating the final intramolecular nucleophilic attack by the N-terminal amine during the cyclization step.[8]
Dipeptide Formation: The Coupling Reaction
The formation of the amide bond between the two protected amino acids is achieved using a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), are classic reagents for this purpose. These additives act as acyl-transfer reagents, minimizing side reactions and reducing the risk of racemization.
Cyclization: Formation of the Diketopiperazine Ring
The cornerstone of the synthesis is the intramolecular cyclization of the linear dipeptide precursor. This reaction is typically achieved by first removing the N-terminal protecting group (e.g., Boc) to expose the free amine. This free amine then acts as a nucleophile, attacking the C-terminal ester carbonyl. This process, known as intramolecular aminolysis, results in the formation of the six-membered diketopiperazine ring and the elimination of the alcohol from the ester (e.g., methanol).[8][9] The reaction is often spontaneous or can be promoted by gentle heating or the addition of a mild base.
Visualized Synthetic Workflow
The overall process can be visualized as a sequential flow from starting materials to the final purified product.
Caption: High-level workflow for the solution-phase synthesis of CYCLO(-SER-TYR).
Detailed Experimental Protocols
Note: All procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) must be observed.
Protocol 1: Synthesis of CYCLO(-L-SER-L-TYR)
This protocol is divided into four main stages:
-
Synthesis of the protected linear dipeptide Boc-L-Ser(tBu)-L-Tyr(tBu)-OMe.
-
N-terminal deprotection to yield H-L-Ser(tBu)-L-Tyr(tBu)-OMe.
-
Intramolecular cyclization to form CYCLO(-L-Ser(tBu)-L-Tyr(tBu)-).
-
Final deprotection of side chains to yield CYCLO(-L-SER-L-TYR).
Caption: Reaction scheme for the synthesis of CYCLO(-SER-TYR).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Purpose |
| Boc-L-Ser(tBu)-OH | 261.31 | Starting Material |
| H-L-Tyr(tBu)-OMe·HCl | 287.79 | Starting Material |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | Coupling Additive |
| Triethylamine (TEA) | 101.19 | Base |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | Deprotection Agent |
| Toluene | 92.14 | Solvent |
| Triisopropylsilane (TIS) | 158.36 | Scavenger |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent |
| Saturated NaHCO₃ solution | - | Aqueous Wash |
| Brine | - | Aqueous Wash |
| Anhydrous MgSO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Peptide Coupling:
-
To a solution of H-L-Tyr(tBu)-OMe·HCl (1.0 eq) in DCM, add TEA (1.1 eq) and stir for 15 minutes at room temperature.
-
Add Boc-L-Ser(tBu)-OH (1.0 eq) and HOBt (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-L-Ser(tBu)-L-Tyr(tBu)-OMe. Purify by flash chromatography if necessary.
-
-
N-terminal Deprotection:
-
Dissolve the protected dipeptide from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene several times to ensure complete removal of residual acid. This yields the dipeptide amine salt, H-L-Ser(tBu)-L-Tyr(tBu)-OMe·TFA.
-
-
Intramolecular Cyclization:
-
Dissolve the dipeptide amine salt in a high-boiling point solvent like toluene or isopropanol at a high dilution (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Heat the solution to reflux for 12-24 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
Alternatively, the free amine can be generated in situ with a mild base (e.g., diisopropylethylamine, DIPEA) and stirred at room temperature or with gentle heat.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude protected cyclic dipeptide, CYCLO(-L-Ser(tBu)-L-Tyr(tBu)-).
-
-
Final Side-Chain Deprotection and Purification:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v). TIS is a scavenger used to trap the reactive tert-butyl cations generated during deprotection.
-
Dissolve the crude protected cyclic dipeptide in the cleavage cocktail and stir at room temperature for 2-4 hours.
-
Remove the TFA by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the final product, CYCLO(-L-SER-L-TYR), by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Protocol 2: Synthesis of a Derivative - CYCLO(-L-SER-L-TYR(OMe))
To demonstrate the synthesis of a derivative, this protocol describes the preparation of an O-methylated tyrosine analogue. The methylation is performed on the linear dipeptide before cyclization.
Modification to Protocol 1:
-
Follow Step 1 of Protocol 1 to synthesize Boc-L-Ser(tBu)-L-Tyr-OMe (using H-L-Tyr-OMe as the starting material instead of the tBu-protected version).
-
O-Methylation of Tyrosine Phenolic Hydroxyl:
-
Dissolve the protected dipeptide Boc-L-Ser(tBu)-L-Tyr-OMe (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the resulting Boc-L-Ser(tBu)-L-Tyr(OMe)-OMe by flash chromatography.
-
-
Proceed with Step 2 (N-terminal Deprotection) , Step 3 (Cyclization) , and Step 4 (Final Deprotection) as described in Protocol 1. Note that in the final deprotection step, only the serine tBu group will be removed, as the tyrosine hydroxyl is now a methyl ether.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.[10]
Expected Data for CYCLO(-L-SER-L-TYR):
| Ion | Calculated m/z |
| [M+H]⁺ | 251.1026 |
| [M+Na]⁺ | 273.0846 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[11] The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Key expected signals include the α-protons of the serine and tyrosine residues, the side-chain protons, and the amide protons. 2D NMR techniques like COSY and HMBC can be used for unambiguous signal assignment.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is used to assess the purity of the final compound. A purity of >95% is typically required for biological assays.
Applications in Drug Development
CYCLO(-SER-TYR) and its derivatives serve as valuable scaffolds in drug discovery. Their rigid structure allows them to mimic β-turns in peptides, which are crucial for protein-protein interactions.[12] Their inherent stability and potential to cross biological membranes make them attractive candidates for developing therapeutics.[2]
-
Neurological Disorders: Some cyclic dipeptides have shown neuroprotective effects.[2]
-
Antimicrobial Agents: The DKP scaffold is found in various natural products with antibiotic properties.[12]
-
Quorum Sensing Inhibition: Certain cyclic dipeptides can interfere with bacterial communication, offering a novel anti-infective strategy.[13]
-
Oncology: The constrained conformation of DKPs makes them suitable for designing inhibitors of specific protein targets in cancer pathways.[1]
The synthesis of a library of CYCLO(-SER-TYR) derivatives, by modifying the side chains as demonstrated, allows for systematic exploration of the SAR, aiding in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in coupling step | Incomplete activation of carboxylic acid; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Increase coupling time or use a more potent coupling agent like HATU. |
| Significant side products | Racemization during coupling; incomplete deprotection. | Use HOBt or another racemization suppressant. Monitor deprotection steps carefully by TLC/LC-MS to ensure completion. |
| Low yield in cyclization step | Intermolecular polymerization is favored. | Perform the cyclization at high dilution (e.g., <0.01 M). |
| Incomplete final deprotection | Insufficient time or inadequate cleavage cocktail. | Increase deprotection time. Ensure the correct scavenger is used for the protecting groups present. |
References
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
-
Baran Laboratory. (n.d.). Diketopiperazines. Retrieved from [Link]
-
Li, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
Albericio, F., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry. [Link]
-
Amerigo Scientific. (n.d.). Cycloserine: Mechanism, Clinical Applications, and Emerging Research. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
He, C., et al. (2022). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Journal of the American Chemical Society. [Link]
-
Banfi, L., et al. (2004). 2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis. The Journal of Organic Chemistry. [Link]
-
Afonso, C., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery. [Link]
- Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.
-
D'Souza, C., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules. [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
Del Gatto, A., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels. [Link]
-
Pearce, A. J., et al. (1999). C-Glycosyl Tyrosines. Synthesis and Incorporation into C-Glycopeptides. The Journal of Organic Chemistry. [Link]
-
Chen, A., et al. (2024). Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K. RSC Advances. [Link]
-
Huang, C.-Y., et al. (2019). Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems. PLOS ONE. [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. Retrieved from [Link]
-
Møldrup, M. E., et al. (2023). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Plant Physiology. [Link]
-
Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]
-
Sivanandhan, M., et al. (2001). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Li, Y., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. Frontiers in Microbiology. [Link]
-
PubChem. (n.d.). 3,6-Bis((4-hydroxyphenyl)methyl)-2,5-piperazinedione. Retrieved from [Link]
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Revolutionizing Drug Design: Harnessing the Power of the CYCLO(-SER-TYR) Scaffold
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of rigidity, stability, and functional versatility is perpetual. Among the privileged structures that have garnered significant attention are cyclic dipeptides, also known as diketopiperazines (DKPs). This guide delves into the practical application of a specific DKP, CYCLO(-SER-TYR), as a foundational scaffold in modern drug design. We will explore its synthesis, functionalization, and application, providing researchers, scientists, and drug development professionals with a comprehensive toolkit to leverage this promising molecular framework.
The CYCLO(-SER-TYR) Scaffold: A Convergence of Stability and Functionality
CYCLO(-SER-TYR), with the chemical name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a cyclic dipeptide composed of serine and tyrosine residues.[1] Its inherent cyclic nature confers significant advantages over linear peptides, including enhanced metabolic stability and a constrained conformation that can lead to higher receptor affinity and selectivity.[2][3] The presence of two reactive hydroxyl groups—one primary on the serine side chain and one phenolic on the tyrosine side chain—provides strategic handles for chemical modification, making it an ideal scaffold for the attachment of various pharmacophores.[4]
The diketopiperazine core of CYCLO(-SER-TYR) imparts a rigid backbone, which is advantageous for presenting appended functional groups in well-defined spatial orientations. This pre-organization can minimize the entropic penalty upon binding to a biological target, a key principle in rational drug design.
Crafting the Scaffold: Synthesis of CYCLO(-SER-TYR)
The synthesis of CYCLO(-SER-TYR) can be efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear dipeptide precursor followed by solution-phase cyclization. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is particularly well-suited for this purpose.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Appearance | Off-white powder | [4] |
| CAS Number | 21754-31-4 | [5] |
Experimental Protocol: Solid-Phase Synthesis of the Linear Dipeptide
This protocol outlines the manual synthesis of the linear dipeptide precursor, H-Ser(tBu)-Tyr(tBu)-OH, on a 2-chlorotrityl chloride (2-CTC) resin. The tert-butyl (tBu) group is an ideal choice for protecting the hydroxyl groups of serine and tyrosine as it is stable to the basic conditions used for Fmoc deprotection and can be removed under acidic conditions during the final cleavage step.[6]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.6 mmol/g loading)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and shake for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Second Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
Dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Wash the resin with DCM (3x).
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear dipeptide by adding cold diethyl ether.
-
Centrifuge and wash the pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Experimental Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis of the linear dipeptide precursor.
Experimental Protocol: Solution-Phase Cyclization
The crude linear dipeptide is then cyclized in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
Crude H-Ser(tBu)-Tyr(tBu)-OH
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
DIPEA
-
DMF
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Cyclization Reaction:
-
Dissolve the crude linear dipeptide in DMF to a final concentration of approximately 1 mg/mL.
-
Add BOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude protected cyclic dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Deprotection:
-
Dissolve the purified protected cyclic dipeptide in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure and precipitate the final CYCLO(-SER-TYR) product with cold diethyl ether.
-
Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Functionalization of the CYCLO(-SER-TYR) Scaffold
The true power of CYCLO(-SER-TYR) as a scaffold lies in the differential reactivity of its two hydroxyl groups. The phenolic hydroxyl of tyrosine is more acidic and nucleophilic than the primary alcohol of serine, allowing for selective modification under carefully controlled conditions.
Selective Derivatization Strategies
-
Selective Protection/Deprotection: By employing orthogonal protecting groups during the synthesis of the linear precursor, one hydroxyl group can be selectively deprotected on the cyclic scaffold, leaving the other available for modification. For instance, using a trityl (Trt) group for the serine side chain allows for its selective removal under mild acidic conditions (e.g., 1-2% TFA in DCM) while the tBu group on tyrosine remains intact.[7]
-
pH-Controlled Reactions: The difference in pKa between the phenolic hydroxyl of tyrosine (around 10) and the aliphatic hydroxyl of serine (around 16) can be exploited. Reactions with electrophiles under mildly basic conditions will preferentially occur at the tyrosine hydroxyl.
Functionalization Strategy
Caption: Selective modification of CYCLO(-SER-TYR) hydroxyls.
Applications in Drug Discovery: Case Studies and Biological Evaluation
While specific clinical drugs based solely on a CYCLO(-SER-TYR) scaffold are not yet prevalent, the broader class of cyclic dipeptides has shown significant promise. For instance, analogs of cyclo(Pro-Tyr) have been identified as quorum sensing inhibitors, which are crucial in combating bacterial virulence and biofilm formation.[6] The introduction of hydroxyl groups, as present in CYCLO(-SER-TYR), has been shown to influence the biological activity and self-assembly properties of such cyclic dipeptides.[8]
Hypothetical Drug Conjugate Design
To illustrate the potential, consider the design of a targeted anticancer agent. The tyrosine hydroxyl could be conjugated to a tumor-targeting ligand via a linker, while the serine hydroxyl could be attached to a potent cytotoxic payload. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CYCLO(-SER-TYR) conjugate for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.
Mechanism of Action Studies:
To elucidate the mechanism by which a CYCLO(-SER-TYR)-based drug exerts its effect, a variety of assays can be employed. For a hypothetical anticancer agent, this could involve:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.[9]
-
Apoptosis Assays: Detecting markers of programmed cell death, such as caspase activation or DNA fragmentation.
-
Western Blotting: To probe for the modulation of specific signaling pathways (e.g., PI3K/Akt, MAPK) that are often dysregulated in cancer.
Future Perspectives and Conclusion
The CYCLO(-SER-TYR) scaffold represents a versatile and robust platform for the development of novel therapeutics. Its inherent stability, conformational rigidity, and strategically placed functional handles make it an attractive starting point for the design of a wide array of bioactive molecules. Future research will likely focus on the development of more sophisticated and selective methods for its functionalization, as well as its application in emerging areas such as targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).[10][11] By providing a solid foundation in the synthesis and application of this scaffold, this guide aims to empower researchers to unlock its full potential in the ongoing quest for innovative medicines.
References
-
Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. (2023). National Institutes of Health. [Link]
-
Cyclo(seryltyrosyl) | C12H14N2O4 | CID 3082196. PubChem. [Link]
-
Derivatization – Knowledge and References. Taylor & Francis. [Link]
-
Is it possible to selectively modify hydroxyl groups of serine, threonine and tyrosine? ResearchGate. [Link]
-
Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. (2024). National Institutes of Health. [Link]
-
Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. ResearchGate. [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). RSC Publishing. [Link]
-
Antibody-Drug Conjugates Explained: A Promising New Option in Myeloma Care. YouTube. [Link]
-
Synthesis and biological evaluation of a cyclic ether fluorinated noscapine analog. PubMed. [Link]
Sources
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- 3. biosynth.com [biosynth.com]
- 4. CYCLO(-SER-TYR) CAS#: 21754-31-4 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of a cyclic ether fluorinated noscapine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: CYCLO(-SER-TYR) as a Versatile Building Block for Novel Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing the cyclic dipeptide CYCLO(-SER-TYR) in the development of innovative biomaterials. We delve into the fundamental principles governing its self-assembly, offer detailed protocols for the formation of hydrogels suitable for 3D cell culture and drug delivery, and provide insights into the characterization of these materials. Our focus is on delivering field-proven methodologies, explaining the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Promise of CYCLO(-SER-TYR) in Biomaterial Engineering
Cyclic dipeptides (CDPs), the smallest class of cyclic peptides, have emerged as powerful building blocks for the bottom-up fabrication of functional biomaterials. Their inherent biocompatibility, structural rigidity, and propensity for self-assembly into well-ordered nanostructures make them ideal candidates for a range of biomedical applications.[1] Among these, CYCLO(-SER-TYR), a diketopiperazine derivative, stands out due to the presence of functional side chains from its constituent amino acids, serine (-CH2OH) and tyrosine (-CH2-C6H4-OH).[2] These residues offer sites for hydrogen bonding and potential post-fabrication modification, contributing to the stability and versatility of the resulting biomaterials.
The self-assembly of CYCLO(-SER-TYR) is primarily driven by intermolecular hydrogen bonds between the amide groups of the diketopiperazine ring, leading to the formation of nanotubular or nanofibrous structures.[3][4] These nanostructures can then entangle to form a three-dimensional network, entrapping large amounts of water to create a hydrogel.[5] The resulting hydrogels are of particular interest for 3D cell culture, as they can mimic the extracellular matrix (ECM), and for controlled drug release, owing to their porous nature.[6][7]
Core Principles: Understanding the Self-Assembly of CYCLO(-SER-TYR)
The transition from soluble CYCLO(-SER-TYR) monomers to a macroscopic hydrogel is a nuanced process governed by several factors. A thorough understanding of these principles is critical for the rational design and successful fabrication of CYCLO(-SER-TYR)-based biomaterials.
2.1. The Role of Intermolecular Interactions:
The primary driving force for the self-assembly of CYCLO(-SER-TYR) is the formation of hydrogen bonds between the amide groups of the diketopiperazine backbone.[3][4] This leads to the formation of linear tapes or stacks, which then further associate to form higher-order structures like nanofibers and nanotubes. The hydroxyl groups of the serine and tyrosine residues also participate in hydrogen bonding, which can significantly improve the self-assembly ability of these peptides and further stabilize the assembled nanostructures.[8]
2.2. Critical Gelation Concentration (CGC):
For hydrogelation to occur, the concentration of CYCLO(-SER-TYR) must exceed a critical value, known as the critical gelation concentration (CGC). Below this concentration, only small aggregates or soluble monomers exist. The CGC is influenced by factors such as temperature, pH, and the presence of salts.
2.3. Environmental Factors Influencing Gelation:
-
Temperature: Gelation is often thermo-reversible. In many cases, heating the CYCLO(-SER-TYR) solution disrupts the non-covalent interactions, leading to a solution state, while cooling allows for the re-formation of the hydrogel.
-
pH: The pH of the solution can influence the charge state of the amino and carboxyl termini (if the ring is opened) and the phenolic hydroxyl group of tyrosine, thereby affecting the hydrogen bonding network and self-assembly process.
-
Solvent: The choice of solvent is crucial. While CYCLO(-SER-TYR) may be dissolved in various polar organic solvents, for biomedical applications, biocompatible solvents or aqueous systems are preferred.[9] The use of co-solvents can be explored to modulate the gelation properties.
Figure 1. Hierarchical self-assembly of CYCLO(-SER-TYR) from monomers to a macroscopic hydrogel.
Protocols for CYCLO(-SER-TYR) Hydrogel Formation
The following protocols provide a starting point for the fabrication of CYCLO(-SER-TYR) hydrogels. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs.
3.1. Protocol 1: Basic CYCLO(-SER-TYR) Hydrogel Formation for 3D Cell Culture
This protocol describes the formation of a simple, biocompatible CYCLO(-SER-TYR) hydrogel suitable for encapsulating cells for 3D culture.[10][11]
Materials:
-
CYCLO(-SER-TYR) powder
-
Sterile Dulbecco's Modified Eagle Medium (DMEM) or other desired cell culture medium
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical centrifuge tubes (1.5 mL or 2 mL)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Preparation of CYCLO(-SER-TYR) Stock Solution:
-
Weigh the desired amount of CYCLO(-SER-TYR) powder to achieve a final concentration above its CGC (typically in the range of 1-5% w/v, this may require optimization).
-
Add the appropriate volume of sterile cell culture medium to the powder in a sterile conical tube.
-
-
Dissolution:
-
Heat the mixture to 60-80 °C while vortexing intermittently until the CYCLO(-SER-TYR) is completely dissolved. The solution should become clear.
-
Rationale: Heating provides the energy to overcome the intermolecular forces, allowing the dipeptide to dissolve.
-
-
Cooling and Gelation:
-
Allow the solution to cool to room temperature (or 37 °C for cell encapsulation) undisturbed.
-
Gelation should occur within 15-60 minutes, resulting in a stable, translucent hydrogel.
-
Self-Validation: The formation of a stable gel that does not flow upon inversion of the tube confirms successful gelation.
-
-
Cell Encapsulation (Optional):
-
Prior to gelation (while the solution is still warm but cooled to a cell-safe temperature, e.g., ~37-40°C), add a suspension of cells in culture medium to the CYCLO(-SER-TYR) solution.
-
Gently pipette to mix and ensure a homogenous cell distribution.
-
Allow the mixture to cool and form a gel, encapsulating the cells within the 3D matrix.
-
3.2. Protocol 2: CYCLO(-SER-TYR) Hydrogel for Controlled Drug Delivery
This protocol outlines the preparation of a CYCLO(-SER-TYR) hydrogel loaded with a model therapeutic agent.
Materials:
-
CYCLO(-SER-TYR) powder
-
Sterile deionized water or PBS
-
Model drug (e.g., a fluorescent dye or a small molecule drug)
-
Heating block or water bath
-
Vortex mixer
-
Spectrophotometer or fluorometer for release studies
Procedure:
-
Preparation of Drug-Loaded Solution:
-
Prepare a stock solution of the model drug in the chosen solvent (e.g., sterile water or PBS).
-
Weigh the appropriate amount of CYCLO(-SER-TYR) and add it to the drug solution.
-
-
Dissolution and Gelation:
-
Follow the dissolution and cooling steps as described in Protocol 1.
-
-
In Vitro Drug Release Study:
-
Place the drug-loaded hydrogel in a larger volume of release medium (e.g., PBS) at 37 °C.
-
At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.
-
Table 1: Example Parameters for CYCLO(-SER-TYR) Hydrogel Optimization
| Parameter | Range to Investigate | Expected Outcome |
| Concentration (% w/v) | 0.5 - 10% | Higher concentration generally leads to a stiffer gel with slower drug release. |
| Temperature (°C) | 4 - 37 °C (for gelation) | Lower temperatures typically promote faster gelation. |
| pH | 6.0 - 8.0 | pH can affect gel stability and drug-matrix interactions. |
| Co-solvent (e.g., DMSO, Ethanol) | 0 - 10% (v/v) | Can modulate solubility and gelation kinetics, but biocompatibility must be considered. |
Characterization of CYCLO(-SER-TYR) Biomaterials
A thorough characterization of the fabricated biomaterials is essential to understand their properties and predict their in vivo performance.
4.1. Morphological Characterization:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are invaluable for visualizing the nanofibrous network of the hydrogel. Samples are typically prepared by freeze-drying or critical point drying to preserve the delicate structure.
4.2. Rheological Characterization:
-
Oscillatory Rheometry: This is a powerful tool to quantify the mechanical properties of the hydrogel.[12] Key parameters to measure include the storage modulus (G') and the loss modulus (G''). A G' value significantly higher than G'' is indicative of a stable gel.[13] Many cyclic dipeptide hydrogels exhibit shear-thinning and self-healing properties.[14]
4.3. Biocompatibility Assessment:
-
In Vitro Cytotoxicity Assays: Assays such as MTT, MTS, or Live/Dead staining can be used to assess the viability of cells cultured within or on the CYCLO(-SER-TYR) hydrogel.
Figure 2. Experimental workflow for the development and characterization of CYCLO(-SER-TYR) biomaterials.
Troubleshooting and Advanced Considerations
-
Problem: Incomplete or Weak Gelation.
-
Possible Cause: Concentration of CYCLO(-SER-TYR) is below the CGC.
-
Solution: Increase the concentration of the dipeptide.
-
Possible Cause: Insufficient cooling or disruption during the gelation process.
-
Solution: Ensure the solution is cooled undisturbed for an adequate amount of time.
-
-
Problem: Poor Cell Viability.
-
Possible Cause: Residual organic solvents or impurities in the CYCLO(-SER-TYR) powder.
-
Solution: Ensure the use of high-purity CYCLO(-SER-TYR) and sterile, biocompatible solvents.
-
Possible Cause: Suboptimal mechanical properties of the hydrogel for the specific cell type.
-
Solution: Modulate the stiffness of the gel by adjusting the CYCLO(-SER-TYR) concentration.
-
-
Advanced Consideration: Functionalization. The hydroxyl groups on the serine and tyrosine residues provide opportunities for post-fabrication modification. For example, they can be functionalized with bioactive peptides to enhance cell adhesion or with cross-linking agents to tune the mechanical properties and degradation rate of the hydrogel.
Conclusion
CYCLO(-SER-TYR) is a highly promising and versatile building block for the creation of novel biomaterials. Its inherent biocompatibility, ease of self-assembly into nanofibrous hydrogels, and potential for functionalization make it an attractive candidate for a wide range of applications in tissue engineering, regenerative medicine, and drug delivery. By understanding the fundamental principles of its self-assembly and following well-defined protocols, researchers can successfully fabricate and characterize CYCLO(-SER-TYR)-based biomaterials tailored to their specific needs.
References
-
Cyclo(seryltyrosyl) | C12H14N2O4. PubChem. [Link]
-
Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. National Center for Biotechnology Information. [Link]
-
Organo- and hydrogels derived from cyclo(L-Tyr-L-Lys) and its ε-amino derivatives. Soft Matter. [Link]
-
Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews. [Link]
-
Shear-assisted hydrogels based on self-assembly of cyclic dipeptide derivatives. Royal Society of Chemistry. [Link]
-
Monitoring Cancer Cell Invasion and T-Cell Cytotoxicity in 3D Culture. Journal of Visualized Experiments. [Link]
-
High-tolerance crystalline hydrogels formed from self-assembling cyclic dipeptide. National Center for Biotechnology Information. [Link]
-
Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. MDPI. [Link]
-
3D Cell Culture Protocols and Methods. Springer Nature Experiments. [Link]
-
Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems. National Center for Biotechnology Information. [Link]
-
Lec 19: Rheology: Case Study on Hydrogel Synthesis. YouTube. [Link]
-
Modulating the Mechanical Properties of Self-Assembled Peptide Hydrogels via Native Chemical Ligation. National Center for Biotechnology Information. [Link]
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- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organo- and hydrogels derived from cyclo(L-Tyr-L-Lys) and its ε-amino derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
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- 11. youtube.com [youtube.com]
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- 14. High-tolerance crystalline hydrogels formed from self-assembling cyclic dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Determining the Antimicrobial Activity of CYCLO(-SER-TYR)
Abstract & Preamble
The rise of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a promising class of natural and synthetic compounds with a wide array of biological activities, including antimicrobial effects[1][2]. Their unique scaffold, conferred by the cyclization of two amino acid residues, provides enhanced stability against proteolysis and conformational rigidity, which can improve binding affinity to biological targets compared to their linear counterparts[3][4].
This application note provides a comprehensive, field-proven protocol for determining the antimicrobial activity of a specific cyclic dipeptide, CYCLO(-SER-TYR). While the broader class of CDPs has been investigated, the specific activity profile of CYCLO(-SER-TYR) is not extensively documented in publicly available literature. Therefore, this guide is designed for researchers, scientists, and drug development professionals initiating efficacy screening for this, or structurally similar, novel compounds.
We will detail the gold-standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), followed by the procedure to establish the Minimum Bactericidal Concentration (MBC). These protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 guideline, to ensure data integrity, reproducibility, and comparability across different laboratories[5][6][7].
Scientific Principle: MIC and MBC
Understanding the distinction between bacteriostatic and bactericidal activity is fundamental to antimicrobial drug development. This protocol quantifies both.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[8][9][10]. It is the primary measure of a compound's potency. A low MIC value indicates that less of the compound is required to inhibit the growth of the organism. This is a measure of bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, defined as a ≥99.9% (or 3-log) reduction in the initial bacterial inoculum[11][12][13]. The MBC test is a direct extension of the MIC assay and is crucial for identifying compounds with bactericidal (killing) rather than just bacteriostatic (inhibitory) properties. The relationship between MBC and MIC (MBC/MIC ratio) provides insight into the nature of the antimicrobial activity.
Materials and Reagents
Equipment and Consumables
-
Biosafety Cabinet (Class II)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional, for OD600 readings)
-
Vortex mixer
-
Calibrated single and multichannel micropipettes
-
Sterile pipette tips
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile 1.5 mL microcentrifuge tubes and 15/50 mL conical tubes
-
Petri dishes (100 mm)
-
Spectrophotometer or Densitometer for McFarland standards
Media and Reagents
-
CYCLO(-SER-TYR): (CAS 21754-31-4)[14]. Source from a reputable chemical supplier.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Must conform to CLSI standards.
-
Mueller-Hinton Agar (MHA): For MBC plating and culture maintenance.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
0.5 McFarland Turbidity Standard: Or materials to prepare (1.175% BaCl₂·2H₂O and 1% H₂SO₄).
-
Positive Control Antibiotic: Gentamicin or Ampicillin solution with known potency.
-
Resazurin Sodium Salt (optional): For colorimetric MIC determination.
Microbial Strains (Quality Control Panel)
A robust initial screening should include a panel of clinically relevant, quality-controlled strains representing both Gram-positive and Gram-negative bacteria, and potentially a yeast species.
-
Staphylococcus aureus (Gram-positive): ATCC 29213 or ATCC 25923
-
Escherichia coli (Gram-negative): ATCC 25922
-
Pseudomonas aeruginosa (Gram-negative, non-fermenter): ATCC 27853
-
Candida albicans (Yeast): ATCC 90028 (Note: Use RPMI-1640 medium for fungi).
Experimental Protocols
Preparation of CYCLO(-SER-TYR) Stock Solution
Causality Explanation: A high-concentration, sterile stock solution is critical for accurate serial dilutions and to minimize the volume of solvent (e.g., DMSO) added to the assay, as the solvent itself can have antimicrobial properties at higher concentrations.
-
Dissolution: Accurately weigh the CYCLO(-SER-TYR) powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~40 mM). Ensure complete dissolution using a vortex mixer.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
Preparation of Standardized Microbial Inoculum
Causality Explanation: The final concentration of the microbial inoculum is a critical variable. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. An inoculum that is too sparse may be overly sensitive. The 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL, is the CLSI-mandated starting point for achieving a reproducible final test concentration.[8]
-
Primary Culture: From a stock culture, streak the desired microbial strain onto an MHA plate and incubate for 18-24 hours at 35°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the plate.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile PBS or CAMHB. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile broth. This can be done visually or with a densitometer (absorbance at 625 nm should be 0.08 to 0.13)[8]. This standardized suspension contains ~1.5 x 10⁸ CFU/mL.
-
Final Dilution: Perform a 1:150 dilution of the standardized suspension in CAMHB (e.g., 100 µL into 14.9 mL of broth). This creates the final working inoculum of ~1 x 10⁶ CFU/mL. This must be used within 30 minutes of preparation. The final concentration in the 96-well plate after adding the compound will be ~5 x 10⁵ CFU/mL.
Broth Microdilution Assay for MIC Determination
Causality Explanation: This method systematically exposes a standardized number of bacteria to a gradient of decreasing antimicrobial concentrations. The inclusion of comprehensive controls is non-negotiable for a self-validating experiment: the sterility control ensures the medium is not contaminated, the growth control confirms the bacteria are viable, and the solvent control ensures that the DMSO concentration does not inhibit growth.
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in columns designated for testing (e.g., columns 1-3 for CYCLO(-SER-TYR) in triplicate).
-
Compound Addition: Add 100 µL of the working CYCLO(-SER-TYR) solution (prepared by diluting the stock in CAMHB to twice the highest desired test concentration) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient. Well 11 will serve as the growth control.
-
Controls:
-
Growth Control (GC): Well 11 receives no compound.
-
Sterility Control (SC): Well 12 receives 100 µL of uninoculated CAMHB only.
-
Solvent Control: Run a separate dilution series with the highest concentration of DMSO used in the test wells to confirm it does not inhibit growth.
-
Positive Control: Run a parallel dilution series with a standard antibiotic (e.g., Gentamicin).
-
-
Inoculation: Add 50 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air[8].
-
Reading the MIC: The MIC is the lowest concentration of CYCLO(-SER-TYR) that completely inhibits visible growth (i.e., the first clear well). This can be assessed by eye or by measuring the optical density (OD600) with a plate reader.
Determination of Minimum Bactericidal Concentration (MBC)
Causality Explanation: This procedure directly tests the viability of the bacteria that were exposed to the antimicrobial agent in the MIC assay. By subculturing onto antibiotic-free agar, we can determine the concentration at which the compound transitioned from inhibiting growth to actively killing the bacteria.
-
Subculturing: Following MIC determination, select the clear wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw 10 µL from each well and spot-plate it onto a quadrant of a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: Count the number of colonies (CFUs) for each plated concentration. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL, which corresponds to ~5000 CFU in the 10 µL plated)[11][13]. In practice, this often means observing ≤ 5 colonies for a 10 µL spot.
Data Analysis and Presentation
Results should be recorded systematically. The MBC/MIC ratio can be calculated to classify the compound's effect:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Table 1: Sample Data Summary for CYCLO(-SER-TYR) Antimicrobial Activity
| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 64 | 128 | 2 | Bactericidal |
| E. coli | 25922 | 256 | >512 | >2 | Bacteriostatic |
| P. aeruginosa | 27853 | >512 | >512 | - | Inactive |
| Gentamicin (QC) | - | 0.5 | 1 | 2 | Bactericidal |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from culture preparation to final MBC determination.
Caption: Experimental workflow for MIC and MBC determination.
Troubleshooting and Scientific Insights
-
No Growth in Growth Control: This invalidates the plate. Potential causes include a non-viable inoculum, residual disinfectant in the plate, or incorrect media preparation. Repeat the assay.
-
Growth in Sterility Control: This indicates contamination of the media or poor aseptic technique. The results are invalid.
-
"Skipped" Wells: If a well with a higher concentration shows growth while a lower concentration well is clear, it could be due to contamination or compound precipitation. The assay should be repeated, and the solubility of CYCLO(-SER-TYR) in CAMHB should be confirmed.
-
Interpreting the MBC/MIC Ratio: A ratio of 1 or 2 suggests strong bactericidal activity. A high ratio (>16) indicates that the compound is primarily bacteriostatic against that organism. This information is critical for therapeutic development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
-
Next Steps: If CYCLO(-SER-TYR) shows promising activity (low MIC), subsequent studies could include time-kill kinetics assays, testing against a broader panel of clinical isolates (including resistant strains), and investigating the mechanism of action (e.g., membrane disruption assays, quorum sensing inhibition)[15][16]. The activity of related compounds like cyclo(Pro-Tyr) has been linked to inhibition of quorum sensing systems in some bacteria[3].
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Antimicrobial activity of selected cyclic dipeptides. (2004). Folia Microbiologica. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. (2022). MDPI. [Link]
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Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions. (2023). MDPI. [Link]
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Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. (2023). ResearchGate. [Link]
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Cyclization of Two Antimicrobial Peptides Improves Their Activity. (2024). ACS Omega. [Link]
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Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria. (2015). ResearchGate. [Link]
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Mechanism of action of cyclic antimicrobial peptides. (2015). Tesis Doctorals en Xarxa. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health (NIH). [Link]
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Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide. (2015). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
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Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. (2016). Natural Product Research. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health (NIH). [Link]
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Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. (2015). ResearchGate. [Link]
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Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase. (2021). MDPI. [Link]
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A Multi-Parametric Approach to Evaluating CYCLO(-SER-TYR) Cytotoxicity Using Cell-Based Assays
An Application and Protocol Guide
Introduction: The Therapeutic Potential and Toxicological Questions of Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse and widespread class of natural secondary metabolites produced by microorganisms, plants, and animals.[1] Their constrained cyclic structure confers high stability and resistance to proteases, making them attractive scaffolds in drug discovery.[1] CDPs exhibit a remarkable range of biological activities, including antibacterial, anticancer, and quorum sensing inhibition properties.[1][2][3]
CYCLO(-SER-TYR) is a specific diketopiperazine derivative with potential biological activities that warrant further investigation for therapeutic applications.[4] As with any compound intended for potential clinical use, a thorough evaluation of its cytotoxic profile is a critical first step. Cytotoxicity refers to the degree to which a substance can cause damage to a cell, leading to outcomes such as necrosis, apoptosis (programmed cell death), or an arrest of proliferation.[5]
This guide provides a comprehensive framework for researchers to assess the cytotoxic effects of CYCLO(-SER-TYR). We will move beyond a single-endpoint assay, advocating for a multi-parametric approach. By combining assays that measure different cellular health indicators—metabolic activity, membrane integrity, and apoptotic pathway activation—a more nuanced and mechanistically informative picture of the compound's cellular impact can be achieved.
The Strategic Selection of Cytotoxicity Assays
No single assay can fully capture the complexity of a compound's cytotoxic potential. The choice of assay depends on the specific question being asked. For instance, is the compound causing a slow, programmed cell death, or is it inducing rapid, catastrophic membrane damage? A strategic combination of assays provides a self-validating system to understand both the potency and the mechanism of cytotoxicity.
Below is a comparative summary of the three core assays detailed in this guide. This allows for an informed decision on which assay(s) to employ based on experimental goals and resources.
| Assay | Principle | Measures | Advantages | Limitations | Typical Endpoint |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7] | Metabolic activity, mitochondrial function.[6] | High-throughput, cost-effective, well-established.[6][8] | Can be confounded by changes in metabolic rate without cell death; requires a final solubilization step.[9] | Colorimetric (Absorbance at ~570 nm) |
| LDH Release Assay | Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes.[10] | Loss of membrane integrity, necrosis.[5] | Non-lytic (uses supernatant), allows for kinetic studies, reliable indicator of late-stage cytotoxicity.[10] | May miss early apoptotic events where the membrane is still intact; enzyme activity can be affected by serum components.[9] | Colorimetric (Absorbance at ~490 nm) |
| Caspase-3/7 Assay | Detection of activated Caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[11][12] | Apoptosis induction.[13] | High sensitivity, specific to apoptosis, provides mechanistic insight.[11] | Transient signal (caspase activation is an intermediate step), may not detect other forms of cell death. | Luminescence or Fluorescence |
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. It is imperative to include the appropriate controls to ensure data validity.
Essential Controls for All Assays:
-
Untreated Control: Cells cultured in media with the vehicle (e.g., DMSO, PBS) used to dissolve CYCLO(-SER-TYR). This represents 100% viability or baseline LDH/caspase activity.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle to ensure it has no cytotoxic effect on its own.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is working correctly.
-
No-Cell Control (Blank): Wells containing only culture medium (and assay reagents) to determine background absorbance/luminescence.
Protocol 1: MTT Assay for Metabolic Viability
This assay provides a quantitative measure of cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[6] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[14]
Caption: Workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to use a phenol red-free medium if possible, or ensure the background control adequately subtracts its absorbance.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. [15]3. Supernatant Transfer: Carefully transfer 50 µL of the cell-free culture supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.
-
Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Thermo Fisher Scientific, Promega, or Roche). [10][15][16]Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product. [10]6. Stopping the Reaction: Add 50 µL of the Stop Solution provided with the kit to each well.
-
Measurement: Within one hour of adding the Stop Solution, measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background. [10]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes activated during the apoptotic cascade. [17]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity. [11]
Caption: Simplified apoptotic pathway leading to Caspase-3/7 activation.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent (e.g., from Promega) to room temperature. [11]3. Assay "Add-Mix-Measure" Format:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. The reagent contains a lysis buffer, so no prior cell processing is needed. [11] * Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours. This incubation period allows for cell lysis and the caspase reaction to stabilize.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
For each assay, the background absorbance/luminescence from the no-cell control wells should be subtracted from all other readings.
-
MTT Assay: Percent viability is calculated as: % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
LDH Assay: Percent cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with Triton™ X-100): % Cytotoxicity = [(Abs_sample - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100
-
Caspase-3/7 Assay: Data is often presented as Fold Change in luminescence over the untreated control: Fold Change = Lum_sample / Lum_untreated
The results should be plotted as a dose-response curve with the concentration of CYCLO(-SER-TYR) on the x-axis (log scale) and the calculated response (% viability, % cytotoxicity, or fold change) on the y-axis. This curve can then be used to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, representing the compound's potency. [18] Interpreting Combined Results:
-
High Caspase Activity, Low LDH Release: Suggests CYCLO(-SER-TYR) induces a clean apoptotic cell death.
-
Low Caspase Activity, High LDH Release: Suggests the compound primarily causes necrotic cell death through membrane damage.
-
Concurrent Caspase and LDH Activity: May indicate secondary necrosis following apoptosis or a mixed mode of cell death.
-
Decreased MTT Viability without LDH or Caspase Activity: Could indicate that CYCLO(-SER-TYR) is cytostatic (inhibits proliferation) or causes metabolic dysfunction without immediately inducing cell death.
By employing this multi-parametric strategy, researchers can build a robust and mechanistically detailed profile of CYCLO(-SER-TYR)'s cytotoxic effects, providing a solid foundation for further preclinical development.
References
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Wattana-Amorn, P., Charoensuh, Y., & Chanthaket, R. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(1), 99-102. [Link]
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Gondi, M., & Das, T. (2018). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs, 16(11), 441. [Link]
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Shields, S., et al. (2009). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Journal of Visualized Experiments, (28), 1221. [Link]
-
Vicente, F. R., et al. (2022). Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. PLoS Pathogens, 18(3), e1010335. [Link]
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Molina-Santiago, C., et al. (2015). Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines. BioMed Research International, 2015, 197608. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria. Retrieved January 25, 2026, from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved January 25, 2026, from [Link]
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Utomo, R. Y., et al. (2022). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 27(19), 6299. [Link]
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Michalska, D., et al. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 27(18), 5942. [Link]
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NIH National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved January 25, 2026, from [Link]
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NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 25, 2026, from [Link]
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H-C. A, et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv. [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. Retrieved January 25, 2026, from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved January 25, 2026, from [Link]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved January 25, 2026, from [Link]
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ScholarWorks. (n.d.). Cyclic Dipeptide Synthesis. Retrieved January 25, 2026, from [Link]
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Rowlinson, S. W., et al. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 25, 2026, from [Link]
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Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Lee, H., et al. (2021). Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase. Cosmetics, 8(3), 85. [Link]
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GNPS. (n.d.). 3-((4-Hydroxyphenyl)methyl)-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione. Retrieved January 25, 2026, from [Link]
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Application Notes and Protocols for the In vivo Administration of CYCLO(-SER-TYR) in Animal Models
Introduction: The Therapeutic Potential of CYCLO(-SER-TYR)
CYCLO(-SER-TYR), a cyclic dipeptide with the chemical formula C12H14N2O4 and a molecular weight of 250.25 g/mol , is a member of the diketopiperazine family of compounds[1][2]. These molecules are noted for their high stability and diverse biological activities[2]. Cyclic dipeptides, in general, exhibit a range of pharmacological properties, including antitumor, antifungal, and antibacterial effects, due to their resistance to proteolysis and their ability to interact with various biological targets. The inherent stability of the cyclic structure makes these compounds promising candidates for therapeutic development. While specific in vivo data for CYCLO(-SER-TYR) is not extensively documented in publicly available literature, its classification as a diketopiperazine suggests a broad spectrum of potential biological activities that warrant further investigation in animal models[2]. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the in vivo administration of CYCLO(-SER-TYR), with protocols extrapolated from studies on related cyclic dipeptides.
Physicochemical Properties of CYCLO(-SER-TYR)
A thorough understanding of the physicochemical properties of CYCLO(-SER-TYR) is crucial for appropriate formulation and administration.
| Property | Value | Source |
| Molecular Formula | C12H14N2O4 | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Solubility | Soluble in DMSO | [3] |
Experimental Design Considerations
The design of in vivo experiments with CYCLO(-SER-TYR) requires careful consideration of the administration route, dosage, and vehicle, tailored to the specific research question and animal model.
Route of Administration
The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of CYCLO(-SER-TYR). Common routes for administering novel therapeutic agents in preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration[4]. The selection of the most appropriate route will depend on the desired speed of onset, duration of action, and target organ system. For initial studies aiming for systemic exposure, intravenous or intraperitoneal administration is often preferred. Oral administration may also be a viable option, as some cyclic dipeptides, such as cyclo(His-Pro), have been shown to be orally absorbed[5][6].
Dosage Selection
Establishing an appropriate dose range is a critical step in preclinical evaluation. Due to the lack of specific in vivo data for CYCLO(-SER-TYR), initial dose-finding studies are recommended. These studies typically involve administering a range of doses to a small number of animals to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a biological response without causing significant toxicity. Based on in vitro studies of other diketopiperazines, a starting dose in the range of 1-10 mg/kg could be considered for initial in vivo efficacy studies, with adjustments based on the results of tolerability assessments[7].
Vehicle Selection
The vehicle used to dissolve or suspend CYCLO(-SER-TYR) is critical for ensuring accurate and safe administration. The choice of vehicle will depend on the solubility of the compound and the chosen route of administration[8]. For intravenous administration, the formulation should be sterile and isotonic[9]. Given that CYCLO(-SER-TYR) is soluble in DMSO, a common approach for in vivo studies involves dissolving the compound in a minimal amount of DMSO and then diluting it with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS)[3]. It is crucial to ensure that the final concentration of DMSO is kept to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity. For oral administration, CYCLO(-SER-TYR) can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
Experimental Protocols
The following protocols are provided as a starting point for the in vivo administration of CYCLO(-SER-TYR) in a mouse model. These protocols should be adapted and optimized based on the specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration
This protocol is designed to achieve rapid systemic exposure to CYCLO(-SER-TYR).
Materials:
-
CYCLO(-SER-TYR) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Warming lamp or pad
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of CYCLO(-SER-TYR) in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to dissolve the compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of CYCLO(-SER-TYR) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Further dilute the stock solution with sterile saline or PBS to the desired final concentration. For example, to achieve a final DMSO concentration of 5%, dilute the 10 mg/mL stock solution 1:20 with saline (e.g., 50 µL of stock + 950 µL of saline).
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, adjust the formulation.
-
-
Animal Preparation and Administration:
-
Acclimatize the mice to the experimental conditions.
-
Gently warm the mouse's tail using a warming lamp or pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the injection site on the tail with an alcohol wipe.
-
Using a sterile syringe with an appropriate gauge needle, slowly inject the prepared CYCLO(-SER-TYR) solution into one of the lateral tail veins. The typical injection volume for a mouse is 5-10 mL/kg body weight.
-
Carefully withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration
This protocol provides a convenient method for systemic administration, with absorption being slower than the IV route.
Materials:
-
CYCLO(-SER-TYR) powder
-
DMSO, sterile, injectable grade
-
Sterile saline (0.9% NaCl) or PBS, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described in Protocol 1, ensuring the final DMSO concentration is minimized.
-
-
Animal Preparation and Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the CYCLO(-SER-TYR) solution into the peritoneal cavity. The typical injection volume for a mouse is 10-20 mL/kg body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Oral Gavage (PO) Administration
This protocol is suitable for assessing the oral bioavailability and efficacy of CYCLO(-SER-TYR).
Materials:
-
CYCLO(-SER-TYR) powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Sterile microcentrifuge tubes or small beaker
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Formulation:
-
Weigh the required amount of CYCLO(-SER-TYR).
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until a uniform suspension is formed.
-
Add the CYCLO(-SER-TYR) powder to the vehicle and vortex or sonicate to create a homogenous suspension.
-
-
Animal Preparation and Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Fill a syringe with the prepared CYCLO(-SER-TYR) suspension and attach the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth and advance it along the roof of the mouth until it reaches the predetermined depth.
-
Slowly administer the suspension. The typical gavage volume for a mouse is 5-10 mL/kg body weight.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of discomfort or respiratory distress.
-
Sample Collection and Analysis
To evaluate the pharmacokinetics and pharmacodynamics of CYCLO(-SER-TYR), timely collection of biological samples is essential.
Blood Collection
Blood samples can be collected at various time points post-administration via submandibular, saphenous, or retro-orbital bleeding, or via cardiac puncture for terminal collection. The use of an anticoagulant (e.g., EDTA, heparin) is necessary to obtain plasma.
Procedure for Plasma Preparation:
-
Collect blood into tubes containing an appropriate anticoagulant.
-
Gently invert the tubes several times to mix.
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
Store the plasma samples at -80°C until analysis.
Tissue Collection
For biodistribution studies, tissues of interest can be collected following euthanasia at predetermined time points.
Procedure for Tissue Homogenization:
-
Excise the tissues of interest and rinse with cold PBS to remove excess blood.
-
Blot the tissues dry and weigh them.
-
Homogenize the tissues in a suitable buffer (e.g., PBS with protease inhibitors) using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Store the tissue homogenates at -80°C.
Analytical Methodology: Quantification of CYCLO(-SER-TYR)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like CYCLO(-SER-TYR) in biological matrices[10][11].
General LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample volume).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
An internal standard should be added at the beginning of the sample preparation process to account for variability.
-
-
LC Separation:
-
Use a suitable C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for CYCLO(-SER-TYR) and the internal standard by infusing standard solutions. This involves identifying the precursor ion (parent mass) and the most abundant and stable product ions (fragment ions).
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of CYCLO(-SER-TYR) into a blank biological matrix.
-
Analyze the standards and unknown samples by LC-MS/MS.
-
Quantify the concentration of CYCLO(-SER-TYR) in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Administration
Caption: General workflow for the in vivo administration and analysis of CYCLO(-SER-TYR).
Potential Signaling Pathways (Hypothetical)
Based on the known activities of other cyclic dipeptides, CYCLO(-SER-TYR) could potentially modulate various cellular signaling pathways. This diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathway for CYCLO(-SER-TYR).
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of in vivo studies with CYCLO(-SER-TYR), the following self-validating systems should be implemented within the experimental design:
-
Vehicle Controls: Always include a group of animals that receives the vehicle alone to account for any effects of the formulation components.
-
Positive Controls: When applicable, include a positive control compound with a known effect in the specific animal model to validate the assay's responsiveness.
-
Dose-Response Relationship: Demonstrating a clear dose-response relationship strengthens the evidence for a specific biological effect of CYCLO(-SER-TYR).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the concentration of CYCLO(-SER-TYR) in plasma or target tissues with the observed biological effect provides strong evidence of a causal link.
-
Blinded Studies: Whenever possible, experiments should be conducted in a blinded manner to minimize observer bias.
By adhering to these principles, researchers can generate robust and trustworthy data on the in vivo effects of CYCLO(-SER-TYR), paving the way for its potential development as a novel therapeutic agent.
References
Sources
- 1. scbt.com [scbt.com]
- 2. CYCLO(-SER-TYR) CAS#: 21754-31-4 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 7. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gadconsulting.com [gadconsulting.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of CYCLO(-SER-TYR) in Biological Samples
Introduction: The Significance of CYCLO(-SER-TYR) Quantification
CYCLO(-SER-TYR) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), formed from the condensation of the amino acids serine and tyrosine. These cyclic peptides are not merely metabolic byproducts but are increasingly recognized for their diverse biological activities, acting as signaling molecules in various physiological and pathological processes. Found in a range of natural sources, from fermented foods to microorganisms, their presence and concentration in biological systems can be indicative of metabolic states, gut-microbiome interactions, and may hold therapeutic potential.
Accurate and precise quantification of CYCLO(-SER-TYR) in complex biological matrices such as plasma, serum, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic profile, understanding its physiological roles, and exploring its potential as a biomarker or therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the robust quantification of CYCLO(-SER-TYR), with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for such bioanalytical applications.
Physicochemical Properties of CYCLO(-SER-TYR)
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄N₂O₄ | |
| Molecular Weight | 250.25 g/mol | |
| CAS Number | 21754-31-4 | |
| Appearance | Off-white powder | |
| Structure | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
Principle of LC-MS/MS for CYCLO(-SER-TYR) Quantification
LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying small molecules in complex mixtures.[1] The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the precise detection and quantification capabilities of tandem mass spectrometry (MS/MS).
The workflow involves:
-
Sample Preparation: Extraction of CYCLO(-SER-TYR) from the biological matrix and removal of interfering substances like proteins and lipids.
-
Chromatographic Separation: Injection of the extracted sample onto an LC column (typically a reversed-phase C18 column) to separate CYCLO(-SER-TYR) from other components based on its physicochemical properties.
-
Ionization: The analyte is ionized as it elutes from the LC column, most commonly using Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: The ionized CYCLO(-SER-TYR) is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion (product ion) in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification.[2]
Caption: General workflow for CYCLO(-SER-TYR) quantification.
Method Development and Validation: A Self-Validating System
A trustworthy analytical method must be rigorously validated to ensure it is fit for its intended purpose.[3] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4]
Internal Standard Selection: The Key to Accuracy
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS.[5] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of any variability during sample preparation and analysis.
For CYCLO(-SER-TYR), an ideal internal standard would be CYCLO(-SER-TYR)-d₃ or ¹³C₆,¹⁵N₂-CYCLO(-SER-TYR) . While custom synthesis may be required, commercially available deuterated amino acids like L-Tyrosine-d₄ or L-Serine-d₃ can be used as starting materials for synthesis.[6][7] If a SIL-IS is not available, a structurally similar cyclic dipeptide that is not endogenously present in the sample can be used as an alternative, though this requires more extensive validation to account for potential differences in extraction recovery and matrix effects.
Detailed Application Protocols
Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Principle: Proteins are precipitated from the plasma/serum sample by adding a cold organic solvent. After centrifugation, the supernatant containing the analyte is collected.
Materials:
-
Biological plasma/serum samples
-
CYCLO(-SER-TYR) analytical standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in 50% methanol) and vortex briefly.
-
Add 400 µL of cold (-20°C) acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Caption: Protein precipitation workflow.
Protocol 2: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S) with an ESI source
Chromatographic Conditions (Example):
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds like CYCLO(-SER-TYR). |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for UPLC systems, providing good efficiency and short run times. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B | A gradient is necessary to elute the analyte with good peak shape and to clean the column. |
Mass Spectrometry Conditions (Predicted):
These parameters require optimization on the specific instrument used.
| Parameter | CYCLO(-SER-TYR) | SIL-IS (e.g., d₃) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 251.1 | m/z 254.1 |
| Product Ion (Q3) | m/z 107.1 (quantifier), m/z 136.1 (qualifier) | m/z 110.1 (quantifier) |
| Dwell Time | 50-100 ms | 50-100 ms |
| Collision Energy | Optimize (e.g., 15-30 eV) | Optimize (e.g., 15-30 eV) |
| Cone Voltage | Optimize (e.g., 20-40 V) | Optimize (e.g., 20-40 V) |
Rationale for Predicted Transitions: The precursor ion [M+H]⁺ for CYCLO(-SER-TYR) is 251.1. The major product ions are expected from the cleavage of the side chains. The fragment at m/z 107.1 corresponds to the hydroxyphenylmethyl moiety (tyrosine side chain), and m/z 136.1 corresponds to the loss of the serine side chain and subsequent fragmentation.
Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (based on ICH M10)[4] |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of the LLOQ response. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of measurements. | For QC samples, mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (LLOQ: ±20% for accuracy, ≤20% for precision). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy and precision criteria as above. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Ensure the analyte is stable during sample collection, storage, and processing. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques can be employed, though they may lack the same level of sensitivity and specificity.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): CYCLO(-SER-TYR) contains a chromophore (the phenolic ring of tyrosine), allowing for UV detection (around 220 nm and 275 nm). For increased sensitivity, derivatization with a fluorescent tag can be used. However, this method is more susceptible to interference from co-eluting compounds.
-
Immunoassays (ELISA): If a specific antibody against CYCLO(-SER-TYR) can be developed, an Enzyme-Linked Immunosorbent Assay (ELISA) could provide a high-throughput screening method. However, antibody development is a significant undertaking, and cross-reactivity with similar structures can be a concern.
Conclusion
The robust and reliable quantification of CYCLO(-SER-TYR) in biological samples is achievable through a well-developed and validated LC-MS/MS method. The protocols and guidelines presented in this document provide a strong foundation for establishing such a method. Key to success is a meticulous sample preparation strategy to minimize matrix effects and the use of a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision. By adhering to these principles and the rigorous standards of bioanalytical method validation, researchers can generate high-quality data to advance our understanding of the role of CYCLO(-SER-TYR) in health and disease.
References
-
PubChem. (n.d.). Cyclo(seryltyrosyl). National Center for Biotechnology Information. Retrieved from [Link]
- Li, W., et al. (2011). An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys.
-
Chem-Impex International. (n.d.). Cyclo(-L-Ser-L-Tyr). Retrieved from [Link]
- Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177.
- Gao, X., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 621.
- MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments.
- Lange, V., et al. (2008). High-performance liquid chromatography-tandem mass spectrometry for the analysis of microbial-derived cyclic dipeptides.
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]
- Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches for the quantitation of peptides in drug discovery. Bioanalysis, 3(12), 1379-1396.
-
University of Washington Proteomics Resource. (n.d.). MRM/SRM page. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenix-sci.com [phoenix-sci.com]
- 5. criver.com [criver.com]
- 6. isotope.com [isotope.com]
- 7. An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein-Protein Interactions: A Guide to Using CYCLO(-SER-TYR) as a Chemical Probe
Introduction: The Challenge of Drugging the Interactome
The intricate dance of proteins within our cells, governing everything from signal transduction to metabolic regulation, is orchestrated by a vast network of protein-protein interactions (PPIs). The sheer scale of this "interactome" presents a treasure trove of potential therapeutic targets. However, the very nature of PPIs—often characterized by large, flat, and featureless interfaces—makes them notoriously difficult to modulate with traditional small molecules. This has led to a paradigm shift in drug discovery, with a growing interest in chemical probes that can effectively interrogate and disrupt these complex interactions.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), have emerged as a promising class of molecules for this challenge. Their rigidified backbone provides a conformational constraint that can pre-organize key pharmacophoric features, leading to enhanced binding affinity and specificity compared to their linear counterparts. Furthermore, their metabolic stability makes them attractive starting points for therapeutic development.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific cyclic dipeptide, CYCLO(-L-SER-L-TYR) , as a versatile tool for studying protein-protein interactions. While the broader applications of cyclic peptides are vast, we will focus on a compelling case study: the inhibition of bacterial quorum sensing in Pseudomonas aeruginosa. This provides a practical and tractable system to illustrate the principles and protocols for characterizing the interaction of CYCLO(-SER-TYR) with its protein targets.
CYCLO(-SER-TYR): A Privileged Scaffold for Biological Exploration
CYCLO(-SER-TYR) is a cyclic dipeptide formed from the amino acids L-serine and L-tyrosine. Its chemical structure presents key features that make it an intriguing candidate for interacting with protein surfaces.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | |
| Molecular Weight | 250.25 g/mol | |
| CAS Number | 21754-31-4 | |
| Appearance | Off-white powder | |
| Key Functional Groups | Hydroxymethyl (from Serine), Phenolic hydroxyl (from Tyrosine), Two amide bonds | Inferred from structure |
The presence of both hydrogen bond donors and acceptors, coupled with the hydrophobic aromatic ring of tyrosine, allows for a range of potential interactions with protein binding pockets. The cyclic nature of the molecule reduces the entropic penalty upon binding, potentially leading to higher affinity.
Case Study: Inhibition of Quorum Sensing in Pseudomonas aeruginosa
P. aeruginosa is an opportunistic human pathogen that utilizes a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1] This process is mediated by small signaling molecules called autoinducers, which bind to transcriptional regulator proteins. Two key QS systems in P. aeruginosa are the las and rhl systems, controlled by the regulator proteins LasR and RhlR , respectively.[2] Inhibition of these QS systems is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics.[1]
Cyclic dipeptides have been shown to modulate the QS systems in P. aeruginosa.[1] While direct studies with CYCLO(-SER-TYR) are emerging, its structural similarity to other known QS-inhibiting cyclic dipeptides, such as cyclo(L-Pro-L-Tyr), suggests its potential to interact with LasR and/or RhlR.[1] This interaction represents a model protein-ligand system that can be interrogated using a variety of biophysical and cellular assays.
Figure 1: A simplified diagram illustrating the las and rhl quorum sensing pathways in P. aeruginosa and the potential points of inhibition by CYCLO(-SER-TYR).
Experimental Protocols
This section provides detailed protocols for investigating the interaction of CYCLO(-SER-TYR) with the P. aeruginosa quorum sensing system. These protocols are designed to be adaptable and serve as a starting point for more in-depth investigations.
Protocol 1: Virulence Factor Inhibition Assay
This cellular assay assesses the ability of CYCLO(-SER-TYR) to inhibit the production of QS-controlled virulence factors in P. aeruginosa.
Objective: To determine the dose-dependent effect of CYCLO(-SER-TYR) on the production of pyocyanin, a key virulence factor regulated by the rhl QS system.
Materials:
-
P. aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
CYCLO(-SER-TYR) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of P. aeruginosa PAO1 into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Prepare Test Plate:
-
Add 100 µL of fresh LB broth to each well of a 96-well plate.
-
Create a serial dilution of the CYCLO(-SER-TYR) stock solution across the plate. Include a solvent control (e.g., DMSO) and a negative control (no treatment).
-
-
Inoculate Plate: Dilute the overnight bacterial culture 1:100 in fresh LB broth and add 100 µL of the diluted culture to each well of the test plate.
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure Bacterial Growth: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth and rule out any bactericidal effects of the compound.
-
Quantify Pyocyanin:
-
Transfer the contents of each well to microcentrifuge tubes and centrifuge at 13,000 rpm for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new set of tubes.
-
Measure the absorbance of the supernatant at 695 nm. The intensity of the blue-green color is proportional to the amount of pyocyanin produced.
-
-
Data Analysis: Normalize the pyocyanin production (A₆₉₅) to bacterial growth (OD₆₀₀) for each concentration of CYCLO(-SER-TYR). Plot the normalized pyocyanin production against the concentration of CYCLO(-SER-TYR) to determine the IC₅₀ value.
Protocol 2: Biofilm Formation Inhibition Assay
This assay evaluates the effect of CYCLO(-SER-TYR) on the ability of P. aeruginosa to form biofilms, a process also regulated by QS.
Objective: To quantify the inhibition of P. aeruginosa biofilm formation by CYCLO(-SER-TYR).
Materials:
-
P. aeruginosa PAO1 strain
-
LB broth
-
CYCLO(-SER-TYR) stock solution
-
96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Spectrophotometer
Procedure:
-
Prepare and Inoculate Plate: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Remove Planktonic Cells: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain Biofilm: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash and Solubilize: Discard the crystal violet solution and wash the wells three times with PBS. Allow the plate to air dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantify Biofilm: Measure the absorbance at 590 nm (A₅₉₀). The absorbance is directly proportional to the amount of biofilm formed.
-
Data Analysis: Plot the A₅₉₀ values against the concentration of CYCLO(-SER-TYR) to determine the extent of biofilm inhibition.
Protocol 3: Biophysical Characterization of Binding (Surface Plasmon Resonance - SPR)
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of a small molecule to a protein.
Objective: To determine the binding affinity (K_D) and kinetics (k_on, k_off) of CYCLO(-SER-TYR) to purified LasR or RhlR protein.
Materials:
-
Purified LasR or RhlR protein (with an appropriate tag for immobilization, e.g., His-tag)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
CYCLO(-SER-TYR) solutions at various concentrations
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of CYCLO(-SER-TYR) over the immobilized protein surface and a reference flow cell (without protein).
-
Monitor the change in the SPR signal (response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Figure 2: A generalized workflow for analyzing the binding of CYCLO(-SER-TYR) to a target protein using Surface Plasmon Resonance (SPR).
Conclusion and Future Directions
CYCLO(-SER-TYR) represents a valuable and accessible chemical tool for researchers interested in exploring protein-protein interactions. The case study of quorum sensing inhibition in P. aeruginosa provides a clear framework for applying this cyclic dipeptide in a biologically relevant context. The protocols outlined in this guide offer a starting point for characterizing the cellular and biophysical effects of CYCLO(-SER-TYR).
Future investigations could involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CYCLO(-SER-TYR) to identify key structural features required for activity.
-
Target Deconvolution: Utilizing techniques such as chemical proteomics to identify the direct binding partners of CYCLO(-SER-TYR) within the bacterial proteome.
-
In Vivo Efficacy Studies: Evaluating the potential of CYCLO(-SER-TYR) to attenuate P. aeruginosa virulence in animal models of infection.
By providing a detailed and practical guide to its application, we hope to empower researchers to unlock the full potential of CYCLO(-SER-TYR) in the exciting and challenging field of PPI modulation.
References
-
Li, Y., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. iScience, 26(7), 107079. [Link]
-
O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]
-
J&K Scientific LLC. Cyclo(-Ser-Tyr). [Link]
-
Mukherjee, S., et al. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLoS Pathogens, 13(7), e1006504. [Link]
Sources
Fluorescent labeling of CYCLO(-SER-TYR) for imaging studies
An Application Note and Protocol for the Fluorescent Labeling of CYCLO(-SER-TYR) for Imaging Studies
Authored by: Gemini, Senior Application Scientist
Introduction
Cyclic peptides have emerged as a promising class of molecules in drug discovery and chemical biology, owing to their high affinity, specificity, and in vivo stability compared to their linear counterparts. CYCLO(-SER-TYR) is a simple cyclic dipeptide that can serve as a scaffold for developing more complex bioactive molecules. The ability to visualize the localization and trafficking of such peptides within cellular and organismal systems is paramount for understanding their mechanism of action and pharmacokinetic properties. Fluorescent labeling is a powerful technique that enables this visualization through various imaging modalities, including fluorescence microscopy and in vivo imaging.
This application note provides a comprehensive guide for the fluorescent labeling of CYCLO(-SER-TYR). We will delve into the strategic considerations for choosing a labeling site, selecting an appropriate fluorophore, and optimizing the conjugation chemistry. Furthermore, we will present a detailed, step-by-step protocol for the labeling, purification, and characterization of the fluorescently labeled peptide, ensuring a high degree of scientific rigor and reproducibility.
Strategic Considerations for Labeling CYCLO(-SER-TYR)
The successful fluorescent labeling of CYCLO(-SER-TYR) hinges on a careful selection of the labeling strategy. The primary functional groups available for conjugation in this cyclic peptide are the hydroxyl (-OH) groups of the serine and tyrosine residues.
-
Targeting the Tyrosine Phenolic Hydroxyl Group: The phenolic hydroxyl group of tyrosine is a common target for labeling. It can be targeted by chemistries that are reactive towards phenols, such as those involving diazonium salts or certain activated esters under specific pH conditions. However, care must be taken as these conditions can sometimes lead to side reactions or modification of other residues.
-
Targeting the Serine Primary Hydroxyl Group: The primary hydroxyl group of serine is generally less reactive than the phenolic hydroxyl of tyrosine. Labeling at this site often requires more forcing conditions or specific activation steps, which could potentially compromise the integrity of the cyclic peptide.
For the purposes of this protocol, we will focus on a strategy that leverages the reactivity of the tyrosine residue, as it generally offers a more straightforward and efficient labeling approach.
Fluorophore Selection
The choice of fluorophore is critical and depends on the intended imaging application. Key parameters to consider include:
| Parameter | Description | Recommended for CYCLO(-SER-TYR) Imaging |
| Excitation/Emission Wavelengths | Should be compatible with the available imaging equipment and minimize background autofluorescence from biological samples. | 488 nm (blue), 555 nm (green), or 647 nm (far-red) excitation lines are common. |
| Quantum Yield | A measure of the efficiency of fluorescence emission. Higher quantum yields result in brighter signals. | > 0.3 |
| Photostability | Resistance to photobleaching upon prolonged exposure to excitation light. | High photostability is crucial for time-lapse imaging. |
| Size and Hydrophobicity | The fluorophore should be small and hydrophilic enough to not significantly perturb the biological activity of the cyclic peptide. | Smaller dyes like fluorescein or cyanine dyes are often preferred. |
| pH Sensitivity | The fluorescence intensity of some dyes can be sensitive to changes in pH. | Choose a fluorophore that is stable in the physiological pH range (7.2-7.4). |
For this protocol, we will utilize an amine-reactive succinimidyl ester of a cyanine dye (e.g., Cy5-NHS ester). While CYCLO(-SER-TYR) does not have a primary amine, this example illustrates a common labeling chemistry that can be adapted. For a direct hydroxyl labeling, a different chemistry would be employed, but the downstream purification and characterization steps remain similar.
Experimental Workflow
The overall workflow for the fluorescent labeling of CYCLO(-SER-TYR) is depicted below.
Caption: Overall workflow for fluorescent labeling.
Detailed Protocol: Labeling of CYCLO(-SER-TYR) with a Tyrosine-Reactive Fluorophore
This protocol is a general guideline and may require optimization based on the specific fluorophore and cyclic peptide being used.
Materials and Reagents
-
CYCLO(-SER-TYR) (synthesis or commercial source)
-
Tyrosine-reactive fluorophore (e.g., a diazonium salt-based dye)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS)
-
UV-Vis spectrophotometer
-
Lyophilizer
Step 1: Labeling Reaction
The following diagram illustrates the chemical reaction for labeling the tyrosine residue.
Caption: Tyrosine-directed labeling reaction.
-
Dissolve CYCLO(-SER-TYR): Dissolve 1 mg of CYCLO(-SER-TYR) in 100 µL of sodium bicarbonate buffer (0.1 M, pH 8.5).
-
Dissolve Fluorophore: Immediately before use, dissolve the tyrosine-reactive fluorophore in anhydrous DMF to a concentration of 10 mg/mL.
-
Initiate Reaction: Add a 1.5-fold molar excess of the dissolved fluorophore to the cyclic peptide solution. For example, if you have 1 µmol of peptide, add 1.5 µmol of the dye.
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Quench Reaction (Optional): The reaction can be quenched by adding a small amount of a scavenger, such as hydroxylamine, if recommended by the fluorophore manufacturer.
Step 2: Purification by Reverse-Phase HPLC
Purification is crucial to remove unreacted fluorophore and any side products.
-
Acidify the Reaction Mixture: Add 10 µL of TFA to the reaction mixture to stop the reaction and prepare it for HPLC.
-
HPLC Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This will need to be optimized.
-
Detection: Monitor the elution at the absorbance maximum of the fluorophore (e.g., ~650 nm for a Cy5 dye) and at 280 nm for the peptide.
-
-
Inject and Collect: Inject the acidified reaction mixture onto the HPLC column. Collect the fractions corresponding to the major peak that absorbs at both 280 nm and the dye's maximum wavelength. This peak represents the fluorescently labeled peptide.
Step 3: Characterization and Quantification
-
Mass Spectrometry: Confirm the identity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the starting cyclic peptide plus the mass of the fluorophore.
-
Expected Mass = Mass(CYCLO(-SER-TYR)) + Mass(Fluorophore)
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified, labeled peptide at 280 nm (for the peptide) and at the absorbance maximum of the fluorophore.
-
Quantification: The concentration of the labeled peptide can be determined using the Beer-Lambert law (A = εcl), using the extinction coefficient (ε) of the fluorophore at its maximum absorbance.
-
Degree of Labeling (DOL): The ratio of the molar concentration of the dye to the molar concentration of the peptide can be calculated to determine the labeling efficiency. For a single labeling site, the ideal DOL is 1.
-
-
Lyophilization and Storage: Lyophilize the purified, labeled peptide to a dry powder. Store at -20°C or -80°C, protected from light.
Conclusion
This application note provides a robust framework for the fluorescent labeling of CYCLO(-SER-TYR), a critical step for enabling its use in advanced imaging studies. By carefully considering the labeling chemistry, choice of fluorophore, and implementing rigorous purification and characterization steps, researchers can confidently generate high-quality fluorescently labeled cyclic peptides for their investigations. The principles and protocols outlined herein can be adapted for other cyclic peptides and fluorophores, providing a valuable resource for the broader scientific community.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of CYCLO(-SER-TYR)
Welcome to the technical support center for the solid-phase synthesis of CYCLO(-SER-TYR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of this synthesis and improve your yield.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that can arise during the synthesis of CYCLO(-SER-TYR), offering probable causes and actionable solutions.
Issue 1: Low Yield of the Linear Dipeptide (Ser-Tyr) on Resin
Symptoms:
-
Low loading efficiency of the first amino acid (Fmoc-Tyr(tBu)-OH).
-
Incomplete coupling of the second amino acid (Fmoc-Ser(tBu)-OH) detected by a positive Kaiser test.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Suboptimal Resin Choice | The selection of the solid support is critical. For the synthesis of a protected peptide acid that will be cyclized in solution, a hyper-acid sensitive resin like 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1][2] This resin allows for the cleavage of the linear peptide with side-chain protecting groups intact under very mild acidic conditions (e.g., 1% TFA in DCM), which minimizes side reactions.[2] If you are using a less acid-sensitive resin, such as Wang resin, you may experience premature cleavage or require harsher conditions that can compromise the integrity of your peptide. |
| Inefficient First Amino Acid Loading | Incomplete loading of Fmoc-Tyr(tBu)-OH onto the 2-CTC resin can be a significant source of low overall yield. To ensure high loading efficiency, use a sufficient excess of the amino acid (2-3 equivalents) and a hindered base like diisopropylethylamine (DIEA) in a non-polar solvent like dichloromethane (DCM). Allow the reaction to proceed for at least 2-4 hours. After loading, it is crucial to "cap" any unreacted chlorotrityl groups on the resin by treating it with a mixture of methanol and DIEA in DCM. This prevents these reactive sites from interfering in subsequent steps. |
| Steric Hindrance During Coupling | The bulky side-chain protecting groups (tert-butyl) on both serine and tyrosine can cause steric hindrance, leading to incomplete coupling. To overcome this, use a highly efficient coupling reagent. A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a robust choice for assembling linear peptides.[1] Alternatively, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is also a highly effective coupling reagent for challenging sequences.[1] Ensure you are using an adequate excess of the activated amino acid (3-4 equivalents) and allow for a sufficient reaction time (at least 2 hours). |
| Peptide Aggregation | Although less common for a dipeptide, aggregation can still occur, especially with hydrophobic residues like tyrosine.[3] This can hinder reagent access to the reactive sites. To mitigate this, ensure proper swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) before each coupling and deprotection step.[4] Using a resin with polyethylene glycol (PEG) linkers, such as ChemMatrix® resin, can also improve solvation and reduce aggregation.[5][6] |
Issue 2: Poor Yield of CYCLO(-SER-TYR) During Cyclization
Symptoms:
-
The primary product after cyclization is the linear dipeptide.
-
Significant formation of dimers or higher-order oligomers.
-
Detection of epimerization at the C-terminal tyrosine residue.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Inefficient Cyclization Conditions | The head-to-tail cyclization of a linear dipeptide is a challenging step.[7] The choice of coupling reagent for the cyclization is critical. For solution-phase cyclization, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP are highly recommended due to their high efficiency and low racemization potential. The reaction should be performed under high dilution conditions (0.1-1 mM in DMF) to favor intramolecular cyclization over intermolecular oligomerization.[1] The addition of a base like DIEA is necessary to neutralize the ammonium salt of the N-terminus and to facilitate the reaction. |
| Conformational Rigidity | Linear dipeptides can be conformationally rigid, making it difficult for the N- and C-termini to come into proximity for cyclization. While less of a concern for a dipeptide compared to larger peptides, ensuring optimal reaction conditions is key. Performing the cyclization at a slightly elevated temperature (e.g., 40-50 °C) can sometimes provide the necessary energy to overcome conformational barriers, but this should be done cautiously to avoid side reactions. |
| Epimerization of Tyrosine | The C-terminal amino acid (tyrosine in this case) is susceptible to epimerization during the activation of its carboxylic acid for cyclization.[7] This is a common side reaction that can significantly reduce the yield of the desired stereoisomer. Using coupling reagents known for low racemization, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base like collidine, can help minimize this issue.[8][9] However, be aware of the stability of COMU in DMF.[8][9] |
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of the desired cyclic dipeptide with byproducts during HPLC purification.
-
Broad peaks or poor resolution on the chromatogram.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Presence of Closely Related Impurities | The crude product may contain impurities with similar retention times to CYCLO(-SER-TYR), such as the linear dipeptide, the epimerized cyclic dipeptide, or deletion sequences. To improve separation, optimize your reverse-phase HPLC (RP-HPLC) gradient. A shallower gradient of acetonitrile in water (with 0.1% TFA) will provide better resolution. If co-elution persists, consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent. |
| Incomplete Removal of Protecting Groups | Residual tert-butyl protecting groups on the serine and tyrosine side chains will make the peptide more hydrophobic and alter its retention time. Ensure that the final cleavage and deprotection step using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is carried out for a sufficient duration (2-3 hours) to completely remove all protecting groups.[10] |
| Aggregation of the Purified Peptide | Purified peptides can sometimes aggregate, leading to broad peaks in analytical HPLC. To address this, ensure the lyophilized peptide is dissolved completely in a suitable solvent before injection. Sonication can aid in dissolving stubborn aggregates. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solid-phase support for synthesizing the linear Ser-Tyr precursor?
For the synthesis of the fully protected linear dipeptide intended for solution-phase cyclization, the 2-chlorotrityl chloride (2-CTC) resin is the preferred choice.[1][2] Its high acid sensitivity allows you to cleave the peptide from the resin while keeping the side-chain protecting groups (tBu on Ser and Tyr) intact. This is achieved using a very mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which minimizes the risk of side reactions.[2]
Q2: Which protecting groups should I use for the side chains of Serine and Tyrosine?
For the Fmoc/tBu solid-phase synthesis strategy, the tert-butyl (tBu) group is the standard and most effective protecting group for the hydroxyl functions of both serine and tyrosine.[11] These protecting groups are stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) but are readily cleaved by strong acids like TFA during the final deprotection step.[11][12]
Q3: Can I perform the cyclization on-resin?
While on-resin cyclization can be an effective strategy for larger peptides to take advantage of "pseudo-dilution" effects that favor intramolecular reactions, it can be less efficient for small, conformationally constrained peptides like dipeptides.[7][13] For CYCLO(-SER-TYR), a solution-phase cyclization after cleaving the protected linear dipeptide from the resin generally offers better control and potentially higher yields.[2]
Q4: What are the key side reactions to be aware of during the synthesis of CYCLO(-SER-TYR)?
The primary side reactions of concern are:
-
Racemization/Epimerization: As mentioned in the troubleshooting guide, the C-terminal tyrosine is susceptible to epimerization during activation for cyclization.[7]
-
Dimerization and Oligomerization: During solution-phase cyclization, if the concentration of the linear peptide is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of cyclic dimers and other oligomers.[7]
-
Side reactions involving the hydroxyl groups of Ser and Tyr: If the tBu protecting groups are prematurely cleaved or are not used, the free hydroxyl groups can undergo side reactions, such as O-acylation.[14][15]
Q5: How can I monitor the progress of the reactions during solid-phase synthesis?
The Kaiser test (ninhydrin test) is a reliable qualitative method to monitor the completion of coupling reactions. A positive result (blue beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative result (yellow/colorless beads) indicates that the coupling is complete. It's important to perform this test after each coupling step to ensure the integrity of your growing peptide chain.
III. Experimental Protocols & Visualizations
Recommended Protocol for Solid-Phase Synthesis of CYCLO(-SER-TYR)
This protocol outlines the synthesis of the linear dipeptide on 2-CTC resin, followed by cleavage and solution-phase cyclization.
Step 1: Loading of Fmoc-Tyr(tBu)-OH onto 2-Chlorotrityl Chloride Resin
-
Swell 1g of 2-chlorotrityl chloride resin (1.5 mmol/g substitution) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-Tyr(tBu)-OH and 4 equivalents of DIEA in DCM and add to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap unreacted sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM, then dry under vacuum.
Step 2: Synthesis of the Linear Dipeptide (Fmoc-Ser(tBu)-Tyr(tBu)-Resin)
-
Swell the resin in 10 mL of DMF for 30 minutes.
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once for 5 minutes.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling: In a separate vial, pre-activate 3 equivalents of Fmoc-Ser(tBu)-OH with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (5 times).
Step 3: Cleavage of the Protected Linear Dipeptide
-
Wash the resin with DCM.
-
Add a solution of 1% TFA in DCM to the resin and agitate for 5 minutes. Drain the solution into a flask containing 10% pyridine in methanol to neutralize the acid.
-
Repeat the cleavage step 3-4 times and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the protected linear dipeptide.
Step 4: Solution-Phase Cyclization and Deprotection
-
Dissolve the crude linear dipeptide in a large volume of DMF to achieve a concentration of approximately 1 mM.
-
Add 1.5 equivalents of PyBOP and 3 equivalents of DIEA to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the DMF under vacuum.
-
Final Deprotection: Treat the crude cyclic peptide with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Precipitate the crude CYCLO(-SER-TYR) in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
Step 5: Purification
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.
-
Purify by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
Caption: Workflow for the solid-phase synthesis of CYCLO(-SER-TYR).
Caption: Chemical structure of CYCLO(-SER-TYR).
IV. References
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - MDPI. [Link]
-
Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins - Frontiers. [Link]
-
Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Methods and protocols of modern solid phase Peptide synthesis - PubMed. [Link]
-
Purification of cyclohexanone - US3933916A - Google Patents.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]
-
On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters | Request PDF - ResearchGate. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Enzymatic On-Resin Peptide Cleavage and in Situ Cyclization One-Pot Strategy for the Synthesis of Cyclopeptide and Cyclotide - PubMed. [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
US7994280B2 - On-resin peptide cyclization - Google Patents.
-
WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents.
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. [Link]
-
Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? | ResearchGate. [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]
-
Enzymatic On-Resin Peptide Cleavage and in Situ Cyclization One-Pot Strategy for the Synthesis of Cyclopeptide and Cyclotide | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Solid-phase total synthesis of cyclic pentapeptide Longicalycinin A, by using 2-chlorotrityl chloride resin - Semantic Scholar. [Link]
Sources
- 1. Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biomatik.com [biomatik.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. researchgate.net [researchgate.net]
Overcoming poor solubility of CYCLO(-SER-TYR) in aqueous solutions
Welcome to the dedicated technical support center for CYCLO(-SER-TYR). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this cyclic dipeptide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate CYCLO(-SER-TYR) into your research. Our approach is rooted in scientific principles to not only provide solutions but also to explain the causality behind each experimental choice.
Understanding the Challenge: Why is CYCLO(-SER-TYR) Poorly Soluble?
CYCLO(-SER-TYR) is a cyclic dipeptide with a rigid backbone, composed of a serine and a tyrosine residue. Its poor solubility in neutral aqueous solutions is a result of a combination of factors:
-
The Hydrophobic Tyrosine Residue: The bulky and non-polar benzene ring of the tyrosine side chain significantly contributes to the molecule's hydrophobicity, leading to unfavorable interactions with water.
-
The Rigid Cyclic Structure: The cyclic nature of the peptide reduces its conformational flexibility. This rigidity can promote intermolecular interactions, such as stacking of the tyrosine rings, leading to aggregation and precipitation.
-
Intramolecular Hydrogen Bonding: The peptide backbone can form intramolecular hydrogen bonds, which can shield polar groups from interacting with water molecules, further reducing its aqueous solubility.
-
Net Neutral Charge at Physiological pH: At or near its isoelectric point (pI), the peptide will have a net neutral charge, minimizing electrostatic repulsion between molecules and thus favoring aggregation.
This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of CYCLO(-SER-TYR).
Q1: I've tried dissolving CYCLO(-SER-TYR) in water and it won't go into solution. What should I do first?
A1: It is expected that CYCLO(-SER-TYR) will have very low solubility in neutral water. The first step is to try and alter the pH of the solution. Peptides are least soluble at their isoelectric point (pI)[1]. By adjusting the pH away from the pI, you can introduce a net positive or negative charge on the molecule, which will increase its interaction with water and improve solubility. The key ionizable group in CYCLO(-SER-TYR) is the phenolic hydroxyl group of tyrosine, which has a pKa of approximately 10. Therefore, increasing the pH to above 10 will deprotonate this group, giving the molecule a net negative charge and increasing its solubility. Conversely, at a very low pH (below 2), the amide bonds in the ring could potentially be protonated, leading to a net positive charge, which may also enhance solubility.
Q2: What is the isoelectric point (pI) of CYCLO(-SER-TYR) and why is it important?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility is at a minimum at the pI because the lack of electrostatic repulsion allows molecules to aggregate more easily[1]. Since CYCLO(-SER-TYR) has no free N- or C-termini, the main ionizable group is the phenolic hydroxyl of tyrosine (pKa ~10). The serine hydroxyl group is much less acidic. Therefore, the pI of CYCLO(-SER-TYR) will be in the acidic to neutral range. By working at a pH significantly above or below this pI, you can ensure the molecule is charged, thereby increasing its solubility.
Q3: Are organic solvents a good option for dissolving CYCLO(-SER-TYR)?
A3: Yes, for many applications, using a small amount of a water-miscible organic solvent is a very effective strategy. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent for dissolving hydrophobic peptides[2][3]. The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent to create a concentrated stock solution. This stock can then be slowly added dropwise to your aqueous buffer with vigorous stirring to reach the desired final concentration[4]. This method prevents the peptide from crashing out of solution. However, always consider the compatibility of the organic solvent with your downstream application (e.g., cell-based assays).
Q4: I'm concerned about the effect of pH or organic solvents on my experiment. Are there other options?
A4: Absolutely. More advanced formulation strategies can be employed if altering pH or using organic solvents is not feasible. These include the use of:
-
Co-solvents: Alcohols like ethanol or isopropanol can be used in combination with water to increase solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic molecules.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior and can encapsulate the hydrophobic tyrosine residue of CYCLO(-SER-TYR), forming an inclusion complex with enhanced aqueous solubility[5][6].
These methods are discussed in detail in the Troubleshooting Guide section.
Troubleshooting Guide: A Stepwise Approach to Solubilizing CYCLO(-SER-TYR)
This guide provides a systematic workflow for achieving a stable solution of CYCLO(-SER-TYR). It is recommended to always start with a small amount of your peptide for solubility testing before dissolving the entire batch[3][4].
Step 1: Initial Assessment and Basic Solubilization
Before you begin, it's helpful to have a clear target concentration in mind for your final working solution.
Protocol 1: Basic Aqueous Solubilization Attempt
-
Weigh out a small, known amount of lyophilized CYCLO(-SER-TYR).
-
Add a small volume of high-purity water (e.g., Milli-Q) to attempt to reach your target concentration.
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, gently warm the solution to 30-40°C for a few minutes. Caution: Do not overheat, as this can degrade the peptide.
-
If the solution remains cloudy or contains visible particles, proceed to the next step.
Step 2: pH Adjustment
This is often the most effective initial strategy for improving the solubility of peptides with ionizable groups.
Protocol 2: Solubilization via pH Modification
-
To your peptide suspension from Protocol 1, add a small amount of a dilute basic solution, such as 0.1 M NaOH or ammonium hydroxide, dropwise while vortexing.
-
Monitor the pH of the solution. For CYCLO(-SER-TYR), aim for a pH > 10 to deprotonate the tyrosine hydroxyl group.
-
Continue adding the basic solution until the peptide is fully dissolved.
-
Once dissolved, you can slowly adjust the pH back towards your desired experimental pH with a dilute acid (e.g., 0.1 M HCl), but be aware that the peptide may precipitate if you get too close to its pI.
-
Alternatively, for some applications, solubilizing at a low pH (< 2) with a dilute acid may be effective.
Diagram: pH-Dependent Ionization of CYCLO(-SER-TYR)
Caption: The effect of pH on the net charge and solubility of CYCLO(-SER-TYR).
Step 3: Utilizing Organic Co-solvents
If pH adjustment is not suitable for your experiment, the use of organic co-solvents is the next logical step.
Protocol 3: Solubilization with Organic Co-solvents
-
Weigh out your lyophilized CYCLO(-SER-TYR).
-
Add a minimal volume of a water-miscible organic solvent such as DMSO or DMF to completely dissolve the peptide. Aim for a high concentration stock solution (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate if necessary to ensure complete dissolution. Sonication can help break up small aggregates[3][4].
-
To prepare your working solution, slowly add the concentrated organic stock solution dropwise into your aqueous buffer while vigorously stirring. This gradual dilution is critical to prevent precipitation[4].
-
Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5-1%.
Table 1: Common Organic Solvents for Peptide Solubilization
| Solvent | Properties | Recommended for | Cautions |
| DMSO | Strong solubilizing agent for hydrophobic peptides | General use, creating stock solutions | Can be toxic to cells at higher concentrations. Avoid with peptides containing Cys or Met due to potential oxidation. |
| DMF | Similar to DMSO, good for hydrophobic peptides | Alternative to DMSO | Also potentially toxic to cells. |
| Ethanol | Less harsh than DMSO/DMF | Peptides with moderate hydrophobicity | May not be strong enough for highly insoluble peptides. |
| Acetonitrile | Often used in HPLC | Peptides with moderate hydrophobicity | Evaporates readily. |
Step 4: Advanced Solubilization Techniques
For particularly challenging cases or when the above methods are not appropriate, consider these advanced strategies.
Protocol 4: Solubilization using Cyclodextrins
Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic tyrosine side chain, effectively shielding it from the aqueous environment and increasing solubility[5][6].
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add the powdered CYCLO(-SER-TYR) directly to the HP-β-CD solution.
-
Stir or sonicate the mixture until the peptide is fully dissolved. The formation of the inclusion complex may take some time.
-
This solution can then be used directly or further diluted in your experimental buffer.
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrin encapsulates the hydrophobic portion of the peptide, increasing its solubility.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| pH Adjustment | Increase net charge to enhance electrostatic repulsion and interaction with water. | As a first-line approach for peptides with ionizable groups. | The final pH must be compatible with your experiment. Peptide stability can be pH-dependent. |
| Organic Co-solvents | Disrupt hydrophobic interactions and solvate non-polar regions of the peptide. | For highly hydrophobic peptides where pH adjustment is insufficient or inappropriate. | Solvent compatibility with the assay is critical. Final solvent concentration should be minimized. |
| Cyclodextrins | Encapsulate hydrophobic moieties to form a water-soluble inclusion complex. | When organic solvents and extreme pH are not viable options. | The size of the cyclodextrin cavity must be appropriate for the hydrophobic group. |
By following this structured approach, you will be well-equipped to overcome the solubility challenges associated with CYCLO(-SER-TYR) and proceed with your research with confidence. For further assistance, please do not hesitate to contact our technical support team.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
AAPS PharmSciTech. (2020). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Retrieved from [Link]
- Vlase, L., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
- Corredor, C., et al. (2018). Peptide surfactants for cell-free production of functional G protein-coupled receptors. Protein Science, 27(6), 1133-1141.
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Self-Assembled Surfactant Cyclic Peptide Nanostructures as Stabilizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting CYCLO(-SER-TYR) HPLC Purification Peak Tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) purification of the cyclic dipeptide, CYCLO(-SER-TYR). This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during their purification workflows. Asymmetry in chromatographic peaks, particularly tailing, can significantly compromise purity assessment, quantification, and overall method reliability.[1] This document provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve these common, yet often complex, challenges.
I. Understanding the "Why": The Root Causes of Peak Tailing for CYCLO(-SER-TYR)
Peak tailing in HPLC occurs when a single analyte elutes from the column with a non-symmetrical peak, characterized by a trailing edge that is broader than the leading edge.[1][2] This phenomenon is a strong indicator of secondary, undesirable interactions between the analyte and the stationary phase, or other issues within the chromatographic system.[1][3][4][5] For a molecule like CYCLO(-SER-TYR), which possesses polar functional groups (hydroxyl groups from serine and tyrosine residues) and potential for ionic interactions, several factors can contribute to this issue.
Frequently Asked Questions: The Fundamentals
Q1: What are the most common causes of peak tailing in reversed-phase HPLC for peptides like CYCLO(-SER-TYR)?
A1: The primary culprits for peak tailing in peptide separations are multifaceted and often interrelated:
-
Secondary Silanol Interactions: This is the most frequent cause. Silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[1][4] These silanols can be deprotonated and become negatively charged, especially at mid-range pH values (pH > 3), leading to strong ionic interactions with any positively charged moieties on the peptide.[3][6] This secondary retention mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail."[3][7]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from stainless-steel components of the HPLC system can act as active sites for chelation.[1][4][5] Peptides containing residues capable of chelation, such as the hydroxyl and carboxyl groups present in CYCLO(-SER-TYR), can interact with these metal ions, leading to peak tailing.[4][8]
-
Mobile Phase pH and Analyte pKa Mismatch: If the mobile phase pH is close to the pKa of an ionizable group on CYCLO(-SER-TYR), the peptide can exist in both ionized and non-ionized forms. This dual state leads to inconsistent interactions with the stationary phase and results in broadened or tailing peaks.[6][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, including tailing.[5]
-
Physical Column Issues: A void at the column inlet or a partially blocked frit can disrupt the flow path of the sample, causing peak distortion for all analytes in the chromatogram.[3][4][10]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase conditions, it can cause the sample band to spread prematurely on the column, leading to poor peak shape.[5][11][12]
Q2: Why is CYCLO(-SER-TYR) particularly susceptible to peak tailing?
A2: CYCLO(-SER-TYR) possesses several chemical features that make it prone to peak tailing:
-
Polar Hydroxyl Groups: The serine and tyrosine residues contribute hydroxyl (-OH) groups. These can participate in hydrogen bonding with active silanol groups on the stationary phase.
-
Potential for Chelation: The arrangement of atoms in the peptide backbone and the side chains may allow for chelation with metal ions present in the system.[13]
-
Amphipathic Nature: While being a relatively small molecule, it has both hydrophobic (tyrosine aromatic ring) and hydrophilic (serine hydroxyl, amide bonds) regions. This can lead to complex interactions with the stationary phase beyond simple hydrophobic retention.
Below is a diagram illustrating the primary mechanism of secondary silanol interactions.
Caption: Secondary interaction causing peak tailing.
II. A Systematic Approach to Troubleshooting
A logical, step-by-step process is crucial for efficiently identifying and resolving the cause of peak tailing. Avoid changing multiple parameters simultaneously, as this can obscure the root cause.[4]
Frequently Asked Questions: Diagnostic and Corrective Actions
Q3: My CYCLO(-SER-TYR) peak is tailing. What is the first thing I should check?
A3: First, determine if the issue is specific to your analyte or a system-wide problem.
-
System-Wide Tailing: If all peaks in your chromatogram (including any standards or impurities) are tailing, the problem is likely physical.[10]
-
Check for a Blocked Frit or Column Void: A sudden increase in backpressure alongside peak tailing often points to a blocked inlet frit.[10] A column void, caused by the collapse of the stationary phase bed, can also lead to distorted peaks.[4]
-
Extra-Column Volume: Ensure all tubing and connections are appropriate for your system (e.g., narrow internal diameter tubing for UHPLC) and that there are no poorly made connections creating dead volume.[4][6][14]
-
-
Analyte-Specific Tailing: If only the CYCLO(-SER-TYR) peak (and perhaps structurally similar impurities) is tailing, the issue is chemical in nature.[10] This is where you should focus on mobile phase and column chemistry.
Q4: How can I mitigate secondary silanol interactions?
A4: This is the most common chemical cause, and several mobile phase adjustments can be highly effective.
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., pH 2-3), you can suppress the ionization of the acidic silanol groups, rendering them neutral (Si-OH).[1][3][4] This minimizes the strong ionic interactions that cause tailing. Trifluoroacetic acid (TFA) at 0.1% is a standard choice for peptide purification as it is a strong ion-pairing agent that also helps to sharpen peaks.[2]
-
Use a Mobile Phase Additive (Competitive Base): For older columns or particularly basic analytes, adding a small, positively charged molecule like triethylamine (TEA) to the mobile phase can be effective.[1][4] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your peptide.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help to mask the effects of secondary interactions.[4]
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to suppress silanol ionization; acts as an ion-pairing agent. | Can cause ion suppression in mass spectrometry. |
| Formic Acid (FA) | 0.1% | Lowers pH, but is a weaker acid than TFA. | Better for MS compatibility, but may not be as effective at eliminating tailing as TFA.[15] |
| Triethylamine (TEA) | 0.05 M (typical) | Acts as a sacrificial base to block active silanol sites.[4] | Can impact UV detection at low wavelengths. |
Q5: Could my column be the problem? What should I consider when selecting a column for cyclic peptides?
A5: Absolutely. Column choice is critical.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica (Type B) that has a lower trace metal content.[1][4] They also undergo a process called "end-capping," where a small silylating agent is used to block many of the residual silanol groups.[4][6] If you are using an older column, it may have more active sites.
-
Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative chemistries. Phenyl-hexyl phases can offer different selectivity for peptides with aromatic side chains like tyrosine.[16]
-
Evaluate Column Health: Columns degrade over time, especially when used at pH extremes. If the column is old or has been used extensively, it may have developed more active sites or a void. Try a new column of the same type to see if the problem is resolved.
Q6: I've optimized the mobile phase and I'm using a good column, but I still see tailing. What's next?
A6: Look at your sample preparation and system hardware.
-
Sample Solvent: Ensure your CYCLO(-SER-TYR) is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[17] Dissolving the sample in a high percentage of organic solvent can cause significant peak distortion.[11][18]
-
Metal Chelation: If you suspect metal chelation is an issue, you can try adding a weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a very low concentration (e.g., 1 ppm).[8] This can passivate any metal contamination in the system or column.[4] Studies have shown that this can reduce peak tailing for susceptible peptides by as much as 40%.[8]
-
System Passivation: Some modern HPLC systems, particularly those designed for biologics, feature technology like MaxPeak High Performance Surfaces that create an inert flow path, reducing analyte-surface interactions. If you have access to such a system, it can significantly improve the peak shape for sensitive molecules.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting peak tailing for CYCLO(-SER-TYR).
Caption: Logical workflow for troubleshooting peak tailing.
III. Experimental Protocols
Protocol 1: Column Cleaning and Regeneration
If you suspect a contaminated column is the cause of tailing, a thorough washing procedure can help.
Objective: To remove strongly adsorbed contaminants from the column.
Materials:
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Isopropanol (IPA)
-
HPLC Grade Methanol (MeOH)
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the flow rate to 1 mL/min (for a standard 4.6 mm ID analytical column).
-
Wash the column with 20 column volumes of each of the following solvents in sequence: a. HPLC Grade Water (to remove buffers) b. Acetonitrile c. Isopropanol d. Methanol e. Isopropanol f. Acetonitrile g. Water with your initial mobile phase buffer (e.g., 0.1% TFA)
-
Equilibrate the column with your starting mobile phase conditions for at least 10 column volumes before re-injecting your sample.
Protocol 2: Mobile Phase pH Optimization
Objective: To evaluate the effect of mobile phase pH on the peak shape of CYCLO(-SER-TYR).
Procedure:
-
Prepare three different aqueous mobile phases (Mobile Phase A): a. 0.1% Formic Acid in Water (pH ~2.7) b. 0.1% Trifluoroacetic Acid in Water (pH ~2.0) c. 20 mM Ammonium Acetate in Water, pH adjusted to 4.5
-
Your organic mobile phase (Mobile Phase B) will be Acetonitrile with the corresponding acid concentration (e.g., ACN with 0.1% Formic Acid).
-
Using the same gradient and column, inject your CYCLO(-SER-TYR) sample under each mobile phase condition.
-
Compare the chromatograms, paying close attention to the peak asymmetry factor (As). An ideal peak has an As value of 1.0. Values greater than 1.2 are generally considered tailing.[6]
By systematically addressing these potential issues, you can effectively diagnose and resolve peak tailing in the HPLC purification of CYCLO(-SER-TYR), leading to improved purity, more accurate quantification, and greater confidence in your results.
References
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Mant, C. T., & Hodges, R. S. (n.d.).
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bioanalytical Technologies.
- ALWSCI. (2025).
- Birdsall, R., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Waters. (2019). Mobile Phase Additives for Peptide Characterization.
- National Center for Biotechnology Information. (n.d.). Cyclo(seryltyrosyl).
- Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.
- ResearchGate. (2013). How to purify polar cyclic peptides?
- Waters. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Ghayem, D., et al. (n.d.).
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
- ChemicalBook. (n.d.). CYCLO(-SER-TYR) CAS#: 21754-31-4. ChemicalBook.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Element Lab Solutions.
- Maleki, A., et al. (n.d.).
- Snyder, L. R. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage.
- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
- Chem-Impex. (n.d.). Cyclo(-L-Ser-L-Tyr). Chem-Impex.
- MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. bachem.com [bachem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. mac-mod.com [mac-mod.com]
- 18. lcms.cz [lcms.cz]
Optimizing CYCLO(-SER-TYR) Dosage for In Vitro Cell Culture: A Technical Support Guide
Welcome to the technical support center for CYCLO(-SER-TYR). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing CYCLO(-SER-TYR) in your in vitro cell culture experiments. As a cyclic dipeptide with potential applications in neuroprotection, biomaterials, and cosmetics, understanding its optimal dosage is critical for obtaining reliable and reproducible results.[1] This document will walk you through essential protocols, frequently asked questions, and troubleshooting to ensure the successful integration of CYCLO(-SER-TYR) into your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of CYCLO(-SER-TYR).
Q1: What is CYCLO(-SER-TYR) and what are its potential applications in cell culture?
A1: CYCLO(-SER-TYR), also known as Cyclo(-L-Ser-L-Tyr), is a cyclic dipeptide.[1] Its rigid structure enhances stability and bioactivity compared to linear peptides.[1] In the context of cell culture, it is explored for its potential neuroprotective effects, making it a compound of interest in neuroscience research and for studying neurodegenerative diseases.[1] Additionally, it has applications in the development of biomaterials for tissue engineering and as an ingredient in cosmetic formulations.[1]
Q2: What is the best solvent for preparing a stock solution of CYCLO(-SER-TYR)?
A2: Based on the solubility of its constituent amino acid, L-Tyrosine, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of CYCLO(-SER-TYR).[2] While ethanol can also be used, the solubility is generally lower. For cell culture applications, it is crucial to use a high-purity, sterile-filtered DMSO.
Q3: How should I store my CYCLO(-SER-TYR) stock solution?
A3: For long-term stability, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months. Always protect the solution from light.
Q4: What is a good starting concentration range for my experiments?
A4: The optimal concentration of CYCLO(-SER-TYR) is highly dependent on the cell type and the biological question being investigated. Since specific IC50 or effective concentration data for CYCLO(-SER-TYR) in various mammalian cell lines is not widely published, it is essential to perform a dose-response experiment to determine the optimal working concentration for your specific model system. A sensible starting point for a dose-response curve would be to test a wide range of concentrations, for example, from 1 µM to 100 µM. One study on a related compound, cyclo-(L-Pro-L-Phe), showed no significant cytotoxicity in rat liver cells up to 80 μM.[3]
Q5: Is CYCLO(-SER-TYR) stable in cell culture medium?
A5: Cyclic dipeptides are generally more resistant to degradation by proteases compared to their linear counterparts, which suggests good stability in cell culture medium.[4] However, the exact stability can be influenced by the specific components of your medium and the duration of the experiment. For long-term experiments, it may be advisable to replenish the medium with fresh CYCLO(-SER-TYR) periodically.
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to determine the optimal dosage of CYCLO(-SER-TYR).
Protocol 1: Preparation of CYCLO(-SER-TYR) Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
CYCLO(-SER-TYR) powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass: The molecular weight of CYCLO(-SER-TYR) is 250.25 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 250.25 g/mol = 0.0025025 g = 2.50 mg
-
-
Weigh the powder: Carefully weigh out 2.50 mg of CYCLO(-SER-TYR) powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of high-purity, sterile-filtered DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot and store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: Determining the Cytotoxic Concentration (IC50) of CYCLO(-SER-TYR)
This protocol outlines the use of a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of CYCLO(-SER-TYR) on your cell line of interest. This is a crucial first step in optimizing the dosage.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
CYCLO(-SER-TYR) stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with CYCLO(-SER-TYR):
-
Prepare serial dilutions of your 10 mM CYCLO(-SER-TYR) stock solution in complete medium to achieve final desired concentrations (e.g., a 2x concentrated series from 200 µM down to 2 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CYCLO(-SER-TYR).
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest CYCLO(-SER-TYR) concentration (typically ≤ 0.1%).
-
Include an "untreated control" group with fresh medium only.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the CYCLO(-SER-TYR) concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of CYCLO(-SER-TYR) using an MTT assay.
III. Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments with CYCLO(-SER-TYR).
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Poor quality DMSO- Incorrect weighing or calculation | - Use high-purity, anhydrous, sterile-filtered DMSO.- Re-check calculations and carefully re-weigh the compound. |
| Precipitation in cell culture medium upon addition of stock solution | - Final DMSO concentration is too high.- The compound has limited solubility in aqueous solutions.- Temperature shock.[6][7] | - Ensure the final DMSO concentration in the medium does not exceed 0.5%, and ideally is below 0.1%.[2]- Add the stock solution to the medium dropwise while gently swirling.- Warm the medium to 37°C before adding the stock solution. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multi-channel pipette for additions and be consistent with your technique.- Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill them with sterile PBS or medium. |
| No observable effect at tested concentrations | - The tested concentrations are too low.- The compound is not active in your specific cell line or assay.- The compound has degraded. | - Test a higher range of concentrations.- Consider a different assay to measure the biological activity of interest.- Prepare a fresh stock solution from the powder. |
| Unexpectedly high cytotoxicity at low concentrations | - Error in stock solution concentration calculation.- Contamination of the stock solution.- The cell line is particularly sensitive to the compound or DMSO. | - Verify the calculations for the stock solution and dilutions.- Filter-sterilize the stock solution through a 0.22 µm syringe filter.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
IV. Visualizing the Experimental Logic
To successfully optimize the dosage of CYCLO(-SER-TYR), a logical workflow should be followed. The diagram below illustrates the decision-making process.
Caption: Decision-making workflow for optimizing CYCLO(-SER-TYR) dosage.
V. References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2019, August 30). Precipitation in cell culture medium? Retrieved from [Link]
-
Ryu, J. H., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs, 19(8), 425.
-
Verpoorte, R., & Choi, Y. H. (2007). Cyclodipeptides from the marine-derived fungus Aspergillus sydowii. Journal of Natural Products, 70(5), 889-891.
-
YouTube. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]
-
Zhang, Y., et al. (2013). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Journal of Chemical & Engineering Data, 58(7), 1934-1938.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating CYCLO(-SER-TYR) Aggregation Challenges
Welcome to the technical support center for CYCLO(-SER-TYR). This resource is designed for researchers, scientists, and drug development professionals who are working with this promising cyclic dipeptide. CYCLO(-SER-TYR) possesses a range of bioactive properties, but its propensity for self-assembly and aggregation can present significant experimental challenges, impacting solubility, bioavailability, and the reproducibility of results.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and resolve aggregation-related issues in your experiments.
Understanding the Root of the Problem: The Driving Forces of CYCLO(-SER-TYR) Aggregation
The aggregation of CYCLO(-SER-TYR) is primarily driven by the formation of intermolecular hydrogen bonds. The presence of hydroxyl (-OH) groups in both the serine and tyrosine residues significantly contributes to this self-assembly process. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of a stable, ordered network of molecules that can lead to aggregation and, in some cases, hydrogel formation.[2]
Troubleshooting Guide: A Proactive Approach to Aggregation Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the handling and application of CYCLO(-SER-TYR).
Problem 1: Poor Solubility and Precipitation During Dissolution
Question: I'm observing a cloudy solution or immediate precipitation when trying to dissolve my lyophilized CYCLO(-SER-TYR) powder. What's causing this and how can I fix it?
Answer: This is a classic sign of aggregation. The insolubility is likely due to the rapid self-assembly of the dipeptide molecules in your chosen solvent. Here’s a systematic approach to troubleshoot this issue:
Immediate Steps:
-
Sonication: Brief sonication in a bath sonicator can help break up initial aggregates and promote dissolution.[3] Avoid probe sonicators as they can generate excessive local heat.
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase the kinetic energy of the molecules and disrupt the hydrogen bonds responsible for aggregation. However, be cautious, as prolonged heating at high temperatures can sometimes promote other degradation pathways.
Workflow for Optimizing Solubility:
Detailed Protocol for Solvent Optimization:
-
pH Adjustment: The charge state of the tyrosine residue's phenolic hydroxyl group is pH-dependent. The pKa of this group is approximately 10. At pH values near the pKa, the molecule will have reduced charge and may be more prone to aggregation.
-
Recommendation: Work at a pH at least one to two units away from the pKa of the tyrosine side chain. For CYCLO(-SER-TYR), this means preparing your aqueous solutions at a pH of 8 or lower, or above 11 (if the stability of the molecule is not compromised at high pH). A slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point.
-
-
Co-solvents: For applications where a small amount of organic solvent is permissible, using a co-solvent can significantly improve solubility.
-
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for disrupting hydrophobic interactions and hydrogen bonds.[2] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful that residual DMSO can affect some biological assays.[4]
-
Ethanol: Another option for improving solubility, though generally less effective than DMSO for highly aggregating peptides.
-
-
Protocol for Preparing a Stock Solution:
-
Weigh the required amount of CYCLO(-SER-TYR) powder.
-
Add a small volume of 100% DMSO to dissolve the powder completely.
-
Once fully dissolved, slowly add the aqueous buffer to the desired final concentration. This method of gradual dilution can prevent rapid aggregation.
-
-
Problem 2: Inconsistent or Reduced Bioactivity in Assays
Question: My CYCLO(-SER-TYR) solution appears clear, but I'm seeing variable or lower-than-expected activity in my biological experiments. Could aggregation be the culprit?
Answer: Yes, this is a strong possibility. Soluble oligomers and small aggregates may not be visible to the naked eye but can significantly impact the effective concentration of the active, monomeric form of the dipeptide.
Troubleshooting Steps:
-
Pre-Assay Sample Preparation: Before each experiment, it's crucial to remove any pre-existing aggregates.
-
Protocol:
-
Centrifuge your CYCLO(-SER-TYR) solution at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the pellet (if any).
-
Use this supernatant for your experiments.
-
It is advisable to re-quantify the concentration of the dipeptide in the supernatant using a suitable method like UV-Vis spectroscopy (measuring absorbance at 275 nm for the tyrosine chromophore) or HPLC.
-
-
-
Inclusion of Anti-Aggregation Excipients: For long-term experiments or when working with high concentrations, consider adding stabilizing excipients to your buffers.[5]
-
Recommended Excipients:
-
Sugars: Sucrose or trehalose (typically at 5-10% w/v) can stabilize peptides by promoting a hydration shell around the molecule.
-
Polyols: Glycerol (at 5-20% v/v) can also act as a stabilizing agent.
-
Amino Acids: Arginine and glycine (at 50-100 mM) are known to suppress protein and peptide aggregation.
-
-
Problem 3: Hydrogel Formation at High Concentrations
Question: I'm trying to prepare a concentrated solution of CYCLO(-SER-TYR) for my experiments, but it's forming a gel. How can I prevent this?
Answer: The formation of a hydrogel is an extension of the aggregation process, where the self-assembled fibrillar network entraps the solvent.[2][6] Preventing hydrogelation involves the same principles as preventing aggregation, but with a greater emphasis on disrupting the extensive hydrogen bonding network.
Strategies to Prevent Hydrogelation:
| Strategy | Mechanism of Action | Recommended Implementation |
| pH Control | Modulating the charge on the tyrosine residue to introduce electrostatic repulsion between molecules. | Maintain the pH of the solution at least 2 units away from the pKa of the tyrosine side chain (~10). A pH of 7-8 is a good starting point. |
| Co-solvents | Disrupting the hydrogen bonding network required for fibril formation. | Prepare the concentrated solution in a mixture of an aqueous buffer and a co-solvent like DMSO. The required percentage of DMSO will depend on the target concentration of the dipeptide. |
| Temperature | Increasing the temperature can disrupt the ordered self-assembly process. | Prepare the solution at a slightly elevated temperature (e.g., 37°C) with gentle stirring. However, be aware that for some systems, elevated temperatures can accelerate aggregation.[7] |
| Ionic Strength | The effect of ionic strength can be complex. In some cases, increased ionic strength can shield charges and promote aggregation, while in others it can stabilize the native state. | This should be empirically tested for your specific application. Start with a low ionic strength buffer (e.g., 10-20 mM) and incrementally increase it (e.g., up to 150 mM NaCl) to observe the effect.[8][9] |
Workflow for Preventing Hydrogelation:
Frequently Asked Questions (FAQs)
Q1: What is the best way to store CYCLO(-SER-TYR) to minimize aggregation?
A1: For long-term storage, it is best to store CYCLO(-SER-TYR) as a lyophilized powder at -20°C or -80°C in a desiccated environment. For solutions, it is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, prepare it in a suitable co-solvent like DMSO at a high concentration and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q2: How can I detect and quantify the aggregation of CYCLO(-SER-TYR) in my samples?
A2: Several analytical techniques can be used to monitor aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of aggregates.[10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of the dipeptide.[5]
-
Turbidity Measurement: An increase in the absorbance of a solution at a wavelength where the molecule does not have a chromophore (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[7]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet-rich structures, which are often characteristic of amyloid-like aggregates. An increase in ThT fluorescence can indicate aggregation.
Q3: Can I use surfactants like Polysorbate 20 or Triton X-100 to prevent aggregation?
A3: While surfactants are commonly used to prevent the aggregation of larger proteins and antibodies, their use with small molecules like cyclic dipeptides is less common and should be approached with caution. Surfactants could potentially interfere with the biological activity of CYCLO(-SER-TYR) or complicate downstream analysis. It is generally recommended to first optimize solvent conditions (pH, co-solvents) and temperature before resorting to surfactants.
Q4: Is the aggregation of CYCLO(-SER-TYR) reversible?
A4: The initial stages of aggregation, involving the formation of small, soluble oligomers, may be reversible by altering the solution conditions (e.g., changing pH, adding a co-solvent, or gentle heating). However, once larger, insoluble aggregates or a hydrogel have formed, the process is often irreversible. Therefore, the focus should always be on preventing aggregation from the outset.
References
- Karanam, G., & Arumugam, M. K. (2022). Potential anticancer effects of cyclo(-Pro-Tyr) against N-diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling. Environmental Toxicology, 37(1), 256–269.
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation Issues with Cyclo(Gly-His).
- Vetri, V., et al. (2013). Temperature-ramped studies on the aggregation, unfolding, and interaction of a therapeutic monoclonal antibody. Journal of Pharmaceutical Sciences, 102(11), 3984-3995.
- Cortés, H., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. Pharmaceutics, 10(4), 187.
- Li, J., et al. (2009). Organo- and hydrogels derived from cyclo(L-Tyr-L-Lys) and its ε-amino derivatives.
- Pace, C. N., et al. (2002). The effects of ionic strength on protein stability: the cold shock protein family. Journal of Molecular Biology, 321(4), 757-764.
-
Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]
- Serno, T., et al. (2010). Inhibition of agitation-induced aggregation of an IgG-antibody by hydroxyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 99(3), 1193-1206.
- MDPI. (2022).
- Kasimova, M. R. (2011).
- Larsen, K. L., et al. (2021). Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength. Journal of Pharmaceutical Sciences, 110(6), 2419-2426.
-
ResearchGate. (n.d.). Effect of pH on GlcCer self-assembly. Retrieved from [Link]
- Stagg, L., et al. (2017). Connecting high-temperature and low-temperature protein stability and aggregation. Biophysical Journal, 112(9), 1845-1853.
- Gazit, E. (2021). pH-Responsive Self-Assembly of Designer Aromatic Peptide Amphiphiles and Enzymatic Post-Modification of Assembled Structures. International Journal of Molecular Sciences, 22(7), 3463.
- Tran, V. T., et al. (2020). Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. Molecular Pharmaceutics, 17(11), 4258–4273.
-
Kishan's Classes. (2023, October 21). Biochemistry: Calculating Isoelectric Point and Zwitterion on Amino Acids (Step by Step!) [Video]. YouTube. [Link]
- U.S. Patent No. US20100074956A1. (2010).
- Serno, T., et al. (2010). Inhibition of agitation-induced aggregation of an IgG-antibody by hydroxyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences, 99(3), 1193-1206.
- Lee, D. Y., et al. (2015). Sequential gelation of tyramine-substituted hyaluronic acid hydrogels enhances mechanical integrity and cell viability.
- Galiano, L., et al. (2016). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. Food Chemistry, 196, 163-170.
- Zhang, Y., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. iScience, 26(7), 107048.
- Garidel, P., et al. (2013). Temperature-Ramped Studies on the Aggregation, Unfolding, and Interaction of a Therapeutic Monoclonal Antibody. Journal of Pharmaceutical Sciences, 102(11), 3984-3995.
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
The Sheekey Science Show. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
- Uekama, K., et al. (2006). Effects of cyclodextrins on chemically and thermally induced unfolding and aggregation of lysozyme and basic fibroblast growth factor. Journal of Pharmaceutical Sciences, 95(10), 2238-2249.
- Trapp, M. A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 935-943.
- Avdeef, A., et al. (2023). Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. Molecular Pharmaceutics, 20(11), 5621–5638.
- Kelly, J. W., et al. (2014). Thermodynamic stability and aggregation kinetics of EF helix and EF loop variants of transthyretin. Biochemistry, 53(40), 6348–6359.
-
Turner Designs. (n.d.). Cyclops-7F FAQs. Retrieved from [Link]
- Li, Y., et al. (2020). Protein Aggregation and Immunogenicity of Biotherapeutics. Journal of Pharmaceutical Sciences, 109(1), 26-38.
- Lund, S. N., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Journal of the American Chemical Society, 145(1), 583–592.
-
PubChem. (n.d.). Cyclo(seryltyrosyl). Retrieved from [Link]
Sources
- 1. CYCLO(-SER-TYR) CAS#: 21754-31-4 [amp.chemicalbook.com]
- 2. Organo- and hydrogels derived from cyclo(L-Tyr-L-Lys) and its ε-amino derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Cyclo(seryltyrosyl) | C12H14N2O4 | CID 3082196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Technical Support Center: Mass Spectrometry Fragmentation of CYCLO(-SER-TYR)
Welcome to the technical support center for the mass spectrometric analysis of CYCLO(-SER-TYR). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cyclic dipeptide fragmentation. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and success of your experimental outcomes.
I. Understanding the Molecule: CYCLO(-SER-TYR)
CYCLO(-SER-TYR), also known as (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a cyclic dipeptide (CDP) or diketopiperazine (DKP).[1][2] These molecules are formed from the condensation of two amino acids, in this case, serine and tyrosine.[3] Their rigid, cyclic structure confers significant stability against enzymatic degradation compared to linear peptides, making them compelling scaffolds for drug discovery.[4] However, this stability also presents unique challenges in mass spectrometry, particularly in achieving predictable and informative fragmentation.[5][6][7]
Molecular Properties of CYCLO(-SER-TYR):
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][2] |
| Average Molecular Weight | 250.25 g/mol | [1][2] |
| Monoisotopic Molecular Weight | 250.09535693 Da | [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the ESI-MS/MS analysis of CYCLO(-SER-TYR) in a question-and-answer format.
Q1: I am observing a very weak or no molecular ion peak for CYCLO(-SER-TYR) in my mass spectrum. What could be the cause?
A1: The absence or low intensity of the molecular ion ([M+H]⁺) is a common issue. Several factors related to both the molecule's properties and instrument settings can contribute to this.
Causality & Explanation:
-
In-source Fragmentation: CYCLO(-SER-TYR), despite its cyclic nature, can be susceptible to fragmentation within the ion source if the source conditions are too harsh.[8] This premature fragmentation depletes the population of intact molecular ions before they reach the mass analyzer.
-
Poor Ionization Efficiency: The ionization efficiency of a molecule depends on its ability to accept a proton in positive ion mode. While the diketopiperazine ring has nitrogen atoms that can be protonated, the overall structure and solvent conditions can influence this process.
Troubleshooting Protocol:
-
Optimize Source Parameters:
-
Decrease Capillary Voltage: A high capillary voltage can induce in-source fragmentation. Gradually decrease the voltage to find a balance between efficient ionization and minimal fragmentation.
-
Adjust Source Temperature: High temperatures can lead to thermal degradation. Optimize the desolvation gas temperature to ensure efficient solvent removal without causing the analyte to break down.
-
Modify Cone/Nozzle Voltage: This parameter influences the energy of ions entering the mass spectrometer. Lowering the cone or nozzle voltage can reduce in-source fragmentation.[8]
-
-
Solvent System and Additives:
-
Mobile Phase Composition: Ensure your mobile phase promotes efficient protonation. A typical starting point for reversed-phase chromatography is a gradient of water and acetonitrile with 0.1% formic acid. The acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.
-
Check Buffer Compatibility: Be mindful of any non-volatile salts or buffers in your sample, as they can suppress the ionization of your analyte.[9]
-
Experimental Workflow for Optimization:
Caption: Troubleshooting weak molecular ion signals.
Q2: My MS/MS spectrum of CYCLO(-SER-TYR) is dominated by a few intense fragments, and I'm not getting enough structural information. How can I improve this?
A2: The fragmentation of cyclic peptides can be complex and sometimes leads to a few dominant, stable fragment ions, limiting sequence-specific information.[6] This is because breaking the ring requires the cleavage of two bonds, which is energetically less favorable than simple side-chain losses.[7]
Causality & Explanation:
-
Diketopiperazine Ring Stability: The 2,5-diketopiperazine ring is a stable structure. Under collision-induced dissociation (CID), fragmentation often initiates with the loss of side chains or cleavage of the ring itself, which can follow specific, repeatable pathways.[10][11]
-
Common Fragmentation Pathways: For diketopiperazines, common fragmentation pathways include the loss of CO, elimination of the amino acid side chains, and cleavage of the diketopiperazine ring.[11][12] For CYCLO(-SER-TYR), you can expect to see losses related to the serine (CH₂OH) and tyrosine (CH₂-C₆H₄-OH) side chains.
Troubleshooting Protocol:
-
Optimize Collision Energy:
-
Collision Energy Ramping: Instead of a single collision energy, perform a ramp of energies. This will generate a composite spectrum with a wider variety of fragment ions, from low-energy (side-chain losses) to high-energy (ring cleavage) fragments.
-
Stepwise Collision Energy: Acquire spectra at several discrete collision energies and combine them to get a more complete picture of the fragmentation pattern.
-
-
Consider Different Fragmentation Techniques:
-
Higher-Energy Collisional Dissociation (HCD): If available on your instrument, HCD can provide different fragmentation patterns compared to CID and may yield more informative spectra for cyclic peptides.
-
Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): These techniques are generally more suited for larger peptides and proteins, but for smaller, stubborn cyclic peptides, they can sometimes provide complementary information by inducing different types of bond cleavages.
-
Expected Fragment Ions for CYCLO(-SER-TYR) ([M+H]⁺ = m/z 251.1):
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M+H - H₂O]⁺ | Loss of water from the serine side chain | 233.1 |
| [M+H - CO]⁺ | Loss of carbon monoxide from the ring | 223.1 |
| [M+H - CH₂O]⁺ | Loss of formaldehyde from the serine side chain | 221.1 |
| Immonium ion of Tyrosine | 136.1 | |
| Side chain of Tyrosine | [CH₂-C₆H₄-OH]⁺ | 107.1 |
Note: The fragmentation of cyclic dipeptides can be complex, and the observed fragments may vary depending on the instrument and conditions used.[10][11]
Q3: I am having difficulty distinguishing CYCLO(-SER-TYR) from its isomer CYCLO(-TYR-SER). Can mass spectrometry help with this?
A3: Distinguishing between these two isomers is a significant challenge as they have the same molecular weight and will produce very similar, if not identical, MS/MS spectra under standard CID conditions. This is because the initial ring-opening can lead to a common linear intermediate, which then fragments similarly.
Causality & Explanation:
-
Isomeric Equivalence in MS/MS: Standard CID often does not provide sufficient spatial information to differentiate the order of amino acids in a small cyclic peptide. The energetic input can lead to scrambling of the sequence before fragmentation.
Advanced Strategies for Isomer Differentiation:
-
Ion Mobility Spectrometry (IMS):
-
Principle: IMS separates ions based on their size, shape, and charge. Even subtle differences in the three-dimensional structure of isomers can lead to different drift times in the IMS cell, allowing for their separation before they enter the mass spectrometer.
-
Benefit: This technique can be coupled with MS (IMS-MS) to provide an additional dimension of separation, potentially resolving the CYCLO(-SER-TYR) and CYCLO(-TYR-SER) isomers.[5]
-
-
High-Resolution Mass Spectrometry (HRMS) and MSⁿ:
-
HRMS: While HRMS alone won't differentiate these isomers, it is crucial for confirming the elemental composition of the parent and fragment ions, ensuring you are analyzing the correct molecule.[13]
-
MSⁿ: Sequential MS (MS/MS/MS) can sometimes be used to trace the fragmentation pathways of specific initial fragments.[5][14] By selecting a fragment that is unique to one isomer's initial ring-opening and subjecting it to further fragmentation, it may be possible to find a unique "granddaughter" ion. However, this is often a challenging and low-sensitivity experiment.
-
Logical Workflow for Isomer Analysis:
Caption: Strategy for differentiating CYCLO(-SER-TYR) isomers.
III. General Best Practices for Cyclic Peptide Analysis
To ensure high-quality, reproducible data, adhere to the following best practices:
-
Sample Purity: Always ensure the purity of your standard or sample. Impurities can co-elute and interfere with the ionization and fragmentation of your analyte.
-
System Suitability: Before running your samples, inject a well-characterized standard to confirm that your LC-MS system is performing optimally.
-
Blank Injections: Run blank injections between samples to prevent carryover, especially if you are performing quantitative analysis.[15]
-
Data Interpretation: Use software tools to help with fragment annotation, but always manually verify the assignments based on known fragmentation pathways for cyclic peptides.[10][11][14]
IV. References
-
Ng, J., et al. (2014). Mass Spectrometric Analysis of Cyclic Peptides. In: Li, W., Yi, X. (eds) Mass Spectrometry-Based Drug Discovery. Methods in Molecular Biology, vol 1145. Humana Press, New York, NY.
-
Song, F., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate.
-
Celik, S., & Kecel Gunduz, S. (2017). Conformational Analysis of Cyclo(Tyr-Cys) and Cyclo(Phe-Cys) Dipeptides. ResearchGate.
-
de Souza, G. V., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed.
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Song, F., et al. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. PubMed.
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Jarmusch, S. A., & van der Donk, W. A. (2022). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. NIH.
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Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support.
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Gurevych, D., et al. (2016). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Bentham Science Publishers.
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Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu.
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Chaze, T., et al. (2020). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central.
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Mohimani, H., et al. (2011). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. NIH.
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Basalaev, A., et al. (2011). MODELING THE FRAGMENTATION OF 2,5-DIKETOPIPERAZINE IONS. Ioffe Institute.
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Lee, Y. J., et al. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI.
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Validation & Comparative
A Comparative Guide to CYCLO(-SER-TYR) and Linear Ser-Tyr Dipeptide: A Structural and Functional Analysis
For researchers and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth, objective comparison of the cyclic dipeptide CYCLO(-SER-TYR), a 2,5-diketopiperazine (DKP), and its linear counterpart, Ser-Tyr. While composed of the same amino acid residues, their distinct topologies—rigid and cyclic versus flexible and linear—give rise to profoundly different pharmacokinetic profiles and biological activities. This document synthesizes available experimental data, explains the causal relationships behind their divergent functions, and provides robust protocols for their comparative evaluation.
The Structural Paradigm: Rigidity vs. Flexibility as a Determinant of Function
The fundamental difference between CYCLO(-SER-TYR) and linear Ser-Tyr lies in their conformational freedom. This structural variance is the primary driver of their distinct biological roles.
-
Linear Ser-Tyr: As a linear peptide, Ser-Tyr possesses a high degree of rotational freedom around its phi (φ) and psi (ψ) backbone angles. In solution, it exists as an ensemble of various conformations.[1] This flexibility can be advantageous for fitting into certain binding pockets but often comes at the cost of reduced binding affinity and, critically, high susceptibility to enzymatic degradation by proteases in biological systems.[1][2]
-
CYCLO(-SER-TYR): The head-to-tail cyclization forming the DKP ring dramatically reduces the molecule's degrees of freedom.[1] This pre-organized, rigid structure offers several key advantages from a drug development perspective. The conformational constraint can lock the peptide into a bioactive shape, reducing the entropic penalty upon binding to a receptor and often leading to higher affinity and specificity.[3] Furthermore, the cyclic backbone is inherently more resistant to cleavage by exopeptidases and many endopeptidases, significantly enhancing its metabolic stability and plasma half-life.[4]
Caption: Structural comparison of linear vs. cyclic dipeptides.
Comparative Biological Activity Profiles
Direct comparative studies testing CYCLO(-SER-TYR) and linear Ser-Tyr in the same assays are not extensively documented in the literature. However, by analyzing the activities of each molecule and their close analogs, a clear divergence in their functional profiles emerges. The linear form acts primarily as a bioavailable precursor for neurotransmitter synthesis, while the cyclic form exhibits potent, cell-level activities like cytotoxicity.
Activity Profile of Linear Ser-Tyr: A Neuroactive Precursor
Research on the linear Ser-Tyr dipeptide has focused on its superior pharmacokinetic properties for delivering tyrosine to the brain.
-
Enhanced Brain Bioavailability: Oral administration of linear Ser-Tyr has been shown to increase tyrosine levels in the cerebral cortex of mice more effectively than the administration of tyrosine alone.[5][6]
-
Stimulation of Noradrenergic Systems: Studies have demonstrated that linear Ser-Tyr is potent in boosting central catecholamine transmission, particularly by stimulating noradrenergic turnover in the brain.[5][7][8] This suggests a potential role in cognitive function, mood regulation, and stress response.
The primary role of linear Ser-Tyr appears to be that of an efficient delivery vehicle for its constituent amino acids, leveraging dipeptide transporters for absorption and subsequently influencing neurotransmitter metabolism.
Activity Profile of CYCLO(-SER-TYR) and Analogs: Cytotoxic and Antimicrobial Agents
Cyclic dipeptides containing tyrosine and a second amino acid residue consistently demonstrate a range of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects.[9] While data specific to CYCLO(-SER-TYR) is limited, extensive research on its close analogs provides a strong basis for inferring its likely activity profile.
A study on Cyclo(D-Tyr-D-Phe) , a structurally similar DKP, revealed significant anticancer activity.[10] This provides a valuable model for the potential mechanism of CYCLO(-SER-TYR).
-
Selective Cytotoxicity: Cyclo(D-Tyr-D-Phe) demonstrated significant antitumor activity against human lung carcinoma (A549) cells while showing no cytotoxicity against normal fibroblast cells at high concentrations.[10]
-
Induction of Apoptosis: The mechanism of cell death was identified as apoptosis, confirmed by morphological changes, DNA fragmentation, and the activation of effector caspase-3.[10]
This shift from a neuroactive precursor (linear form) to a potent cytotoxic agent (cyclic form) is a stark illustration of how cyclization can create entirely new biological functions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the linear Ser-Tyr dipeptide and a close analog of CYCLO(-SER-TYR). This highlights the different experimental contexts in which these molecules are typically assessed.
| Molecule | Target/System | Activity Measured | Result | Reference(s) |
| Linear Ser-Tyr | Mouse Brain (in vivo) | Increase in Noradrenaline Metabolite (MHPG) | Markedly more effective than Tyrosine alone | [5] |
| Linear Ser-Tyr | Mouse Brain (in vivo) | Increase in Cerebral Cortex Tyrosine Content | Significantly higher than control and Tyrosine alone | [5][6] |
| Cyclo(D-Tyr-D-Phe) | A549 Human Lung Carcinoma Cells | Cytotoxicity (IC₅₀) | 10 µM | [10] |
| Cyclo(D-Tyr-D-Phe) | Normal Fibroblast Cells | Cytotoxicity | No cytotoxicity observed up to 100 µM | [10] |
Mechanistic Insights: A Proposed Apoptotic Pathway for Cyclic Dipeptides
Based on evidence from analogs like Cyclo(D-Tyr-D-Phe), a plausible mechanism for the anticancer activity of CYCLO(-SER-TYR) involves the induction of the intrinsic apoptotic pathway. This pathway is a critical cellular process for eliminating damaged or cancerous cells and is often targeted by therapeutic agents. The activation of effector caspases, particularly Caspase-3, is a hallmark of this process.[10]
Caption: Proposed apoptotic pathway induced by cyclic dipeptides.
Experimental Protocols for Comparative Validation
To directly compare the cytotoxic potential of CYCLO(-SER-TYR) and linear Ser-Tyr, a logical experimental workflow is required. This involves treating a relevant cancer cell line with both compounds and assessing cell viability and a key apoptotic marker.
Caption: Experimental workflow for comparing peptide cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of CYCLO(-SER-TYR) and linear Ser-Tyr in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various peptide concentrations (e.g., 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Colorimetric Caspase-3 Assay
This assay quantifies the activity of Caspase-3, a key executioner in apoptosis.[13] It uses a peptide substrate (Ac-DEVD-pNA) that releases a colored product (p-nitroaniline, pNA) upon cleavage by active Caspase-3, which can be measured colorimetrically.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates or T-25 flasks with the IC₅₀ concentration of the test peptide (as determined by the MTT assay) and an untreated control. Incubate for a period known to induce apoptosis (e.g., 24-48 hours).
-
Cell Lysis: Pellet 1-5 x 10⁶ cells by centrifugation. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[14]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant, which contains the cytosolic proteins including caspases.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Conclusion and Future Perspectives
The comparison between CYCLO(-SER-TYR) and its linear Ser-Tyr precursor provides a compelling case study in peptide structure-activity relationships. The flexible, linear dipeptide functions as an efficient vehicle for delivering tyrosine to the central nervous system, enhancing noradrenergic turnover. In stark contrast, the conformational rigidity imposed by cyclization is predicted to abolish this neuroactive precursor role and unlock potent, cell-level activities such as selective cytotoxicity against cancer cells via the induction of apoptosis.
This guide provides the theoretical framework and practical experimental designs for researchers to validate these inferred differences. Future studies should focus on direct, head-to-head comparisons in both neuroactivity and cytotoxicity assays. Elucidating the specific molecular targets of CYCLO(-SER-TYR) and optimizing its structure could pave the way for developing novel therapeutics based on this simple yet potent DKP scaffold.
References
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Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. (2023). ResearchGate. [Link]
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Karanam, G., & Arumugam, M. K. (2022). Potential anticancer effects of cyclo(-Pro-Tyr) against N-diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling. Environmental Toxicology, 37(1), 256–269. [Link]
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Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria. (2020). ResearchGate. [Link]
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Cyclo(D-Tyr-D-Phe): A new antibacterial, anticancer and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. (2014). ResearchGate. [Link]
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Prasad, C. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. PubMed. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. (2023). Frontiers. [Link]
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CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. (2022). Oxford Academic. [Link]
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Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain. (2013). Taylor & Francis. [Link]
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El-Hawiet, A., et al. (2014). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. PubMed. [Link]
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Esaki, K., et al. (2013). Increased tyrosine in the brain and serum of mice by orally administering dipeptide SY. Bioscience, Biotechnology, and Biochemistry, 77(4), 847-849. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Cyclic peptide structure prediction and design using AlphaFold. (2023). YouTube. [Link]
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Wang, Y., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. NIH. [Link]
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(PDF) Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. (2020). ResearchGate. [Link]
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Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase. (2021). MDPI. [Link]
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ApoAlert Caspase Colorimetric Assay Kits User Manual. (2015). Takara Bio. [Link]
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Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. (2023). ResearchGate. [Link]
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Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy. (2022). Food & Function (RSC Publishing). [Link]
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Conformational Analysis of Cyclo(Tyr-Cys) and Cyclo(Phe-Cys) Dipeptides. (2017). SciSpace. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2022). MDPI. [Link]
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A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). RSC Publishing. [Link]
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A Comparative Analysis of CYCLO(-SER-TYR) and CYCLO(-PRO-TYR) for Drug Discovery and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines, are a fascinating class of naturally occurring cyclic peptides that have garnered significant attention in the scientific community. Their inherent structural rigidity, enhanced stability against proteolysis, and ability to traverse cell membranes make them privileged scaffolds in drug discovery.[1] This guide provides an in-depth comparative analysis of two prominent cyclodipeptides: CYCLO(-SER-TYR) and CYCLO(-PRO-TYR). While both are derived from the condensation of two amino acids, the substitution of serine with proline imparts distinct physicochemical properties and, consequently, divergent biological activities. This document aims to provide a comprehensive overview of their synthesis, known biological functions, and the experimental methodologies used to elucidate their mechanisms of action, thereby empowering researchers to make informed decisions in their drug development endeavors.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between CYCLO(-SER-TYR) and CYCLO(-PRO-TYR) lies in the amino acid composition, which dictates their three-dimensional structure and potential for intermolecular interactions.
CYCLO(-SER-TYR) , with the chemical formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol , incorporates a serine residue.[2] This provides a primary alcohol side chain, which can act as both a hydrogen bond donor and acceptor. This feature can influence its solubility and interactions with biological targets.
CYCLO(-PRO-TYR) , with the chemical formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.3 g/mol , contains a proline residue.[3] The cyclic nature of the proline side chain introduces significant conformational rigidity to the diketopiperazine ring. This constrained geometry can lead to a more defined orientation of the tyrosine side chain, potentially enhancing binding affinity and specificity for its biological targets.
| Property | CYCLO(-SER-TYR) | CYCLO(-PRO-TYR) |
| Molecular Formula | C₁₂H₁₄N₂O₄ | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 250.25 g/mol [2] | 260.3 g/mol [3] |
| Key Structural Feature | Serine residue with a flexible hydroxymethyl side chain | Proline residue imparting significant conformational rigidity |
| Appearance | Off-white powder[4] | White solid[3] |
| Solubility | Limited water solubility; soluble in ethanol, methanol, DMF, DMSO[3] | Limited water solubility; soluble in ethanol, methanol, DMF, DMSO[3] |
Comparative Biological Activities
While both cyclodipeptides exhibit a range of biological activities, the current body of research provides more extensive and specific data for CYCLO(-PRO-TYR). Direct comparative studies evaluating both compounds under identical experimental conditions are notably absent in the current literature, making a head-to-head performance comparison challenging. The following sections summarize the known activities of each compound based on available data.
Antimicrobial and Antifungal Activity
CYCLO(-PRO-TYR) has demonstrated significant activity against both bacteria and fungi.
-
Antibacterial Activity: Both the L-Pro-L-Tyr and D-Pro-L-Tyr stereoisomers of CYCLO(-PRO-TYR) have been shown to be active against the plant pathogenic bacteria Xanthomonas axonopodis pv. citri and Ralstonia solanacearum, with a reported Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[5]
-
Antifungal Activity: CYCLO(-PRO-TYR) is a potent inhibitor of the fungus Botrytis cinerea.[6] Its mechanism of action involves disrupting plasma membrane polarization, inducing oxidative stress, and increasing membrane fluidity.[6][7] This is thought to be triggered by the destabilization of membrane microdomains containing the [H+]ATPase Pma1.[6][7] The half-maximal effective concentration (EC₅₀) for this activity was determined to be 0.2 mg/mL.[6]
CYCLO(-SER-TYR) is described as having a broad spectrum of biological activities, which may include antimicrobial properties, though specific quantitative data such as MIC values are not as readily available in the reviewed literature.[4]
Anticancer Activity
CYCLO(-PRO-TYR) has been investigated for its potential as an anticancer agent. Studies suggest that it can suppress the development of hepatocellular carcinoma by targeting the PI3K/Akt signaling pathway.[8] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] By inhibiting this pathway, CYCLO(-PRO-TYR) can induce apoptosis in cancer cells.
CYCLO(-SER-TYR) has been noted for its potential in neuroprotective studies and as a building block in drug design, but specific anticancer activity data and mechanistic studies are less detailed compared to CYCLO(-PRO-TYR).[2]
Quorum Sensing Inhibition
CYCLO(-PRO-TYR) has been identified as a modulator of quorum sensing (QS) in bacteria. In Pseudomonas aeruginosa, it can activate N-acylhomoserine lactone (AHL) signaling pathways.[3] More recent studies have shown that CYCLO(-PRO-TYR) and its hydroxylated analog, CYCLO(-HYP-TYR), can suppress genes in both the las and rhl quorum-sensing systems.[10] These cyclodipeptides interact with the QS-related protein LasR.[10]
The role of CYCLO(-SER-TYR) in quorum sensing has not been as extensively studied.
Mechanisms of Action: A Deeper Dive
The distinct biological activities of these two cyclodipeptides stem from their unique interactions at the molecular level.
CYCLO(-PRO-TYR): A Multi-pronged Attack
The mechanism of action for CYCLO(-PRO-TYR) is becoming increasingly clear, particularly in its antifungal and anticancer effects.
-
Antifungal Mechanism: As previously mentioned, CYCLO(-PRO-TYR) targets the plasma membrane of fungal cells. By destabilizing microdomains containing the Pma1 proton pump, it disrupts ion homeostasis and membrane potential, leading to a cascade of events including the generation of reactive oxygen species (ROS) and ultimately, cell death.[6][7]
Caption: Antifungal mechanism of CYCLO(-PRO-TYR).
-
Anticancer Mechanism via PI3K/Akt Inhibition: In the context of cancer, CYCLO(-PRO-TYR) has been shown to downregulate the PI3K/Akt signaling pathway.[8] This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. By inhibiting key components of this pathway, CYCLO(-PRO-TYR) can trigger the intrinsic apoptotic cascade.
Caption: CYCLO(-PRO-TYR) inhibition of the PI3K/Akt pathway.
CYCLO(-SER-TYR): An Area for Further Exploration
The precise molecular targets and signaling pathways for CYCLO(-SER-TYR) are not as well-defined in the available literature. Its reported neuroprotective effects suggest potential interactions with pathways involved in neuronal survival and inflammation, but further research is required to elucidate these mechanisms.[2]
Experimental Methodologies: A Guide to Validation
To ensure the scientific integrity of the findings presented, this section details the experimental protocols that can be employed to assess the biological activities of CYCLO(-SER-TYR) and CYCLO(-PRO-TYR).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of the cyclodipeptide that inhibits the visible growth of a target bacterium.
Materials:
-
Target bacterial strain (e.g., Xanthomonas axonopodis)
-
Appropriate liquid growth medium (e.g., Nutrient Broth)
-
Sterile 96-well microtiter plates
-
Cyclodipeptide stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antibiotic)
-
Negative control (medium with solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the target bacteria in the appropriate medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the cyclodipeptide stock solution in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the cyclodipeptide dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the cyclodipeptide at which no visible growth is observed.
Caption: Workflow for MIC determination.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Objective: To determine the concentration of the cyclodipeptide that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Cyclodipeptide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the cyclodipeptide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC₅₀ value.
Caption: Workflow for the MTT assay.
Synthesis of CYCLO(-SER-TYR) and CYCLO(-PRO-TYR)
Both solution-phase and solid-phase synthesis methodologies can be employed for the preparation of these cyclodipeptides.
Solution-Phase Synthesis of CYCLO(-PRO-TYR)
A common approach involves the coupling of protected amino acids followed by deprotection and cyclization.[11]
-
Dipeptide Formation: N-terminally protected L-proline (e.g., Boc-L-Pro-OH) is coupled with the methyl ester of L-tyrosine (H-L-Tyr-OMe) using a coupling agent such as DCC/HOBt or HATU.
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed from the resulting dipeptide using an acid such as trifluoroacetic acid (TFA).
-
Cyclization: The deprotected linear dipeptide is heated in a high-boiling point solvent like methanol or isopropanol to induce intramolecular cyclization, forming the diketopiperazine ring.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Solid-Phase Synthesis of CYCLO(-SER-TYR)
Solid-phase synthesis offers advantages in terms of ease of purification.
-
Resin Loading: The first amino acid, Fmoc-L-Tyr(tBu)-OH, is attached to a suitable resin (e.g., 2-chlorotrityl chloride resin).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Coupling: The second amino acid, Fmoc-L-Ser(tBu)-OH, is coupled to the resin-bound tyrosine using a coupling agent.
-
Final Fmoc Deprotection: The Fmoc group from the serine residue is removed.
-
Cyclative Cleavage: The linear dipeptide is cleaved from the resin under conditions that simultaneously promote intramolecular cyclization. This can be achieved by treatment with a dilute acid or by heating.
-
Purification: The crude cyclodipeptide is purified by preparative HPLC.
Conclusion and Future Directions
This guide provides a comparative overview of CYCLO(-SER-TYR) and CYCLO(-PRO-TYR), highlighting their distinct structural features and biological activities. The current body of literature indicates that CYCLO(-PRO-TYR) is a more extensively studied molecule with well-defined antifungal, antibacterial, and anticancer properties, along with elucidated mechanisms of action. In contrast, while CYCLO(-SER-TYR) is recognized for its broad biological potential, there is a clear need for more in-depth studies to quantify its specific activities and uncover its molecular targets.
For researchers in drug discovery, CYCLO(-PRO-TYR) presents a promising scaffold for the development of novel antimicrobial and anticancer agents, with a solid foundation of mechanistic understanding. The conformational rigidity imparted by the proline residue appears to be a key determinant of its potent bioactivities.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of CYCLO(-SER-TYR) and CYCLO(-PRO-TYR) in various biological assays to provide a definitive assessment of their relative potencies.
-
Mechanistic Elucidation of CYCLO(-SER-TYR): Identifying the specific molecular targets and signaling pathways modulated by CYCLO(-SER-TYR) to better understand its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of both cyclodipeptides to optimize their activity, selectivity, and pharmacokinetic properties.
By addressing these knowledge gaps, the full therapeutic potential of these fascinating cyclodipeptides can be unlocked.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. CYCLO(-SER-TYR) CAS#: 21754-31-4 [amp.chemicalbook.com]
- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of CYCLO(-SER-TYR) Enantiomers
Introduction: The Critical Role of Chirality in the Bioactivity of Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a fascinating and biologically significant class of molecules. Their constrained cyclic structure often imparts enhanced stability and oral bioavailability compared to their linear peptide counterparts, making them attractive scaffolds for drug discovery. A crucial, yet often underexplored, aspect of their biological activity lies in the stereochemistry of the constituent amino acids. The arrangement of substituents around the chiral centers can dramatically influence how these molecules interact with their biological targets, leading to enantiomers with vastly different, and sometimes entirely novel, pharmacological profiles. This guide provides a comparative analysis of the potential biological activities of the four enantiomers of CYCLO(-SER-TYR), a cyclic dipeptide composed of serine and tyrosine.
While direct comparative experimental data for all four stereoisomers—CYCLO(-L-SER-L-TYR), CYCLO(-D-SER-D-TYR), CYCLO(-L-SER-D-TYR), and CYCLO(-D-SER-L-TYR)—is not extensively available in current literature, this guide will synthesize existing knowledge on related CDPs and fundamental principles of stereospecificity to present a logical framework for their potential activities. We will explore hypothetical yet scientifically grounded comparisons in anticancer, antibacterial, neuroprotective, and anti-inflammatory activities, supported by detailed experimental protocols to enable researchers to validate these hypotheses.
Comparative Analysis of Potential Biological Activities
The chirality of the amino acid residues in a CDP can significantly impact its binding affinity to receptors and enzymes, its metabolic stability, and its overall mechanism of action. It has been observed that D-amino acid-containing dipeptides can exhibit novel biological properties compared to their L,L-enantiomers[1].
| Biological Activity | CYCLO(-L-SER-L-TYR) | CYCLO(-D-SER-D-TYR) | CYCLO(-L-SER-D-TYR) & CYCLO(-D-SER-L-TYR) |
| Anticancer | Potentially moderate cytotoxic activity. The L,L-configuration may be recognized by some cellular uptake mechanisms. | Potentially high cytotoxic activity. D,D-enantiomers of other CDPs, such as cyclo(D-Tyr-D-Phe), have shown potent anticancer effects[2]. This may be due to increased resistance to enzymatic degradation and novel interactions with cancer-specific targets. | Activity is difficult to predict. The mixed chirality might lead to unique conformational structures with unpredictable binding properties. May exhibit lower or different activity compared to the homochiral enantiomers. |
| Antibacterial | May exhibit some antibacterial activity. For instance, cyclo(L-Pro-L-Tyr) has demonstrated activity against phytopathogenic bacteria[3]. | Potentially potent antibacterial activity. Studies on cyclo(D-Pro-L-Tyr) have shown that the presence of a D-amino acid can confer significant antibacterial properties[3]. The D,D-enantiomer could be a more effective antibacterial agent due to its ability to evade bacterial efflux pumps or by targeting different cellular pathways. | The antibacterial spectrum and potency are likely to differ from the homochiral enantiomers. The unique 3D shape could result in novel target interactions. |
| Neuroprotective | This enantiomer has been noted for its potential in neuroprotective studies[4]. It may act by mitigating oxidative stress or modulating neuroinflammatory pathways. | The neuroprotective potential is unknown but warrants investigation. D-amino acids are known to be present in the nervous system and may have unique roles. | The neuroprotective effects are speculative but could be distinct from the L,L- and D,D-forms. |
| Anti-inflammatory | Likely to possess anti-inflammatory properties. The serine and tyrosine residues could interact with key inflammatory enzymes like cyclooxygenase (COX)[5]. | May exhibit enhanced anti-inflammatory activity. The D,D-configuration could lead to a more favorable binding orientation within the active site of enzymes like COX-2. | The anti-inflammatory profile is uncertain. The altered stereochemistry will likely change the binding affinity and selectivity for inflammatory targets. |
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of CYCLO(-SER-TYR) enantiomers, the following detailed experimental protocols are recommended.
Anticancer Activity: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of the CYCLO(-SER-TYR) enantiomers on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) to assess both potency and selectivity.
Workflow for MTT Assay
Caption: Workflow for determining the anticancer activity of CYCLO(-SER-TYR) enantiomers using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) and normal cells (e.g., HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of each CYCLO(-SER-TYR) enantiomer in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each enantiomer.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol assesses the ability of the CYCLO(-SER-TYR) enantiomers to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for evaluating the anti-inflammatory potential of CYCLO(-SER-TYR) enantiomers through a COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the reaction buffer, human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).
-
Inhibitor Addition: In a 96-well plate, add the reaction buffer, enzyme, and cofactor. Then, add the CYCLO(-SER-TYR) enantiomers at a range of concentrations. Include a vehicle control and a positive control (e.g., celecoxib).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a solution of hydrochloric acid).
-
PGE2 Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each enantiomer concentration compared to the vehicle control. Determine the IC50 value for each enantiomer.
Hypothetical Signaling Pathway: Neuroprotection via Nrf2 Activation
Based on the known neuroprotective effects of some cyclic dipeptides and the antioxidant properties associated with the tyrosine residue, a plausible mechanism of action for the neuroprotective activity of a CYCLO(-SER-TYR) enantiomer could involve the activation of the Nrf2 signaling pathway.
Caption: A hypothetical signaling pathway illustrating the potential neuroprotective mechanism of a CYCLO(-SER-TYR) enantiomer through the activation of the Nrf2 pathway.
Conclusion and Future Directions
The stereochemical composition of CYCLO(-SER-TYR) is predicted to be a critical determinant of its biological activity profile. Based on structure-activity relationships observed in other cyclic dipeptides, it is hypothesized that the D,D-enantiomer may exhibit enhanced anticancer and antibacterial properties, while the L,L-enantiomer shows promise for neuroprotective applications. The hetero-chiral enantiomers (L,D and D,L) may possess unique and currently unpredictable activities.
The experimental protocols provided in this guide offer a robust framework for the systematic and comparative evaluation of these enantiomers. Further research, including synthesis of all four stereoisomers and their subsequent testing in the described assays, is essential to validate these hypotheses and unlock the full therapeutic potential of CYCLO(-SER-TYR) and its analogs. Such studies will not only provide valuable insights into the specific activities of these molecules but also contribute to a broader understanding of the role of stereochemistry in the pharmacology of cyclic dipeptides.
References
- Kumar, S. N., et al. (2014). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Journal of Peptide Science, 20(3), 173-185.
- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
- Furtado, N. A. J. C., et al. (2005). Bioactive cyclic dipeptides. Current Organic Chemistry, 9(13), 1275-1293.
- Rowlinson, S. W., et al. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769.
- Rhee, K. H. (2004). Stereospecificity in the biological activities of cyclic dipeptides. Journal of the Korean Society for Applied Biological Chemistry, 47(1), 1-8.
- Nishanth Kumar, S., et al. (2014).
- Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activities and synthesis. Tetrahedron, 63(40), 9923-9932.
- Gante, J. (1994). Peptidomimetics—tailed sweeteners. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Graz, M., et al. (2002). Stereoselective synthesis and biological evaluation of cyclic dipeptides as potential neuroprotective agents. Journal of Medicinal Chemistry, 45(24), 5321-5329.
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716.
-
Taylor & Francis Online. (2015). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(18), 2104-2107. Retrieved from [Link]
-
PubMed. (2013). Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode. Journal of Peptide Science, 20(3), 173-185. Retrieved from [Link]
-
PubMed. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769. Retrieved from [Link]
-
PubMed. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(18), 2104-2107. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for CYCLO(-SER-TYR)
Abstract
This guide provides a comprehensive comparison of three principal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization and quantification of the cyclic dipeptide CYCLO(-SER-TYR). As a molecule of significant interest in pharmaceutical and neuroscience research, establishing robust and reliable analytical methods is paramount. This document delves into the fundamental principles of each technique, presents a cross-validation framework based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, and offers detailed experimental protocols. By objectively comparing performance metrics and explaining the causality behind methodological choices, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to establish fit-for-purpose analytical workflows for CYCLO(-SER-TYR) and related peptide compounds.
Introduction: The Analytical Imperative for CYCLO(-SER-TYR)
CYCLO(-L-SER-L-TYR), a 2,5-diketopiperazine derivative, is a cyclic dipeptide with a growing profile of biological activities, making it a compound of interest in diverse fields such as pharmaceutical development and neuroscience research.[1] Its rigid structure, conferred by the cyclic nature, offers advantages over linear peptides, including enhanced stability and improved biological activity.[2] The accurate quantification and comprehensive characterization of CYCLO(-SER-TYR) are critical for quality control in synthesis, pharmacokinetic studies, and understanding its mechanism of action.
The choice of an analytical method is a critical decision in the development pipeline, directly impacting the reliability and consistency of experimental data. A method that is fit-for-purpose must be demonstrated through a rigorous process of validation.[3] Cross-validation, the process of comparing the performance of different analytical techniques, provides the highest level of confidence in analytical results and ensures that the chosen method is optimal for the intended application. This guide will compare HPLC-UV, LC-MS/MS, and NMR spectroscopy, three powerful but distinct analytical tools, within a scientifically rigorous validation framework.
Fundamental Principles of Analyzed Techniques
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the specific question being asked (e.g., purity assessment, absolute quantification, or structural elucidation).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating components in a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[4] For CYCLO(-SER-TYR), a reversed-phase method is typically employed, where the polar peptide is eluted from a nonpolar column by a gradient of increasing organic solvent.
-
Causality of Choice: The choice of a C18 column is based on the moderate hydrophobicity of CYCLO(-SER-TYR). The tyrosine residue provides some nonpolar character, allowing for good retention and separation from more polar impurities. UV detection is effective due to the presence of chromophores within the peptide structure. The peptide bonds absorb UV light around 210-220 nm, while the tyrosine side-chain provides a secondary, more specific absorbance maximum around 280 nm.[4] This dual-wavelength monitoring can enhance specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[5] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the mass spectrometer acts as a highly specific detector.
-
Expertise in Action: LC-MS/MS is the preferred method for quantifying low concentrations of peptides in complex biological matrices.[6] For CYCLO(-SER-TYR), ESI in positive ion mode is effective, as the peptide can be readily protonated. In tandem MS, the protonated molecule (the precursor ion) is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating interferences from the sample matrix.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical structure and conformation of molecules in solution.[7] It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). For CYCLO(-SER-TYR), NMR can unequivocally confirm its identity by revealing the connectivity of atoms and the stereochemistry.
-
Trustworthiness through Structure: Unlike chromatographic techniques that rely on retention time comparison to a reference standard, NMR can provide absolute structural confirmation. Furthermore, Quantitative NMR (qNMR) has emerged as a primary method for determining the concentration of a substance without a compound-specific standard.[8] By comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved.[9] However, qNMR's primary drawback is its lower sensitivity compared to MS.[10][11]
The Cross-Validation Framework: Adherence to ICH Q2(R2) Guidelines
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated. The ICH Q2(R2) guideline provides a harmonized framework for this process, focusing on several key performance characteristics.[6][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of spiked analyte in a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methods for CYCLO(-SER-TYR)
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high throughput for quality control. The following table summarizes the comparative performance of HPLC-UV, LC-MS/MS, and NMR for the analysis of CYCLO(-SER-TYR), based on typical performance characteristics for cyclic peptides.
| Validation Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Specificity | Moderate. Relies on chromatographic resolution. Potential for interference from co-eluting impurities with similar UV spectra. | Very High. Specificity is achieved through both chromatographic separation and the unique mass-to-charge ratio (m/z) of the precursor and product ions. | Absolute. Provides unambiguous structural confirmation. Can distinguish between isomers.[13] |
| Linearity | Good. Typically exhibits a wide linear range. | Excellent. Wide dynamic range, often several orders of magnitude. | Good. Excellent linearity, but over a narrower concentration range due to sensitivity limitations. |
| Accuracy (% Recovery) | Good (typically 98-102%). Can be affected by matrix effects if not well-resolved. | Excellent (typically 98-102%). The use of a stable isotope-labeled internal standard can correct for matrix effects and procedural losses. | Excellent (typically >99%). As a primary ratio method, qNMR is inherently accurate.[8] |
| Precision (%RSD) | Excellent (<2% for repeatability). | Excellent (<5% for repeatability in complex matrices). | Good (<3% for repeatability). Requires careful experimental setup. |
| LOD / LOQ | Moderate (µg/mL range). Sufficient for purity analysis of bulk material. | Very Low (pg/mL to ng/mL range).[1] Ideal for bioanalysis (e.g., plasma samples). | High (µg/mL to mg/mL range).[10] Generally not suitable for trace analysis. |
| Robustness | Good. Sensitive to changes in mobile phase composition, pH, and temperature. | Good. Also sensitive to chromatographic conditions, but the specificity of MS detection can sometimes compensate for minor chromatographic shifts. | Very High. Largely unaffected by sample matrix. Insensitive to minor variations in experimental parameters like temperature. |
| Throughput | High. Relatively short run times. | High. Modern systems allow for rapid analysis. | Low. Requires longer acquisition times, especially for 2D experiments or low concentration samples. |
| Application Focus | Routine quality control, purity assessment, content uniformity. | Bioanalysis, impurity identification, trace-level quantification.[14] | Structural elucidation, definitive identification, absolute quantification (qNMR) of pure substances.[7] |
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of CYCLO(-SER-TYR). Analysts should perform their own system suitability tests and full validation according to ICH guidelines.[6]
HPLC-UV Method for Purity and Assay
This protocol is designed for the routine quality control of CYCLO(-SER-TYR) as a bulk substance or in a simple formulation.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: 5% to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 220 nm (for peptide bond) and 280 nm (for tyrosine).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of CYCLO(-SER-TYR) at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10-200 µg/mL).
-
LC-MS/MS Method for Quantification in Biological Matrices
This protocol is optimized for high-sensitivity quantification, for example, in plasma for pharmacokinetic studies.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: 5% to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺: m/z 251.1.
-
Product Ion: To be determined by infusion and fragmentation of a standard. A likely fragment would result from the loss of the serine side chain.
-
Collision Energy: Optimize for maximum product ion intensity.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (ideally, stable isotope-labeled CYCLO(-SER-TYR)).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of 95:5 Mobile Phase A:B and inject.
-
qNMR Method for Absolute Quantification
This protocol provides a method for determining the absolute purity or concentration of a purified CYCLO(-SER-TYR) sample.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of CYCLO(-SER-TYR) and a certified internal standard (e.g., maleic acid, accurately weighed) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 700 µL of DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A 90° pulse angle should be used.
-
Ensure a high signal-to-noise ratio (>150:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for CYCLO(-SER-TYR) (e.g., aromatic protons of tyrosine) and a signal from the internal standard.
-
Calculate the concentration or purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, std = internal standard.
-
-
Workflow Visualizations
The following diagrams illustrate the typical workflows for each analytical method.
HPLC-UV Analysis Workflow
Caption: HPLC-UV workflow for CYCLO(-SER-TYR) analysis.
LC-MS/MS Analysis Workflow
Caption: LC-MS/MS workflow for bioanalytical studies.
qNMR Analysis Workflow
Caption: qNMR workflow for absolute quantification.
Conclusion and Recommendations
The cross-validation of analytical methods for CYCLO(-SER-TYR) reveals that no single technique is universally superior; rather, the optimal choice is dictated by the analytical objective.
-
For routine Quality Control (QC), purity assessment, and release testing of bulk drug substance, HPLC-UV is the method of choice. It offers a balance of high precision, robustness, and throughput, making it cost-effective and reliable for established manufacturing processes.
-
For the quantification of CYCLO(-SER-TYR) in complex biological matrices such as plasma or tissue, or for identifying and quantifying trace-level impurities, LC-MS/MS is unparalleled. Its exceptional sensitivity and specificity are essential for pharmacokinetic, pharmacodynamic, and metabolism studies.
-
For definitive structural confirmation and the primary quantification of reference standards, NMR spectroscopy is the gold standard. While it lacks the sensitivity for trace analysis, its ability to provide unambiguous structural information and absolute quantification via qNMR makes it an indispensable tool for reference material characterization and resolving structural ambiguities.
By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate analytical method, ensuring data integrity and accelerating the path from discovery to application.
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- Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021). MDPI.
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- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (n.d.).
- Comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar... (n.d.).
- LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of CYCLO(-SER-TYR) and Its Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a fascinating class of naturally occurring and synthetic molecules with a broad spectrum of biological activities. Their rigidified backbone structure, conferred by the cyclic nature, often leads to enhanced metabolic stability and improved receptor-binding affinity compared to their linear counterparts. Among the vast library of CDPs, CYCLO(-SER-TYR) has emerged as a molecule of interest for its potential therapeutic applications. However, a comprehensive analysis of its efficacy, particularly in direct comparison to established alternatives, remains a critical need for the scientific community.
This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of CYCLO(-SER-TYR) and its closely related analog, CYCLO(-PRO-TYR). Due to the limited availability of direct experimental data for CYCLO(-SER-TYR) in the public domain, this guide will leverage the more extensively studied CYCLO(-PRO-TYR) as a proxy to infer potential activities and to establish a framework for future comparative studies. We will explore its potential anticancer and anti-inflammatory properties, comparing its performance against standard-of-care agents, Sorafenib and Indomethacin, respectively. This guide is intended to be a valuable resource for researchers designing new studies, interpreting existing data, and making informed decisions in the pursuit of novel therapeutic strategies.
Anticancer Efficacy: A Tale of Two Cyclopeptides
The dysregulation of cellular signaling pathways, such as the PI3K/AKT pathway, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Here, we delve into the potential of CYCLO(-PRO-TYR) as an anticancer agent, with the understanding that its structural similarity to CYCLO(-SER-TYR) may suggest a comparable mechanism of action.
In Vitro Anticancer Activity: Targeting Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer with limited treatment options. The human hepatoma cell line, HepG2, serves as a widely accepted in vitro model for studying the efficacy of potential anticancer compounds.
Comparative Cytotoxicity in HepG2 Cells:
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Citation(s) |
| CYCLO(-PRO-TYR) | 42.98 | ~173 | [1] |
| Sorafenib | - | ~6-8.29 | [2][3] |
Note: The IC50 value for CYCLO(-PRO-TYR) was reported in µg/mL and has been converted to µM for comparative purposes (MW: 246.27 g/mol ).
As the data indicates, Sorafenib, a multi-kinase inhibitor and a standard therapeutic for advanced HCC, exhibits significantly higher potency in inhibiting HepG2 cell proliferation in vitro compared to CYCLO(-PRO-TYR). This underscores the importance of further lead optimization for cyclic dipeptides to enhance their cytotoxic efficacy.
Induction of Apoptosis:
A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. Studies have shown that CYCLO(-PRO-TYR) can induce apoptosis in HepG2 cells. In one study, treatment with a fraction containing CYCLO(-PRO-TYR) led to a significant increase in the apoptotic cell population, with 18% of cells in early apoptosis and 48% in late apoptosis compared to control cells[4]. Another study reported that treatment with a compound at concentrations of 160 and 2560 nM resulted in 6.2% and 14.5% apoptotic cells, respectively, compared to 0.6% in the control group[5].
Mechanism of Action: Downregulation of the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, including HCC. Research suggests that CYCLO(-PRO-TYR) exerts its anticancer effects by downregulating this key pathway. Western blot analysis has shown that treatment with CYCLO(-PRO-TYR) leads to a reduction in the phosphorylation levels of AKT (p-AKT), a key downstream effector of PI3K[1].
In Vivo Anticancer Efficacy: Insights from a Mouse Model of HCC
To translate in vitro findings to a more complex biological system, animal models are indispensable. The diethylnitrosamine (DEN)-induced mouse model of hepatocellular carcinoma is a well-established preclinical model that mimics key aspects of human HCC development[6][7].
Comparative Tumor Growth Inhibition:
| Treatment | Dosage | Tumor Growth Inhibition | Citation(s) |
| CYCLO(-PRO-TYR) | Not specified | Effective in reducing/inhibiting tumor growth | [1] |
| Sorafenib | 50 mg/kg | 85% | [8][9] |
| Sorafenib | 100 mg/kg | 96% | [8][9] |
While a direct quantitative comparison is challenging due to the lack of specific tumor growth inhibition percentages for CYCLO(-PRO-TYR), the available data suggests that it possesses in vivo anticancer activity. However, Sorafenib demonstrates potent and dose-dependent tumor growth inhibition in similar models.
Anti-inflammatory Potential: A Glimmer of Hope
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The ability to modulate the inflammatory response is therefore a highly sought-after therapeutic attribute. While direct evidence for the anti-inflammatory effects of CYCLO(-SER-TYR) is scarce, we can again turn to related cyclic dipeptides and established in vitro and in vivo models to explore its potential.
In Vitro Anti-inflammatory Activity: Modulating Macrophage Response
Macrophages are key players in the inflammatory response. The RAW 264.7 macrophage cell line, when stimulated with lipopolysaccharide (LPS), provides a robust and reproducible in vitro model for studying inflammation. Upon LPS stimulation, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[10][11].
Inhibition of Pro-inflammatory Mediators:
| Treatment | Concentration | % Inhibition of NO | % Inhibition of IL-6 | % Inhibition of TNF-α |
| CYCLO(-SER-TYR) (Hypothetical) | 10 µM | 40% | 35% | 30% |
| Indomethacin | 10 µM | 50% | 45% | 40% |
This data is hypothetical and intended for illustrative purposes only. Experimental verification is required.
In Vivo Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and widely used acute inflammation model to evaluate the efficacy of anti-inflammatory drugs. Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).
Comparative Anti-inflammatory Effects:
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a standard positive control in this model.
| Treatment | Dosage (mg/kg) | Paw Edema Inhibition (%) | Citation(s) |
| Indomethacin | 10 | 83.48 - 89.19 | [12] |
| CYCLO(-SER-TYR) (Hypothetical) | 20 | 45 | - |
The data for CYCLO(-SER-TYR) is hypothetical and for comparative illustration.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key experiments cited in this guide.
In Vitro Anticancer Assays
1. Cell Viability (MTT) Assay:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of CYCLO(-SER-TYR), CYCLO(-PRO-TYR), or Sorafenib for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat HepG2 cells with the desired concentrations of the test compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis for PI3K/AKT Pathway:
-
Protein Extraction: Lyse the treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
In Vivo Anticancer Study
1. Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma Model:
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Tumor Induction: Administer a single intraperitoneal (i.p.) injection of DEN (25 mg/kg) to 15-day-old mice[6][7].
-
Tumor Development: Allow tumors to develop for 8-10 months.
-
Treatment: Once tumors are established, randomize the mice into treatment groups: Vehicle control, CYCLO(-PRO-TYR) (dose to be determined), and Sorafenib (50 mg/kg, oral gavage, daily).
-
Tumor Monitoring: Monitor tumor growth by imaging (e.g., MRI or ultrasound) or by sacrificing cohorts of animals at different time points and measuring tumor volume and weight.
-
Efficacy Assessment: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
In Vitro Anti-inflammatory Assay
1. Nitric Oxide (NO) Production Assay:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of CYCLO(-SER-TYR) or Indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Inhibition Calculation: Calculate the percentage of NO production inhibition compared to the LPS-only treated group.
In Vivo Anti-inflammatory Study
1. Carrageenan-Induced Paw Edema Model:
-
Animal Model: Use male Swiss albino mice (20-25 g).
-
Treatment: Administer CYCLO(-SER-TYR) (hypothetical dose of 20 mg/kg, i.p.) or Indomethacin (10 mg/kg, i.p.) 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Inhibition Calculation: Calculate the percentage of paw edema inhibition for each treatment group compared to the control group.
Discussion and Future Directions
The available evidence, primarily from studies on the analog CYCLO(-PRO-TYR), suggests that CYCLO(-SER-TYR) may possess modest anticancer and anti-inflammatory properties. The in vitro data points towards a potential mechanism of action involving the induction of apoptosis and the downregulation of the PI3K/AKT signaling pathway in cancer cells. However, its potency appears to be significantly lower than the established therapeutic agent, Sorafenib. Similarly, while the anti-inflammatory potential is plausible, it requires direct experimental validation and comparison with standard drugs like Indomethacin.
The critical next step for the scientific community is to conduct rigorous, head-to-head comparative studies of CYCLO(-SER-TYR) against relevant comparators. This will involve:
-
Direct In Vitro and In Vivo Efficacy Studies: Performing the detailed experimental protocols outlined in this guide with CYCLO(-SER-TYR) to generate robust and comparable data.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of CYCLO(-SER-TYR) analogs to identify modifications that can enhance potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates to assess their drug-like potential.
By systematically addressing these knowledge gaps, the true therapeutic potential of CYCLO(-SER-TYR) and other cyclic dipeptides can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory diseases.
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Compound 1 induces cell cycle arrest and apoptotic cell death in HepG2... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Reactive oxygen species generation and mitochondrial dysfunction for the initiation of apoptotic cell death in human hepatocellular carcinoma HepG2 cells by a cyclic dipeptide Cyclo(-Pro-Tyr) | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]
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The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated from... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Potential anticancer effects of cyclo(‐Pro‐Tyr) against N‐diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed. (2015, January 5). Retrieved January 25, 2026, from [Link]
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Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
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Percent inhibition of carrageenan paw edema for... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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IC50 values of cytotoxicity tests on MCF-7, A-549, Hep-G2, and Caco-2... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Dose-response curves and IC 50 values for sorafenib and artesunate in... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC - NIH. (2017, December 5). Retrieved January 25, 2026, from [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC - NIH. (2022, April 15). Retrieved January 25, 2026, from [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Retrieved January 25, 2026, from [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (n.d.). Retrieved January 25, 2026, from [Link]
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Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
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Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One. (n.d.). Retrieved January 25, 2026, from [Link]
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Diethyl nitrosamine-Initiated and Phenobarbital-Promoted Mice Tumor Model Liver Carcinogenesis is Prevented by Bicyclol, a Novel - Open Access Journals. (2023, February 28). Retrieved January 25, 2026, from [Link]
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Sorafenib resistance of hepatocellular carcinoma | JHC - Dove Medical Press. (2021, November 3). Retrieved January 25, 2026, from [Link]
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Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Chemical Profiling and Multimodal Anti-Inflammatory Activity of Eugenia pyriformis Leaves Essential Oil - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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Growth-inhibitory effects of sorafenib in HCC cells: (A) Cells were... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
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IC 50 values of tested samples against HepG2 cell line | Download Table - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - BMB Reports. (n.d.). Retrieved January 25, 2026, from [Link]
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IC 50 Values of Each Drug per HCC Cell Line (µM) Sorafenib Doxorubicin Hep3B 3.47 ± 0.2 0.29 ± 0.04 HepG2 1.72 ± 0.70 0.62 - Amazon S3. (2026, January 22). Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of CYCLO(-SER-TYR)
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Cyclic Dipeptide
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the entire lifecycle of a chemical entity. The proper disposal of research compounds like CYCLO(-SER-TYR) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of CYCLO(-SER-TYR), empowering you to manage your waste streams with confidence and precision.
Understanding CYCLO(-SER-TYR): A Profile for Safe Handling and Disposal
CYCLO(-SER-TYR) is a cyclic dipeptide with the molecular formula C₁₂H₁₄N₂O₄.[1] While specific hazard data is limited, its chemical structure as an organonitrogen and organooxygen compound warrants careful handling to minimize exposure.[1] The Safety Data Sheet (SDS) is the primary source of safety and disposal information and should always be consulted before handling the compound.
Key Properties for Disposal Considerations:
| Property | Value | Implication for Disposal |
| Physical State | Typically a solid (off-white powder) | Solid waste procedures will primarily apply. Solutions will require liquid waste management. |
| Solubility | Varies depending on the solvent | The solvent used will influence the disposal route of solutions. |
| Reactivity | No specific reactivity data available, but should be considered potentially reactive with strong oxidizing agents, strong acids, and strong bases. | Incompatible materials must be segregated during waste collection and storage. |
| Toxicity | No comprehensive toxicity data available. | As a precautionary measure, it should be handled as a potentially hazardous substance. |
The Regulatory Landscape: Navigating EPA and DOT Requirements
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Additionally, the Department of Transportation (DOT) regulates the transportation of hazardous materials, which includes hazardous waste.[3]
Is CYCLO(-SER-TYR) a Hazardous Waste?
Under RCRA, a waste is considered hazardous if it is either "listed" or exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][4]
-
Listed Wastes: CYCLO(-SER-TYR) is not currently a specifically listed hazardous waste on the F, K, P, or U lists.[5]
-
Characteristic Wastes: The generator of the waste (the laboratory) is responsible for determining if the waste exhibits any hazardous characteristics.[6] Based on available data, pure CYCLO(-SER-TYR) is unlikely to exhibit the characteristics of ignitability, corrosivity, or reactivity under normal conditions.[6] The toxicity characteristic would need to be determined through a specific laboratory test called the Toxicity Characteristic Leaching Procedure (TCLP), which is generally not practical for small-volume research waste.[7]
Practical Guidance: Given the lack of comprehensive hazard data, it is a best practice and often a legal requirement to manage CYCLO(-SER-TYR) waste as a hazardous waste as a precautionary measure. This ensures the highest level of safety and compliance.
Disposal Decision Workflow: A Step-by-Step Guide
This flowchart provides a clear path for making informed decisions about the disposal of CYCLO(-SER-TYR) waste in your laboratory.
Caption: Decision workflow for the proper disposal of CYCLO(-SER-TYR) waste.
Detailed Disposal Protocols
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]
-
Solid Waste:
-
Collect pure CYCLO(-SER-TYR) powder and heavily contaminated items (e.g., weigh boats, pipette tips) in a designated, compatible waste container.
-
Do not mix with other chemical wastes unless their compatibility is confirmed.
-
-
Liquid Waste:
-
Collect solutions of CYCLO(-SER-TYR) in a dedicated liquid waste container.
-
Segregate based on the solvent used (e.g., halogenated vs. non-halogenated solvents).[10]
-
-
Sharps:
-
Needles, syringes, or other sharps contaminated with CYCLO(-SER-TYR) must be placed in a designated sharps container.
-
Packaging and Labeling: Ensuring Safe Transport and Identification
Proper packaging and labeling are mandated by the EPA and DOT.
Packaging:
-
Container Selection: Use a container that is compatible with CYCLO(-SER-TYR) and any solvents. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.[11] The container must have a secure, leak-proof lid.[8]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for expansion.
Labeling:
-
Attach a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "CYCLO(-SER-TYR)" and any other components of the waste stream.
-
The accumulation start date.
-
The name and contact information of the generating laboratory.
-
An indication of the hazards (e.g., "Caution: Chemical Waste").
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.
-
Secondary Containment: It is best practice to store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
Final Disposal: Incineration or Chemical Destruction
The Safety Data Sheet for CYCLO(-SER-TYR) recommends disposal via a licensed chemical destruction plant or controlled incineration.
Option 1: Licensed Chemical Destruction Plant
This is the most common and recommended disposal route for research chemical waste.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide a detailed inventory of the waste to your EHS office, including the chemical name, quantity, and any other components.
-
Your EHS office will arrange for a pickup by a licensed hazardous waste transporter.
-
A Hazardous Waste Manifest will be completed. This is a legal document that tracks the waste from your laboratory to its final destination.[13][14][15] Your EHS representative will typically manage this process.
-
Option 2: Controlled Incineration
High-temperature incineration is an effective method for destroying organic compounds like CYCLO(-SER-TYR).[16]
-
Scientific Rationale: Incineration at high temperatures (typically 850-1200°C) breaks down the organic molecules into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.[16][17] Flue gas scrubbing systems are used to remove any harmful byproducts before they are released into the atmosphere.
-
Implementation: This is typically carried out at a specialized hazardous waste incineration facility. The process of sending waste for incineration is the same as sending it to a chemical destruction plant, as described above, and is managed through your institution's EHS office.
Decontamination and Spill Management
Decontamination of Laboratory Equipment
All labware and surfaces that have come into contact with CYCLO(-SER-TYR) should be decontaminated.
-
Recommended Decontamination Protocol:
-
Initial Rinse: Rinse the contaminated item with a suitable solvent in which CYCLO(-SER-TYR) is soluble. Collect this rinsate as hazardous waste.
-
Enzymatic Detergent Wash: Wash the item with a 1% (m/v) solution of an enzymatic detergent.[13] These detergents are effective at breaking down peptides.
-
Bleach Treatment: Soak or wipe the item with a 6% sodium hypochlorite (bleach) solution.[13]
-
Final Rinse: Thoroughly rinse with water.
-
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.[1]
-
For Small Spills of Solid CYCLO(-SER-TYR):
-
Alert others in the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated paper towels in a sealed bag and dispose of them as hazardous waste.
-
Decontaminate the spill area using the protocol described above.
-
-
For Small Spills of CYCLO(-SER-TYR) in Solution:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Contain the spill with absorbent materials (e.g., spill pads, vermiculite).
-
Absorb the liquid and place the used absorbent materials in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of CYCLO(-SER-TYR) is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and the principles of good scientific practice. By following these guidelines, researchers can ensure that their innovative work does not come at the cost of their own safety or the health of the environment. Always consult your institution's specific waste management policies and your EHS office for guidance.
References
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Hazardous Waste Manifest System. (n.d.). NYS Dept. of Environmental Conservation. Retrieved from [Link]
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How to Comply with Federal Hazardous Materials Regulations. (2024, June 12). Federal Motor Carrier Safety Administration. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US Environmental Protection Agency. Retrieved from [Link]
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Non-Hazardous / U.S. Department of Agriculture's Animal and Plant Health Inspection Service Waste Shipping Paper Guide. (n.d.). Stericycle. Retrieved from [Link]
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Medical Waste Incineration. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
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Peptide Storage Containers: Best Options for Stability & Safety. (2025, November 30). Accio. Retrieved from [Link]
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Treatment of animal waste by alkaline hydrolysis. (n.d.). European Commission. Retrieved from [Link]
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RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
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Structural characterization of toxic cyclic peptides from blue-green algae by tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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How to Select the Right Hazardous Waste Container. (n.d.). EnviroServe. Retrieved from [Link]
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Carcass Disposal: A Comprehensive Review - Alkaline Hydrolysis. (n.d.). K-REx. Retrieved from [Link]
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Interpretation # 02-0258 ([ExxonMobil Chemical Company] [Ronald J. Stokes]). (2002, December 10). PHMSA. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Cyclo(seryltyrosyl). (n.d.). PubChem. Retrieved from [Link]
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RCRA P Waste - List Details. (n.d.). US EPA. Retrieved from [Link]
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DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025, November 18). Resource Management Associates. Retrieved from [Link]
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Hazardous Waste Manifest Guide. (n.d.). Stericycle. Retrieved from [Link]
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Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products. (2025, February 19). NIH. Retrieved from [Link]
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Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Bulk Peptide Vial Box. (n.d.). Etsy. Retrieved from [Link]
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Hazardous Waste Characteristics. (2025, September 8). US EPA. Retrieved from [Link]
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Alkaline hydrolysis of porcine blood haemoglobin: applications for peptide and amino acid production. (2012, October 30). ResearchGate. Retrieved from [Link]
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Cleaning Process Design for Peptide Therapeutics. (2024, April 1). BioPharm International. Retrieved from [Link]
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Analysis of Temperature Profiles and Cycle Time in a Large-Scale Medical Waste Incinerator. (n.d.). Scientific Research Publishing. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton EHS. Retrieved from [Link]
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How to Prepare a Container for Hazardous Waste. (2013, July 25). Cornell EHS. Retrieved from [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved from [Link]
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Waste to Energy by Incineration for a Pharmaceutical Industry: A Case Study. (n.d.). AIP Publishing. Retrieved from [Link]
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A Comparative Investigation of Chemical Decontamination Methods for In-Situ Cleaning of Dental Implant Surfaces. (n.d.). MDPI. Retrieved from [Link]
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a bbp1 proposal on the regulatory status of the sterile liquid and solid fractions resulting from alkaline hydrolysis of animal carcasses. (2004, September 1). Retrieved from [Link]
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Understanding the Hazardous Waste Determination Process. (2014, March 7). IN.gov. Retrieved from [Link]
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Hazmat Samples- How to Ship Unidentified Hazardous Materials. (2022, May 19). Lion Technology. Retrieved from [Link]
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5 Powerful Insights into How High-Temperature Incineration Works. (n.d.). Bionics Scientific. Retrieved from [Link]
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RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
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Retrosynthesis Analysis
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